Product packaging for 9-Methoxyellipticine hydrochloride(Cat. No.:CAS No. 33698-51-0)

9-Methoxyellipticine hydrochloride

Cat. No.: B1206199
CAS No.: 33698-51-0
M. Wt: 312.8 g/mol
InChI Key: JVLJNBLAWPHDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Methoxyellipticine hydrochloride is a salt form of the potent plant alkaloid 9-Methoxyellipticine (C18H16N2O), which is naturally found in species of the Ochrosia genus, such as Ochrosia elliptica Labill . This compound is a derivative of the well-studied ellipticine scaffold, a pyridocarbazole alkaloid known for its significant biological activity . Recent research has highlighted its promising role as a potential antibacterial agent, particularly against multidrug-resistant (MDR) nosocomial pathogens. A 2023 study demonstrated that 9-Methoxyellipticine exhibits significant antibacterial activity against critical Gram-negative bacteria, including multidrug-resistant Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli O157 (STEC O157) . Its synergistic use with existing antibiotics was also found to be effective in reducing MDR microorganisms. In vivo efficacy was confirmed in murine models, where the compound reduced bacterial shedding and colonization in lung pneumonia and kidney infection models, alongside a reduction in pro-inflammatory factors . The primary mechanisms of action for ellipticine-based compounds are well-established and include DNA intercalation and the inhibition of topoisomerase II , a key enzyme in DNA replication . The planar structure of the molecule allows it to insert between DNA base pairs, and it can act as a catalytic inhibitor of topoisomerase II, increasing DNA cleavage . Additional mechanisms identified in related ellipticines include bio-oxidation leading to the formation of covalent DNA adducts, as well as kinase inhibition and modulation of the p53 transcription factor . The 9-methoxy substitution is a key structural feature that influences the compound's biological activity and interaction with cellular targets . This combination of properties makes this compound a valuable tool for researchers investigating novel strategies to overcome antibiotic resistance and for exploring the multifaceted mechanisms of natural product-derived cytotoxins . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17ClN2O B1206199 9-Methoxyellipticine hydrochloride CAS No. 33698-51-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33698-51-0

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride

InChI

InChI=1S/C18H16N2O.ClH/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18;/h4-9,20H,1-3H3;1H

InChI Key

JVLJNBLAWPHDDH-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl

Other CAS No.

33698-51-0

Related CAS

10371-86-5 (Parent)

Synonyms

9-methoxyellipticine
9-methoxyellipticine hydrochloride
9-methoxyellipticine lactate
9-methoxyellipticine lactate (1:1)

Origin of Product

United States

Foundational & Exploratory

9-Methoxyellipticine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methoxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks. The cellular response to this DNA damage culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis through both intrinsic and extrinsic signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Topoisomerase II Inhibition

The principal molecular target of this compound is DNA topoisomerase II. This enzyme plays a critical role in resolving the topological challenges of DNA during various cellular processes by creating transient double-strand breaks. 9-Methoxyellipticine acts as a topoisomerase II poison, stabilizing the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks are a form of severe DNA damage that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[1][2][3]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of 9-methoxyellipticine and its parent compound, ellipticine, against topoisomerase II has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the compound required to reduce the enzyme's activity by 50%.

CompoundAssay TypeIC50Reference
EllipticineTopoisomerase II Decatenation>5000 µM
9-MethoxyellipticineNot SpecifiedNot Specified

Induction of G2/M Cell Cycle Arrest

The DNA damage induced by 9-methoxyellipticine triggers a robust cell cycle checkpoint response, primarily leading to arrest in the G2/M phase.[4][5][6][7][8][9] This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. However, if the damage is too severe, this checkpoint activation can lead to apoptosis.

The G2/M arrest is orchestrated by a complex signaling network. A key player in this process is the tumor suppressor protein p53, which is often activated in response to DNA damage.[4] Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.[4] p21, in turn, can inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. The inhibition of the Cyclin B1/CDK1 complex prevents the phosphorylation of numerous substrates required for mitotic events, thereby halting the cell cycle at the G2/M transition.[5][8]

Signaling Pathway for G2/M Arrest

G2M_Arrest cluster_nucleus Nucleus NME 9-Methoxyellipticine TopoII Topoisomerase II NME->TopoII inhibits DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage stabilizes cleavage complex p53 p53 DNA_damage->p53 activates p21 p21 p53->p21 upregulates transcription CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 inhibits G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest prevents progression to mitosis Apoptosis_Pathway cluster_cell Cellular Response to 9-Methoxyellipticine cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NME 9-Methoxyellipticine DNA_damage DNA Damage NME->DNA_damage FasL FasL DNA_damage->FasL upregulates Bax Bax DNA_damage->Bax activates Bcl2 Bcl-2 DNA_damage->Bcl2 inhibits FasR Fas Receptor FasL->FasR binds Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes MOMP Bcl2->Mitochondrion inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Decatenation_Assay kDNA kDNA (catenated) Reaction Incubation kDNA->Reaction TopoII_Enzyme Topoisomerase II TopoII_Enzyme->Reaction Drug 9-Methoxyellipticine HCl Drug->Reaction Decatenated_DNA Decatenated DNA Reaction->Decatenated_DNA Inhibition prevents decatenation Agarose_Gel Agarose Gel Electrophoresis Decatenated_DNA->Agarose_Gel Analysis Analysis of Bands Agarose_Gel->Analysis

References

9-Methoxyellipticine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Anticancer Alkaloid

Introduction

9-Methoxyellipticine hydrochloride is a synthetically derived, water-soluble salt of the naturally occurring alkaloid, 9-methoxyellipticine. This compound belongs to the ellipticine family of pyridocarbazole alkaloids, which have garnered significant interest in the field of oncology for their potent cytotoxic activities.[1] Originally isolated from the leaves of Ochrosia elliptica, 9-methoxyellipticine and its derivatives have been the subject of extensive research due to their multimodal mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, and targeting of critical signaling pathways involved in cell proliferation and survival.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, mechanism of action, biological activities, and key experimental protocols, and presents quantitative data in a structured format.

Chemical Properties

This compound is characterized by a planar, tetracyclic ring system, a feature that is central to its biological activity. The addition of a hydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in experimental and potential therapeutic settings.

PropertyValueReference
Chemical Formula C₁₈H₁₇ClN₂O[2]
Molecular Weight 312.8 g/mol [2]
CAS Number 33698-51-0[2]
Appearance Orange to red crystalline powder
Solubility Soluble in DMSO and water
SMILES Cl.COc1ccc2c(c1)c3c([nH]2)c(C)c4c(c3C)C=CN=C4[2]
InChI Key BKRMCDAOAQWNTG-UHFFFAOYSA-N[2]

Mechanism of Action

The anticancer effects of this compound are attributed to a combination of mechanisms that disrupt fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

As a planar aromatic molecule, 9-methoxyellipticine intercalates between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, interfering with DNA replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the topoisomerase II-DNA cleavage complex, 9-methoxyellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.

Inhibition of c-Kit Signaling

9-Methoxyellipticine has been identified as an inhibitor of the receptor tyrosine kinase c-Kit. The c-Kit signaling pathway plays a vital role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of various cancers. By inhibiting c-Kit, 9-methoxyellipticine can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell growth and survival.

G NME 9-Methoxyellipticine Hydrochloride DNA DNA NME->DNA Intercalation TopoII Topoisomerase II NME->TopoII Inhibition cKit c-Kit Receptor NME->cKit Inhibition DSB Double-Strand Breaks TopoII->DSB Stabilizes cleavage complex Apoptosis Apoptosis DSB->Apoptosis PI3K PI3K cKit->PI3K MAPK MAPK Pathway cKit->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition MAPK->Proliferation Inhibition

Figure 1. Mechanism of action of this compound.

Biological Activities

Anticancer Activity

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its efficacy has been demonstrated in various preclinical models of cancer.

Cell LineCancer TypeIC₅₀ (µM)Reference
L1210Leukemia~1.0[3]
NIH-3T3Fibrosarcoma~1.0[3]
NCI-H460Non-small cell lung cancer~2.5[4]
HCT116Colorectal carcinoma~3.0[4]
MGC803Gastric cancer~4.0[4]
HT29Colorectal adenocarcinoma~5.0[4]
MCF-7Breast adenocarcinoma~6.0[4]
Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of 9-methoxyellipticine. It has shown activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria.[5] In vivo studies in mice have demonstrated its efficacy in reducing bacterial load in lung pneumonia and kidney infection models.[6]

Bacterial StrainActivityReference
Klebsiella pneumoniae (MDR)Significant[5]
Escherichia coli (STEC O157)Significant[5]
Staphylococcus aureus (MRSA)Moderate[5]
Bacillus cereus (MDR)Moderate[5]

Experimental Protocols

Synthesis of this compound

The synthesis of 9-methoxyellipticine can be achieved through a multi-step process, often starting from indole derivatives. A general synthetic workflow is outlined below. The final step involves the formation of the hydrochloride salt to improve solubility.

G Start Indole Derivative Intermediate1 Carbazole Intermediate Start->Intermediate1 Multi-step synthesis Intermediate2 Pyridocarbazole Core Intermediate1->Intermediate2 Ring formation NME_base 9-Methoxyellipticine (base) Intermediate2->NME_base Final modifications NME_hcl 9-Methoxyellipticine HCl NME_base->NME_hcl Treatment with HCl

Figure 2. General synthetic workflow for 9-Methoxyellipticine HCl.

Protocol:

  • Synthesis of 9-Methoxyellipticine (base): A common route involves the Friedel-Crafts reaction of an appropriate indole-2,3-dicarboxylic anhydride with a substituted pyridine, followed by a series of cyclization and modification steps to yield the 9-methoxyellipticine base.[5]

  • Formation of the Hydrochloride Salt:

    • Dissolve the synthesized 9-methoxyellipticine base in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.[7]

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay determines the inhibitory effect of this compound on the decatenating activity of topoisomerase II.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

  • This compound

  • Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and different concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

  • Enzyme Addition: Add human topoisomerase IIα to each reaction tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide and run the electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

Signaling Pathway Analysis

The inhibitory effect of 9-methoxyellipticine on the c-Kit receptor tyrosine kinase disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the key components of the c-Kit signaling cascade and the points of intervention by 9-methoxyellipticine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binds and activates PI3K PI3K cKit->PI3K Ras Ras cKit->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Inhibition of Proliferation & Survival Transcription->Outcome Leads to NME 9-Methoxyellipticine HCl NME->cKit Inhibits

Figure 3. c-Kit signaling pathway and inhibition by 9-Methoxyellipticine HCl.

Future Directions

While preclinical studies have demonstrated the promising anticancer and antibacterial activities of this compound, further research is warranted. To date, no clinical trials have been specifically reported for this compound, though other ellipticine derivatives have progressed to clinical evaluation.[1] Future investigations should focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and toxicological assessments to establish a robust preclinical data package. The development of novel drug delivery systems could also enhance the therapeutic potential of this compound by improving its bioavailability and tumor-targeting capabilities.

Conclusion

This compound is a potent bioactive compound with a well-defined multi-faceted mechanism of action. Its ability to intercalate DNA, inhibit topoisomerase II, and suppress the c-Kit signaling pathway makes it a compelling candidate for further investigation as an anticancer agent. Additionally, its emerging antibacterial properties suggest a broader therapeutic potential. The information and protocols provided in this guide are intended to support the ongoing research and development efforts aimed at fully elucidating the therapeutic utility of this promising molecule.

References

9-Methoxyellipticine Hydrochloride: A Technical Guide on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methoxyellipticine hydrochloride, a naturally occurring alkaloid with significant therapeutic potential. This document details its discovery and origin, synthetic methodologies, mechanism of action, and key preclinical data. Experimental protocols and visual representations of its biological pathways and experimental workflows are included to support further research and development efforts.

Discovery and Origin

9-Methoxyellipticine, with the chemical structure 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, is a natural alkaloid and a derivative of the parent compound ellipticine.[1] It was first identified as the major yellow base in the plant species Excavatia coccinea and was also isolated from Ochrosia elliptica.[1] The structure of 9-Methoxyellipticine was definitively established through spectral analysis and confirmed by total synthesis.[1] Natural sources also include Ochrosia sandwicensis and Ochrosia compta.[2] The hydrochloride salt form is commonly used in research due to its increased solubility.

Chemical Synthesis

The synthesis of 9-methoxyellipticine has been achieved through various routes. One of the earliest and most notable syntheses provides a rigorous proof of its structure and a means to produce the compound for extensive testing.

Synthetic Protocol Example: From 5-Methoxyindole

An unambiguous synthesis of 9-methoxyellipticine was developed starting from 5-methoxyindole, based on a modification of the method used for ellipticine.[1] While the detailed step-by-step protocol from the original literature is extensive, a general overview of a common synthetic approach is as follows:

  • Preparation of the Carbazole Intermediate: 5-Methoxyindole is reacted with hexane-2,5-dione in the presence of an acid catalyst, such as p-toluenesulfonic acid in ethanol, to form the corresponding 1,4-dimethyl-7-methoxycarbazole.

  • Formylation: The carbazole intermediate undergoes formylation, typically at the 3-position, to introduce an aldehyde group necessary for the subsequent cyclization.

  • Condensation and Cyclization: The 3-formylcarbazole derivative is then condensed with an aminoacetal. The resulting azomethine is cyclized using a strong acid, such as orthophosphoric acid, to construct the final pyridocarbazole ring system of 9-methoxyellipticine.

  • Purification: The final product is purified by crystallization and can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

9-Methoxyellipticine exhibits a multi-modal mechanism of action, primarily targeting fundamental cellular processes, which accounts for its potent anticancer and antibacterial properties.

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of the anticancer action of 9-methoxyellipticine, similar to its parent compound ellipticine, involves its function as a DNA intercalator and an inhibitor of DNA topoisomerase II.[3][4]

  • DNA Intercalation: The planar polycyclic aromatic structure of 9-methoxyellipticine allows it to insert between the base pairs of the DNA double helix.[4][5] This intercalation leads to a distortion of the DNA structure, lengthening and unwinding the helix, which interferes with DNA replication and transcription.[4]

  • Topoisomerase II Inhibition: 9-Methoxyellipticine acts as a catalytic inhibitor of topoisomerase IIα.[3][6] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[4]

9-Methoxyellipticine_Anticancer_MoA cluster_0 Cellular Environment 9-Methoxyellipticine 9-Methoxyellipticine DNA DNA 9-Methoxyellipticine->DNA Intercalation Topoisomerase II Topoisomerase II 9-Methoxyellipticine->Topoisomerase II Inhibition Replication/Transcription Inhibition Replication/Transcription Inhibition DNA->Replication/Transcription Inhibition DNA Strand Breaks DNA Strand Breaks Topoisomerase II->DNA Strand Breaks Apoptosis Apoptosis Replication/Transcription Inhibition->Apoptosis DNA Strand Breaks->Apoptosis

Anticancer Mechanism of 9-Methoxyellipticine.

Antibacterial Activity

9-Methoxyellipticine has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria.[7][8] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[7] This damage to the cell membrane can lead to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death. It has also been shown to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.[8]

Quantitative Data

The biological activity of 9-Methoxyellipticine has been quantified in various preclinical studies.

Table 1: Anticancer Activity of 9-Methoxyellipticine Derivatives
Cell LineCompoundIC50 (µM)Reference
HCT116 (Colon)9-Methoxycanthin-6-one3.79 ± 0.069[9]
A2780 (Ovarian)9-Methoxycanthin-6-one4.04 ± 0.36[9]
HeLa (Cervical)9-Methoxycanthin-6-one4.30 ± 0.27[9]
A375 (Skin)9-Methoxycanthin-6-one5.71 ± 0.20[9]
SKOV-3 (Ovarian)9-Methoxycanthin-6-one5.80 ± 0.40[9]
MCF-7 (Breast)9-Methoxycanthin-6-one15.09 ± 0.99[9]

Note: Data for 9-Methoxycanthin-6-one, a structurally related canthine alkaloid, is presented to illustrate the potency of this class of compounds.

Table 2: Antibacterial Activity of 9-Methoxyellipticine
Bacterial StrainMIC (µg/mL)Activity LevelReference
MDR K. pneumoniae256Moderately Active[7][8]
STEC O157 (E. coli)512Moderately Active[7][8]
MRSA (S. aureus)>2048Weakly Active[7][8]
B. cereus>2048Weakly Active[7][8]

MIC: Minimum Inhibitory Concentration; MDR: Multidrug-Resistant; STEC: Shiga toxin-producing E. coli; MRSA: Methicillin-resistant S. aureus.

Experimental Protocols

DNA Unwinding Assay (for Intercalation)

This assay is used to determine if a compound intercalates into DNA, causing it to unwind. It relies on the use of a topoisomerase I enzyme, which relaxes supercoiled DNA. Intercalating agents will first wind the DNA in the opposite direction, which is then relaxed by the enzyme, resulting in a change in the DNA's electrophoretic mobility.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Vaccinia Topoisomerase I

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • This compound at various concentrations

  • Sterile water

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel loading buffer

Procedure:

  • Set up reactions in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of 9-Methoxyellipticine. Adjust the final volume with sterile water.

  • Add Vaccinia Topoisomerase I to each tube, except for the negative control (DNA only).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Stain the gel with ethidium bromide and visualize under UV light. An intercalating agent will cause the supercoiled plasmid to migrate differently compared to the relaxed DNA control.

DNA_Unwinding_Assay_Workflow start Start prep_reaction Prepare reaction mix: - Supercoiled DNA - Assay Buffer - 9-Methoxyellipticine start->prep_reaction add_topo Add Topoisomerase I prep_reaction->add_topo incubate Incubate at 37°C add_topo->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize end End visualize->end

Workflow for DNA Unwinding Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Perform a two-fold serial dilution of 9-Methoxyellipticine in the growth medium directly in the 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria and medium, no drug) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 9-Methoxyellipticine Hydrochloride

This document provides a comprehensive overview of the biological activities of this compound, a potent anti-cancer agent. It details the compound's mechanism of action, cellular effects, and relevant quantitative data, supported by experimental methodologies and pathway visualizations.

Introduction

9-Methoxyellipticine is a naturally occurring alkaloid derived from plants of the Ochrosia genus, notably Ochrosia elliptica Labill.[1][2] It is a derivative of the parent compound ellipticine, a well-documented anti-neoplastic agent.[3][4] Like other ellipticine analogues, 9-Methoxyellipticine has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines. Its primary mechanism involves interaction with DNA and inhibition of key cellular enzymes, leading to cell cycle arrest and apoptosis. This guide synthesizes the current understanding of its biological profile.

Core Mechanisms of Action

The anti-cancer activity of this compound is attributed to a multi-faceted mechanism of action, primarily centered on DNA interaction and enzyme inhibition.

DNA Intercalation

As a planar aromatic molecule, 9-Methoxyellipticine inserts itself between the base pairs of the DNA double helix.[5][6][7] This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, which are critical for the proliferation of rapidly dividing cancer cells.

Inhibition of Topoisomerase II

Ellipticine and its derivatives are well-established inhibitors of DNA topoisomerase II.[3][4] This enzyme is crucial for managing DNA topology during replication by creating transient double-strand breaks to allow DNA strands to pass through each other. 9-Methoxyellipticine stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strands. The accumulation of these permanent strand breaks triggers cellular damage responses, ultimately leading to programmed cell death.

Kinase Inhibition

Beyond its effects on DNA, 9-Methoxyellipticine has been identified as a potent inhibitor of specific protein kinases. It demonstrates significant inhibitory activity against both wild-type c-Kit and its activating mutant, c-KitD816V, which are key drivers in certain cancers like mastocytosis and gastrointestinal stromal tumors.[6][7]

cluster_drug 9-Methoxyellipticine HCl cluster_targets Primary Cellular Targets cluster_effects Downstream Effects Drug 9-Methoxyellipticine DNA Nuclear DNA Drug->DNA Binds to TopoII Topoisomerase II Drug->TopoII Inhibits cKit c-Kit Kinase Drug->cKit Inhibits Intercalation DNA Intercalation DNA->Intercalation TopoInhibition Enzyme Inhibition TopoII->TopoInhibition KinaseInhibition Kinase Inhibition cKit->KinaseInhibition DSB DNA Strand Breaks Intercalation->DSB Causes TopoInhibition->DSB Stabilizes Cleavable Complex Apoptosis Apoptosis KinaseInhibition->Apoptosis Contributes to DSB->Apoptosis Triggers

Caption: Primary mechanisms of action for 9-Methoxyellipticine.

Quantitative Biological Data

The potency of 9-Methoxyellipticine has been quantified across various biological assays.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition
Target / Cell LineAssay TypeEndpointValueReference
c-Kit (wild-type)Kinase AssayIC₅₀0.8 µM[6][7]
c-Kit (D816V mutant)Kinase AssayIC₅₀0.6 µM[6][7]
Ba/F3 cells (SCF-dependent)Proliferation AssayIC₅₀0.5 µM[6][7]
Ba/F3 cells (c-KitD816V)Proliferation AssayIC₅₀0.3 µM[6][7]
Table 2: Antibacterial Activity
Bacterial StrainAssay TypeEndpointValueReference
Klebsiella pneumoniae (MDR)Broth MicrodilutionMIC256 µg/mL[2]
E. coli (STEC O157)Broth MicrodilutionMIC512 µg/mL[2]

Cellular Effects and Signaling Pathways

Treatment of cancer cells with 9-Methoxyellipticine and its parent compound, ellipticine, elicits distinct cellular responses that culminate in cell death.

Cell Cycle Arrest

Ellipticine derivatives are known to disrupt the normal progression of the cell cycle. Treatment can induce a block at the G1 and G2 phases, preventing cells from entering mitosis.[8] Specifically, ellipticine has been shown to cause G2/M phase arrest in MCF-7 breast cancer cells.[4] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21/WAF1 and p27/KIP1, which are downstream targets of the p53 tumor suppressor protein.[4]

Induction of Apoptosis

The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. Ellipticine activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[4]

  • Extrinsic Pathway : Involves the upregulation of the Fas/APO-1 death receptor and its ligand (FasL), leading to the activation of caspase-8.[4]

  • Intrinsic Pathway : The extrinsic pathway is amplified by the cleavage of Bid, which then translocates to the mitochondria. This leads to the release of cytochrome c, which activates caspase-9.[4][9] Both pathways converge on the executioner caspase-3, which cleaves key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[9]

cluster_drug Cellular Stress cluster_p53 p53 Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Drug 9-Methoxyellipticine DNA_Damage DNA Damage / Stress Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Up / Bcl-xL Down DNA_Damage->Bax p27 p27/KIP1 Up p53->p27 FasL Fas/FasL Upregulation p53->FasL G2M_Arrest G2/M Arrest p27->G2M_Arrest Casp8 Caspase-8 Activation FasL->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria Bid->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic signaling pathways induced by ellipticine derivatives.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of this compound.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit topoisomerase II's function of separating interlocked DNA circles (catenanes).

  • Reaction Setup : Prepare a reaction mixture containing kinetoplast DNA (kDNA, a network of catenated circular DNA), human topoisomerase II enzyme, and an ATP-containing assay buffer.

  • Compound Addition : Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

  • Incubation : Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization : Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Catenated kDNA remains trapped in the well, while decatenated (nicked or relaxed) DNA migrates into the gel. Inhibition is observed as a reduction in the amount of decatenated DNA compared to the control.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of the compound on cell proliferation.

Start Seed cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Start->Incubate1 Treat Add serial dilutions of 9-Methoxyellipticine Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, HCl) Incubate3->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read End Calculate IC50 Value Read->End

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment : Culture cells in 6-well plates and treat with this compound at a concentration known to affect proliferation (e.g., its IC₅₀) for 24-48 hours.

  • Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate in the dark at room temperature for 30 minutes. RNase A degrades RNA to prevent its staining, ensuring PI only binds to DNA.

  • Flow Cytometry : Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent anti-cancer compound with a well-defined, multi-target mechanism of action. Its ability to intercalate into DNA, poison topoisomerase II, and inhibit key oncogenic kinases like c-Kit makes it a compelling candidate for further drug development. The downstream effects, including profound cytotoxicity, induction of cell cycle arrest, and activation of apoptotic pathways, underscore its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the utility of ellipticine derivatives in oncology.

References

9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 9-Methoxyellipticine hydrochloride, a potent anti-cancer agent. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside methodologies for its analysis and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is the salt form of 9-Methoxyellipticine, an alkaloid derived from the DNA intercalating agent, ellipticine.[1] It has demonstrated significant anti-cancer activity.[1][2] The compound's fundamental properties are summarized below.

General and Structural Data
PropertyValueReference
IUPAC Name 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride[2][3]
Synonyms 9-Methoxyellipticin, NSC-69187[2][3]
CAS Number (Base) 10371-86-5[2][3][4]
CAS Number (HCl Salt) 33698-51-0[3]
Molecular Formula C₁₈H₁₆N₂O[2][4][5]
Molecular Weight 276.34 g/mol (Base)[2][4][5]
Appearance Solid powder[2]
Physicochemical Parameters
PropertyValueReference
Melting Point 276-278 °C[4]
Solubility Soluble in DMSO[1]
Computed XLogP3 4.8[3]
UV λmax 245, 276, 293 nm[1]
Stability ≥ 4 years at -20°C[1]
Stable for weeks at ambient temperature[2]

Mechanism of Action and Signaling Pathways

9-Methoxyellipticine exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of key signaling kinases. It inserts itself into DNA, disrupting replication and transcription.[1][2] Furthermore, it is an inhibitor of the wild-type and D816V-mutated c-Kit receptor tyrosine kinase.[1][2] The inhibition of c-Kit disrupts downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus cKit c-Kit Receptor (Tyrosine Kinase) PI3K PI3K/Akt/mTOR Pathway cKit->PI3K MAPK MAPK Pathway cKit->MAPK JAK JAK/STAT Pathway cKit->JAK NME 9-Methoxyellipticine Hydrochloride NME->cKit Inhibits DNA DNA NME->DNA Intercalates Proliferation Cell Proliferation & Survival DNA->Proliferation Disrupts Replication PI3K->Proliferation MAPK->Proliferation JAK->Proliferation

Caption: Mechanism of action of this compound.

Experimental Protocols

Standardized protocols are essential for the accurate determination of physicochemical properties. The following sections detail common methodologies applicable to the characterization of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][7]

  • Preparation: An excess amount of this compound is added to a known volume of the relevant solvent system (e.g., water, buffer at a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at one of its λmax values (245, 276, or 293 nm).[1]

Partition Coefficient (Log P) Determination

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It can be determined using HPLC-based methods.[8][9]

  • System Calibration: A series of standard compounds with known Log P values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times are recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known Log P values of the standards against the logarithm of their retention factors (k).

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

  • Log P Calculation: The retention time of the compound is measured, its retention factor is calculated, and its Log P value is determined from the calibration curve.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra provide information on the chemical environment of protons and carbon atoms in the molecule.[3][10]

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and elemental composition. The analysis provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's molecular weight.[3]

UV-Vis Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λmax). A solution of the compound in a suitable solvent (e.g., ethanol or DMSO) is prepared, and its absorbance is measured across the UV-Visible range.[1]

G cluster_start Initiation cluster_char Characterization cluster_end Finalization A Acquisition/ Synthesis of Compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) A->C D Solubility Test (Shake-Flask) B->D C->D E Lipophilicity (Log P via HPLC) D->E F Spectral Profile (UV-Vis) E->F G Data Compilation & Reporting F->G

References

9-Methoxyellipticine hydrochloride vs ellipticine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 9-Methoxyellipticine Hydrochloride vs. Ellipticine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison of this compound and its parent compound, ellipticine. Both are recognized as potent antineoplastic agents, yet the strategic addition of a methoxy group at the 9-position significantly modifies the pharmacological and chemical properties of the molecule. This document explores their mechanisms of action, comparative cytotoxicity, and the critical signaling pathways they influence, supported by quantitative data and detailed experimental methodologies.

Core Chemical and Physical Properties

Ellipticine is a naturally occurring alkaloid first isolated from Ochrosia elliptica leaves. Its derivatives have been a subject of extensive research due to their anticancer properties. 9-Methoxyellipticine, a derivative found in Ochrosia maculata, demonstrates altered characteristics, notably in solubility and biological potency.[1] The hydrochloride salt form of 9-Methoxyellipticine is often used to further improve its aqueous solubility for experimental and clinical applications.

PropertyEllipticineThis compound
Chemical Formula C₁₇H₁₄N₂C₁₈H₁₆N₂O・HCl
Molar Mass 246.31 g/mol [2]312.8 g/mol
Synonyms 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole[2]9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Solubility Poorly soluble in aqueous solutions; soluble in DMSO[2]More soluble in aqueous solutions; soluble in DMSO[1]
Primary Mechanisms DNA Intercalation, Topoisomerase II Inhibition, CYP450-mediated DNA adduct formation.[3][4]DNA Intercalation, Topoisomerase II Inhibition, Kinase Inhibition.[1]

Mechanism of Action and Signaling Pathways

The antitumor activity of ellipticine and its derivatives is multimodal. The primary mechanisms involve direct interaction with DNA and interference with essential cellular enzymes.

  • DNA Intercalation: The planar, polycyclic structure of these compounds allows them to insert between the base pairs of DNA.[3][5] This interaction distorts the DNA helix, interfering with replication and transcription processes.

  • Topoisomerase II Inhibition: Both compounds are potent inhibitors of DNA topoisomerase II.[2][6] They act as "poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of double-strand breaks and leads to genomic instability and cell death.[2][7]

  • Bioactivation and DNA Adducts: Ellipticine is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[3][8] This bioactivation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can form covalent adducts with DNA, contributing to its genotoxicity and cytotoxic effects.[3][8]

  • Kinase Inhibition: 9-Methoxyellipticine has also been identified as an inhibitor of specific kinases, such as wild-type and mutated c-Kit, which can be a distinct mechanism contributing to its anticancer profile.[1]

These actions culminate in cell cycle arrest and the induction of apoptosis, often through a p53-dependent pathway.[4]

Mechanism_of_Action cluster_drug Anticancer Agent cluster_pathways Cellular Mechanisms cluster_damage DNA Damage & Downstream Effects Drug Ellipticine or 9-Methoxyellipticine Intercalation DNA Intercalation Drug->Intercalation TopoII Topoisomerase II Inhibition Drug->TopoII CYP CYP450/Peroxidase Bioactivation Drug->CYP Replication Replication/Transcription Blockade Intercalation->Replication DSB DNA Double-Strand Breaks TopoII->DSB Adducts Covalent DNA Adducts CYP->Adducts Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Adducts->Apoptosis Replication->Apoptosis

Caption: Key mechanisms of action for ellipticine and its derivatives.

Comparative Cytotoxicity Data

The cytotoxic potency of these compounds is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a standard metric for comparison. While direct, side-by-side comparative studies are limited, data from various sources indicate that substitutions at the C-9 position, such as with a methoxy or hydroxyl group, generally increase cytotoxic activity.[9]

Cell LineEllipticine IC₅₀ (µM)9-Methoxyellipticine IC₅₀ (µM)Reference Compound
Ba/F3 (c-Kit D816V) Not Reported~0.3Imatinib
Ba/F3 (WT c-Kit + SCF) Not Reported~0.5Sunitinib
Human Myeloblastic Leukemia Potent ActivityReported to be activeDoxorubicin
L1210 Leukemia ActiveHighly ActiveVarious Analogues[10]

Note: The IC₅₀ values for 9-Methoxyellipticine in Ba/F3 cells are specifically related to its c-Kit inhibition activity.[1] 9-Methoxyellipticine has been reported to be active in human myeloblastic leukemia.[11] Neuroblastoma and leukemia cell lines have shown high sensitivity to ellipticine, with IC₅₀ values often below 1 µM.[12]

Key Experimental Protocols

Cell Viability / Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow A 1. Seed cells in 96-well plates (e.g., 1x10⁴ cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of test compounds (Ellipticine / 9-Methoxyellipticine) B->C D 4. Incubate for specified period (e.g., 96 hours) C->D E 5. Add MTT solution (e.g., 2 mg/ml) to each well D->E F 6. Incubate for 4 hours to allow formazan formation E->F G 7. Lyse cells and solubilize formazan crystals (e.g., with acidified DMF/SDS solution) F->G H 8. Read absorbance on a plate reader G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., human neuroblastoma lines) in exponential growth phase into 96-well plates at a density of 1 x 10⁴ cells per well.[13]

  • Drug Preparation: Prepare stock solutions of ellipticine or 9-methoxyellipticine (e.g., 10 mM in DMSO).[13] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation to allow for cell adherence, replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for a defined period, typically 48 to 96 hours, at 37°C in a 5% CO₂ atmosphere.[13][14]

  • MTT Reagent: Add MTT solution (e.g., 2 mg/ml in PBS) to each well and incubate for an additional 4 hours.[13]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as 50% N,N-dimethylformamide containing 20% SDS (pH 4.5), to dissolve the purple formazan crystals.[13]

  • Measurement: Measure the absorbance of each well using a microplate spectrophotometer at the appropriate wavelength.

  • Analysis: Calculate IC₅₀ values from the dose-log response curves using linear regression analysis.[13]

Topoisomerase II DNA Decatenation Assay

This in vitro assay measures the catalytic activity of topoisomerase II by monitoring its ability to separate interlocked rings of kinetoplast DNA (kDNA). Inhibition of this process indicates that a compound is interfering with the enzyme's function.[15][16]

Topo_II_Decatenation_Assay cluster_input Reaction Components kDNA Catenated kDNA (Substrate) Incubation Incubate at 37°C kDNA->Incubation TopoII Topoisomerase IIα (Enzyme) TopoII->Incubation Compound Test Compound (Inhibitor) Compound->Incubation ATP ATP/Buffer ATP->Incubation Analysis Agarose Gel Electrophoresis & Visualization Incubation->Analysis

Caption: Workflow for Topoisomerase II DNA decatenation inhibition assay.

Detailed Methodology:

  • Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, ATP, kinetoplast DNA (kDNA) from Crithidia fasciculata, and the desired concentrations of the test compound (ellipticine or 9-methoxyellipticine).[15][16]

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.[15]

  • Incubation: Incubate the reaction at 37°C for approximately 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into minicircles that can enter the gel and migrate. In the presence of an effective inhibitor, the kDNA network remains catenated and will be retained in the loading well.[16]

Conclusion

While both ellipticine and this compound are potent anticancer agents that target DNA and topoisomerase II, the 9-methoxy derivative often exhibits enhanced properties. The substitution at the C-9 position can increase cytotoxic activity and may introduce additional mechanisms of action, such as kinase inhibition.[1] Furthermore, the hydrochloride salt form improves aqueous solubility, a critical factor for drug development and formulation. These advantages position 9-Methoxyellipticine and its analogues as highly promising candidates for continued investigation and development in oncology.

References

The Potent Anticancer Profile of 9-Methoxyellipticine Hydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ellipticine and its derivatives have long been a subject of intense research in oncology due to their potent cytotoxic activities against a broad spectrum of cancers. Among these, 9-methoxyellipticine hydrochloride and its analogues have emerged as particularly promising candidates, demonstrating significant efficacy in preclinical studies. This technical guide provides an in-depth overview of the anticancer activity of 9-methoxyellipticine derivatives, focusing on their mechanism of action, quantitative cytotoxic profiles, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visualizations of the intricate signaling pathways involved are presented to facilitate further research and development in this critical area of cancer therapeutics.

Introduction

9-Methoxyellipticine is a naturally occurring alkaloid that, along with its parent compound ellipticine, exhibits strong anticancer properties.[1] These compounds exert their cytotoxic effects through a multi-pronged approach, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis. Furthermore, evidence suggests the involvement of the p53 tumor suppressor pathway in the mechanism of action of these derivatives.[1] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental procedures.

Quantitative Anticancer Activity

The cytotoxic potential of 9-methoxyellipticine and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Below are tables summarizing the available IC50 data.

Table 1: IC50 Values of 9-Methoxyellipticine Against Specific Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
9-Methoxyellipticinec-Kit (wild-type)0.8[3]
9-Methoxyellipticinec-Kit (D816V mutant)0.6[3]
9-MethoxyellipticineBa/F3 (with SCF)0.5[3]
9-MethoxyellipticineBa/F3 (expressing c-KitD816V)0.3[3]

Table 2: Cytotoxicity of Ellipticine Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
IMR-32Neuroblastoma< 1
UKF-NB-4Neuroblastoma< 1
UKF-NB-3Neuroblastoma< 1
HL-60Leukemia< 1
MCF-7Breast Adenocarcinoma~ 1
U87MGGlioblastoma~ 1
CCRF-CEMLeukemia~ 4
[Data sourced from a comparative study on ellipticine cytotoxicity][4]

Key Mechanisms of Anticancer Activity

The anticancer efficacy of 9-methoxyellipticine derivatives stems from their ability to interfere with critical cellular processes. The primary mechanisms are detailed below.

DNA Intercalation and Topoisomerase II Inhibition

9-Methoxyellipticine and its analogues are planar molecules that can insert themselves between the base pairs of DNA, a process known as intercalation.[5] This distortion of the DNA structure interferes with DNA replication and transcription. More critically, these compounds are potent inhibitors of topoisomerase II.[2] This enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine derivatives prevent the re-ligation of these breaks, leading to an accumulation of DNA damage and ultimately, cell death.[6]

Induction of Apoptosis and Cell Cycle Arrest

The DNA damage induced by 9-methoxyellipticine derivatives triggers cellular stress responses, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Furthermore, these compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing the damaged cells from dividing and proliferating.[7]

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage. Studies have shown that ellipticine and its derivatives can activate the p53 pathway.[1] This activation can lead to the transcriptional upregulation of genes involved in cell cycle arrest (such as p21) and apoptosis (such as Bax). The ability to modulate the p53 pathway is a significant aspect of the anticancer activity of these compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 9-methoxyellipticine derivative (typically ranging from 0 to 10 µM) and incubate for 48-72 hours.[4][8]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the 9-methoxyellipticine derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Treatment: Treat cells with the 9-methoxyellipticine derivative for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA). When the reaction is run on an agarose gel, the large, catenated kDNA network remains in the well, while the decatenated, smaller DNA circles migrate into the gel.

Protocol:

  • Reaction Setup: In a reaction tube, combine reaction buffer, ATP, kDNA substrate, and the 9-methoxyellipticine derivative at various concentrations.[12][13]

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.[6]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[12]

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.[12]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Anticancer_Mechanism Derivative 9-Methoxyellipticine Derivative DNA Cellular DNA Derivative->DNA Intercalation TopoII Topoisomerase II Derivative->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cytotoxicity_Workflow Start Start: Seed Cancer Cells Treat Treat with 9-Methoxyellipticine Derivative (Varying Concentrations) Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Apoptosis_Workflow Start Start: Treat Cells with Derivative Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Incubate Incubate (15-20 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Populations Analyze->End

References

An In-depth Technical Guide to the DNA Intercalation Properties of 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the DNA intercalation properties of 9-methoxyellipticine hydrochloride, a potent anti-neoplastic agent.[1][2] This document details the mechanism of action, quantitative binding data, and the downstream effects on key cellular pathways. Furthermore, it provides detailed experimental protocols for the characterization of these interactions, intended to be a valuable resource for researchers in oncology and medicinal chemistry.

Core Concepts: DNA Intercalation by 9-Methoxyellipticine

9-Methoxyellipticine, an analog of the plant alkaloid ellipticine, exerts its cytotoxic effects primarily through the non-covalent insertion into the DNA double helix. This process, known as intercalation, involves the planar polycyclic aromatic structure of the molecule stacking between the base pairs of DNA. This interaction is characterized by a high binding affinity and is primarily an entropy-driven process. The intercalation of 9-methoxyellipticine leads to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which subsequently interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Quantitative Data Summary

The interaction of 9-methoxyellipticine and its derivatives with DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.

ParameterValueCompoundReference
DNA Binding Affinity (Ka) ~10^6 M-11-(alkylamino)-9-methoxyellipticine derivatives[1]

Table 1: DNA Binding Affinity of 9-Methoxyellipticine Derivatives. This table presents the association constant (Ka) for derivatives of 9-methoxyellipticine, indicating a strong binding affinity for DNA.

TargetIC50Cell Line/SystemReference
c-Kit (wild-type) 0.8 µMIn vitro kinase assay
c-Kit (D816V mutant) 0.6 µMIn vitro kinase assay
Cell Proliferation (in presence of SCF) 0.5 µMBa/F3 cells
Cell Proliferation (expressing c-Kit D816V) 0.3 µMBa/F3 cells

Table 2: Inhibitory Concentrations (IC50) of 9-Methoxyellipticine. This table details the half-maximal inhibitory concentrations of 9-methoxyellipticine against the c-Kit receptor tyrosine kinase and in cell proliferation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the DNA intercalation properties of this compound.

UV-Visible Spectrophotometry for DNA Binding Analysis

UV-Vis spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of ctDNA by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M-1 cm-1. The ratio of absorbance at 260 nm to 280 nm (A260/A280) should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

  • Titration:

    • In a 1 cm path length quartz cuvette, place a fixed concentration of this compound (e.g., 50 µM).

    • Record the initial UV-Vis spectrum of the compound from 200 to 500 nm.

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption maximum of this compound.

    • Calculate the binding constant (Kb) using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (A₁ - A₀) + 1 / (Kb * (A₁ - A₀) * [DNA]) where A₀ is the absorbance of the free compound, A is the absorbance at different DNA concentrations, A₁ is the absorbance of the fully bound compound, and [DNA] is the concentration of DNA.

    • Plot 1 / (A - A₀) versus 1 / [DNA] to obtain a linear plot from which Kb can be determined from the ratio of the intercept to the slope.

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of 9-methoxyellipticine is often quenched upon intercalation into the DNA double helix.

Protocol:

  • Instrumentation:

    • Use a spectrofluorometer with temperature control.

    • Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.

  • Titration:

    • Place a fixed concentration of this compound (e.g., 10 µM) in a fluorescence cuvette containing buffer.

    • Record the initial fluorescence emission spectrum.

    • Add increasing concentrations of ctDNA to the cuvette, allowing the solution to equilibrate for 5 minutes after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Analyze the quenching of fluorescence intensity as a function of DNA concentration.

    • Calculate the binding constant (K) using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

    • For static quenching, the binding constant (K) can be related to Ksv.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes of DNA upon ligand binding. Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in its helical structure.

Protocol:

  • Sample Preparation:

    • Prepare solutions of ctDNA (e.g., 100 µM in base pairs) and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a series of samples with a constant concentration of ctDNA and varying concentrations of this compound.

  • Measurement:

    • Record the CD spectra of the samples in the UV region (typically 220-320 nm) using a CD spectropolarimeter.

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum of the buffer and subtract it from the sample spectra.

  • Data Analysis:

    • Analyze the changes in the positive and negative bands of the DNA CD spectrum. An increase in the positive band around 275 nm and the negative band around 245 nm is indicative of a stabilization of the B-form DNA, consistent with intercalation.

    • The appearance of an induced CD signal in the region of the drug's absorption can also indicate intercalation.

DNA Thermal Denaturation Assay

The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA dissociates into single strands, increases upon the binding of an intercalating agent due to the stabilization of the double helix.

Protocol:

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Procedure:

    • Prepare samples of ctDNA (e.g., 50 µM) in buffer, both in the absence and presence of this compound at various concentrations.

    • Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) as the difference between the Tm of the DNA-drug complex and the Tm of the free DNA. A significant increase in Tm is a strong indicator of intercalation.

Viscometry

Intercalation causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution.

Protocol:

  • Instrumentation:

    • Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25 °C).

  • Measurement:

    • Measure the flow time of a solution of ctDNA of a known concentration in buffer.

    • Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.

    • Plot (η/η₀)^(1/3) versus the ratio of the molar concentration of the compound to the molar concentration of DNA. A linear increase in viscosity with increasing compound concentration is characteristic of intercalation.

Topoisomerase II Inhibition Assay

Ellipticine and its derivatives are known inhibitors of topoisomerase II. These assays determine the effect of the compound on the enzyme's activity.

Protocol (Decatenation Assay):

  • Reaction Mixture:

    • Prepare a reaction mixture containing topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and purified human topoisomerase II enzyme.

  • Inhibition Assay:

    • Add varying concentrations of this compound to the reaction mixtures.

    • Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis:

    • Analyze the reaction products by agarose gel electrophoresis.

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual circular DNA molecules, which migrate faster through the gel.

    • An effective inhibitor will prevent decatenation, and the kDNA will remain at the origin of the gel.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.

experimental_workflow cluster_initial_screening Initial Screening cluster_binding_characterization Binding Characterization cluster_mechanism_of_action Mechanism of Action uv_vis UV-Vis Spectroscopy cd_spec Circular Dichroism uv_vis->cd_spec Confirm structural changes fluorescence Fluorescence Spectroscopy fluorescence->cd_spec Confirm structural changes viscometry Viscometry cd_spec->viscometry Quantify DNA lengthening tm_assay DNA Melting Assay viscometry->tm_assay Assess helix stabilization topo_ii_assay Topoisomerase II Assay tm_assay->topo_ii_assay Investigate enzyme inhibition cell_based_assays Cell-based Assays topo_ii_assay->cell_based_assays Evaluate cellular effects

Caption: Experimental workflow for characterizing a DNA intercalating agent.

c_kit_pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds P_cKit Phosphorylated c-Kit (Dimerized) cKit->P_cKit Dimerization & Autophosphorylation PI3K PI3K P_cKit->PI3K RAS RAS P_cKit->RAS STAT STAT P_cKit->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation NME 9-Methoxyellipticine NME->P_cKit Inhibits

Caption: The c-Kit signaling pathway and its inhibition by 9-methoxyellipticine.

topoisomerase_ii_inhibition cluster_topo_cycle Topoisomerase II Catalytic Cycle DNA_binding 1. Topo II binds to DNA DNA_cleavage 2. DNA double-strand cleavage DNA_binding->DNA_cleavage Strand_passage 3. Strand passage DNA_cleavage->Strand_passage Cleavable_complex Stabilized Cleavable Complex (Topo II-DNA-Drug) DNA_cleavage->Cleavable_complex Religation 4. DNA religation Strand_passage->Religation Religation->DNA_binding Cycle continues NME 9-Methoxyellipticine (Intercalates into DNA) NME->Cleavable_complex Traps Apoptosis Apoptosis Cleavable_complex->Apoptosis Leads to

Caption: Inhibition of Topoisomerase II by 9-methoxyellipticine.

References

9-Methoxyellipticine Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 9-Methoxyellipticine, a derivative of the natural alkaloid ellipticine, is a compound of significant interest in oncology research.[1] First isolated from the leaves of Ochrosia elliptica, ellipticine and its analogues are potent antineoplastic agents.[1] 9-Methoxyellipticine, specifically, has been a focal point of investigation due to its distinct mechanisms of anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, relevant quantitative data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

9-Methoxyellipticine exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and cellular apoptotic pathways. Its planar tetracyclic structure is key to its function, allowing it to intercalate into DNA and inhibit critical enzymatic processes.[1]

1. DNA Intercalation and Topoisomerase II Inhibition: The primary and most well-documented mechanism is its function as a DNA intercalator. By inserting itself between DNA base pairs, 9-Methoxyellipticine disrupts the helical structure. This physical obstruction inhibits the function of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[1] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

2. Induction of Apoptosis: 9-Methoxyellipticine is a potent inducer of apoptosis through both the extrinsic and intrinsic pathways.

  • Extrinsic Pathway: It can upregulate the expression of the Fas/APO-1 receptor and its corresponding ligand (FasL), initiating the death receptor pathway and leading to the activation of caspase-8.[2][3]

  • Intrinsic (Mitochondrial) Pathway: The compound also affects the mitochondrial pathway by regulating the expression of Bcl-2 family proteins, causing a disruption of the mitochondrial membrane potential.[2] This results in the release of cytochrome C and the subsequent activation of caspase-9 and the executioner caspase-3.[2][4]

3. Generation of Reactive Oxygen Species (ROS): The compound is known to generate reactive oxygen species (ROS) within cancer cells. This oxidative stress further exacerbates DNA damage and contributes to cellular demise.

4. Interaction with p53 Tumor Suppressor: Ellipticine and its derivatives can activate the transcriptional function of the p53 tumor suppressor protein. In some cases, it can induce a conformational shift in mutant p53, restoring its wild-type function and promoting apoptosis. Treatment with ellipticine has been shown to upregulate p53 expression.[2]

9_Methoxyellipticine_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cell cluster_2 Nucleus cluster_3 Cytoplasm 9ME_ext 9-Methoxyellipticine 9ME_int 9-Methoxyellipticine 9ME_ext->9ME_int DNA DNA p53 p53 Activation DNA->p53 TopoII Topoisomerase II TopoII->DNA Damage G2M G2/M Arrest p53->G2M Apoptosis Apoptosis p53->Apoptosis 9ME_int->DNA Intercalation 9ME_int->TopoII Inhibition ROS ROS Generation 9ME_int->ROS Fas Fas/FasL Upregulation 9ME_int->Fas Mito Mitochondrial Disruption 9ME_int->Mito ROS->DNA Damage Casp8 Caspase-8 Fas->Casp8 Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Mechanism of 9-Methoxyellipticine Action.

Quantitative Data on Efficacy

The cytotoxic and growth inhibitory effects of ellipticine derivatives have been quantified across various cancer cell lines. The data is presented in terms of GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50), which represent the concentration of the drug required to inhibit cell growth or viability by 50%.

CompoundCell LineAssay TypeValueReference
EllipticineHepG2 (Hepatocellular Carcinoma)XTTIC₅₀ = 4.1 µM[2]
6-Methylellipticine12 Cancer Cell LinesGrowth InhibitionGI₅₀ = 0.47–0.9 µM[5]
Etoposide (Reference)12 Cancer Cell LinesGrowth InhibitionGI₅₀ = 0.04–5.2 µM[5]
Irinotecan (Reference)12 Cancer Cell LinesGrowth InhibitionGI₅₀ = 1–18 µM[5]
Br-Ell-SO₃NaK562 (Leukemia)MTTIC₅₀ = 35 µM[6]
Br-Ell-SO₃NaVero (Non-cancerous)MTTNo cytotoxicity[6]
Br-Ell-SO₃NaHuman PBMC (Non-cancerous)MTTNo cytotoxicity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the anticancer properties of 9-Methoxyellipticine hydrochloride.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with 9-Methoxyellipticine HCl Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT Cytotoxicity Assay (MTT) Incubation->MTT Flow Apoptosis/Cell Cycle (Flow Cytometry) Incubation->Flow Western Protein Expression (Western Blot) Incubation->Western Topo Enzyme Inhibition (Decatenation Assay) Incubation->Topo Data Data Analysis MTT->Data Flow->Data Western->Data Topo->Data

Caption: General experimental workflow for in vitro analysis.
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: 6-well plates, cancer cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a desired time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials: 6-well plates, cancer cells, this compound, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of topoisomerase II inhibitors.[3]

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the enzymatic activity of Topoisomerase II by its ability to separate catenated kinetoplast DNA (kDNA) networks into individual minicircles.

  • Materials: Topoisomerase II enzyme, kDNA substrate, assay buffer, ATP, this compound, loading dye, agarose gel, ethidium bromide, gel electrophoresis system.

  • Procedure:

    • Set up reaction mixtures containing assay buffer, ATP, and kDNA.

    • Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.

    • Initiate the reaction by adding Topoisomerase II enzyme.

    • Incubate at 37°C for approximately 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

    • Run the samples on an agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[7]

Pharmacokinetics and Resistance

Metabolism: In vivo, 9-methoxyellipticine is metabolized, with one of the key reactions being O-demethylation to form the active metabolite 9-hydroxyellipticine.[8] This metabolite can then be further conjugated, for instance, with glucuronic acid, for excretion.[8]

Resistance Mechanisms: Resistance to ellipticine derivatives can emerge through several mechanisms. One key factor is an altered topoisomerase II activity.[9] Additionally, the overexpression of multidrug resistance-associated proteins, such as the Mr 170,000-180,000 glycoprotein (P-glycoprotein), can lead to increased drug efflux and cross-resistance to other chemotherapeutic agents.[9]

Conclusion

This compound remains a promising scaffold for the development of novel anticancer agents. Its multifaceted mechanism of action, centered on DNA damage and apoptosis induction, provides a strong rationale for its continued investigation. While challenges related to solubility, toxicity, and resistance have hindered the clinical progression of early ellipticine derivatives, modern medicinal chemistry approaches offer the potential to engineer new analogues with improved therapeutic indices.[1] The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide to the Antibacterial Properties of 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antibacterial properties of 9-Methoxyellipticine hydrochloride, a naturally occurring carbazole alkaloid. This guide details its activity against various bacterial strains, the experimental protocols for its evaluation, and its proposed mechanism of action.

Quantitative Antibacterial Activity

9-Methoxyellipticine has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values and zone of inhibition assays. A summary of these findings is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)Activity Level
Multidrug-resistant (MDR) Klebsiella pneumoniaeGram-negative256Moderately Active[1][2]
Shiga toxin-producing Escherichia coli (STEC O157)Gram-negative512Moderately Active[1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive>2048Weak Activity[1][2]
Bacillus cereusGram-positive>2048Weak Activity[1][2]

Activity Level Classification: MIC < 100 µg/mL (significantly active), MIC < 625 µg/mL (moderately active), MIC ≥ 625 µg/mL (weakly active).[2]

Synergistic Effects with Conventional Antibiotics

When combined with certain commercial antibiotics, 9-Methoxyellipticine exhibits synergistic effects, enhancing the overall antibacterial activity.

Table 2: Synergistic Antibacterial Activity of 9-Methoxyellipticine

Bacterial StrainCombinationObservation
MRSA9-Methoxyellipticine + Vancomycin (VAN)Increased zone of inhibition from 18.0 ± 1.00 mm to 23.0 ± 1.00 mm[1][2]
MDR K. pneumoniae9-Methoxyellipticine + Gentamicin (GEN)Potent synergistic activity observed[1][2]
STEC O1579-Methoxyellipticine + Gentamicin (GEN)Potent synergistic activity observed[1][2]

Experimental Protocols

The antibacterial properties of 9-Methoxyellipticine were determined using established in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Microbroth Dilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the microbroth dilution method.[2]

  • Preparation of 9-Methoxyellipticine Dilutions: Two-fold serial dilutions of 9-Methoxyellipticine were prepared, ranging from 4096 µg/mL to 64 µg/mL.[2]

  • Bacterial Inoculum: The bacterial strains (MDR K. pneumoniae, STEC O157, MRSA, and B. cereus) were cultured to a standardized concentration.

  • Incubation: The diluted 9-Methoxyellipticine solutions were inoculated with the bacterial suspensions in microplates and incubated under appropriate conditions.

  • MIC Determination: The MIC was recorded as the lowest concentration of 9-Methoxyellipticine that visibly inhibited bacterial growth.[2]

  • Controls: Positive controls (Gentamicin or Vancomycin) and negative controls (DMSO) were included in the assay.[3]

In Vivo Efficacy Studies in Murine Models

To assess the in vivo antibacterial efficacy, lung pneumonia and kidney infection mouse models were utilized.[1][4]

  • Infection: Mice were infected with MDR K. pneumoniae or STEC O157.[1]

  • Treatment: Infected mice were treated with 9-Methoxyellipticine.

  • Assessment: The efficacy of the treatment was evaluated by observing reductions in bacterial shedding and colonization, as well as by measuring levels of pro-inflammatory factors (e.g., TNF-α) and immunoglobulins (e.g., IgM).[1]

  • Histopathology: Histopathological examination of lung and kidney tissues was performed to assess tissue damage and inflammation.[1]

Proposed Mechanism of Action

The antibacterial effect of 9-Methoxyellipticine is believed to be multifactorial, with the primary proposed mechanism involving the disruption of the bacterial cell membrane.

Proposed_Antibacterial_Mechanism_of_9-Methoxyellipticine cluster_bacterium Bacterial Cell Membrane Bacterial Cell Membrane DNA Bacterial DNA Cell_Death Bacterial Cell Death Membrane->Cell_Death Topoisomerase_II Topoisomerase II DNA->Cell_Death Topoisomerase_II->Cell_Death NME 9-Methoxyellipticine Hydrochloride NME->Membrane Disruption & Permeabilization NME->DNA Intercalation NME->Topoisomerase_II Inhibition

Caption: Proposed antibacterial mechanisms of this compound.

One plausible explanation for its synergistic effect with antibiotics is that by damaging the bacterial cell membrane, 9-Methoxyellipticine enhances the penetration and efficacy of other antibacterial agents.[1] Furthermore, as a derivative of ellipticine, it is known to act as a DNA intercalating agent and an inhibitor of topoisomerase II, which could also contribute to its antibacterial activity.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antibacterial properties of this compound.

Experimental_Workflow_for_Antibacterial_Evaluation Start Start: Isolate/Synthesize 9-Methoxyellipticine HCl In_Vitro In Vitro Studies Start->In_Vitro MIC MIC Determination (Microbroth Dilution) In_Vitro->MIC Synergy Synergy Testing (with Antibiotics) In_Vitro->Synergy Analysis Data Analysis & Interpretation MIC->Analysis Synergy->Analysis In_Vivo In Vivo Studies (Murine Models) Infection_Model Induce Infection (e.g., K. pneumoniae) In_Vivo->Infection_Model Treatment Administer 9-Methoxyellipticine HCl Infection_Model->Treatment Efficacy Evaluate Efficacy: - Bacterial Load - Inflammatory Markers - Histopathology Treatment->Efficacy Analysis->In_Vivo If promising in vitro results Conclusion Conclusion on Antibacterial Properties Analysis->Conclusion Efficacy->Analysis

Caption: General experimental workflow for antibacterial assessment.

References

Methodological & Application

Synthesis of 9-Methoxyellipticine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methoxyellipticine, a naturally occurring alkaloid, and its derivatives have garnered significant interest in medicinal chemistry due to their potent antitumor properties. The primary mechanisms of action for this class of compounds are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a detailed protocol for the chemical synthesis of 9-Methoxyellipticine hydrochloride, intended for use in research and drug development settings. The synthesis is a multi-step process commencing from 5-methoxyindole. This application note includes detailed experimental procedures, characterization data for key intermediates and the final product, and a diagram illustrating the downstream cellular signaling pathways affected by 9-Methoxyellipticine.

Introduction

Ellipticine and its analogues, such as 9-methoxyellipticine, are a class of pyridocarbazole alkaloids that have been extensively studied for their cytotoxic activities against various cancer cell lines. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. Furthermore, these compounds are potent inhibitors of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during cellular processes. By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine derivatives lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. The addition of a methoxy group at the 9-position has been shown to modulate the biological activity and pharmacological properties of the ellipticine scaffold. This protocol details a reliable synthetic route to obtain this compound for further biological investigation.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Bischler-Napieralski type reaction5-Methoxyindole6-Methoxy-1,4-dimethylcarbazoleAcetonylacetone, p-Toluenesulfonic acid60-70
2Vilsmeier-Haack Formylation6-Methoxy-1,4-dimethylcarbazole3-Formyl-6-methoxy-1,4-dimethylcarbazolePOCl₃, DMF75-85
3Condensation and Cyclization3-Formyl-6-methoxy-1,4-dimethylcarbazole9-MethoxyellipticineAminoacetaldehyde dimethyl acetal, Orthophosphoric acid50-60
4Salt Formation9-MethoxyellipticineThis compoundHCl in diethyl ether>95

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)Mass Spec. (m/z)
6-Methoxy-1,4-dimethylcarbazoleC₁₅H₁₅NO225.297.8-7.2 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)225 [M]⁺
3-Formyl-6-methoxy-1,4-dimethylcarbazoleC₁₆H₁₅NO₂253.2910.1 (s, 1H, CHO), 8.0-7.3 (m, 4H, Ar-H), 4.0 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃), 2.6 (s, 3H, CH₃)253 [M]⁺
9-MethoxyellipticineC₁₈H₁₆N₂O276.339.6 (s, 1H, Ar-H), 8.2-7.1 (m, 6H, Ar-H), 4.0 (s, 3H, OCH₃), 3.1 (s, 3H, CH₃), 2.8 (s, 3H, CH₃)276 [M]⁺
This compoundC₁₈H₁₇ClN₂O312.79Spectral data consistent with the free base with characteristic shifts due to protonation.276 [M-Cl]⁺

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,4-dimethylcarbazole
  • To a solution of 5-methoxyindole (1 equiv.) in toluene, add p-toluenesulfonic acid (0.1 equiv.) and acetonylacetone (1.2 equiv.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1,4-dimethylcarbazole as a solid.

Step 2: Synthesis of 3-Formyl-6-methoxy-1,4-dimethylcarbazole
  • In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-methoxy-1,4-dimethylcarbazole (1 equiv.) in the same solvent to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield 3-formyl-6-methoxy-1,4-dimethylcarbazole.

Step 3: Synthesis of 9-Methoxyellipticine
  • To a solution of 3-formyl-6-methoxy-1,4-dimethylcarbazole (1 equiv.) in ethanol, add aminoacetaldehyde dimethyl acetal (2 equiv.).

  • Heat the mixture to reflux for 2-3 hours to form the intermediate azomethine.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude azomethine, add pre-heated orthophosphoric acid (85%) and heat the mixture at 100-120°C for 1-2 hours.

  • Monitor the cyclization by TLC.

  • After completion, carefully pour the reaction mixture into ice-water and basify with a concentrated ammonium hydroxide solution.

  • Extract the product with chloroform, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol gradient) to obtain 9-methoxyellipticine as a solid.

Step 4: Preparation of this compound
  • Dissolve the purified 9-methoxyellipticine (1 equiv.) in a minimal amount of anhydrous diethyl ether or another suitable solvent.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (1.1 equiv.) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action Indole 5-Methoxyindole Carbazole 6-Methoxy-1,4-dimethylcarbazole Indole->Carbazole Step 1 FormylCarbazole 3-Formyl-6-methoxy-1,4-dimethylcarbazole Carbazole->FormylCarbazole Step 2 Ellipticine 9-Methoxyellipticine FormylCarbazole->Ellipticine Step 3 HCl_Salt This compound Ellipticine->HCl_Salt Step 4 Drug 9-Methoxyellipticine Intercalation DNA Intercalation Drug->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Drug->TopoII_Inhibition DNA Nuclear DNA TopoII Topoisomerase II Intercalation->DNA Replication_Inhibition Replication Fork Stall Intercalation->Replication_Inhibition Transcription_Inhibition Transcription Blockage Intercalation->Transcription_Inhibition TopoII_Inhibition->TopoII DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB Damage_Response DNA Damage Response (ATM/ATR) DSB->Damage_Response CellCycle_Arrest Cell Cycle Arrest (G2/M) Damage_Response->CellCycle_Arrest Apoptosis Apoptosis Damage_Response->Apoptosis CellCycle_Arrest->Apoptosis

Figure 1: Synthetic workflow for this compound and its mechanism of action.

Signaling Pathway Description

9-Methoxyellipticine exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes. As a planar aromatic molecule, it intercalates into the DNA double helix, physically obstructing the progression of replication forks and transcription machinery. This leads to replication fork stalling and a blockage of transcription.

Concurrently, and more significantly, 9-methoxyellipticine inhibits the catalytic activity of topoisomerase II. This enzyme is crucial for resolving DNA topological stress during replication and chromosome segregation. By stabilizing the covalent intermediate complex between topoisomerase II and DNA (the cleavable complex), the drug prevents the re-ligation of the DNA strands, resulting in the accumulation of toxic DNA double-strand breaks (DSBs).

The cellular response to these DSBs is mediated by the DNA damage response (DDR) pathway, primarily through the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets that orchestrate cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. However, if the DNA damage is too extensive and cannot be repaired, the DDR pathway will initiate the apoptotic program, leading to programmed cell death. This signaling cascade underscores the potent anticancer activity of 9-Methoxyellipticine.

Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 9-Methoxyellipticine hydrochloride, a potent derivative of the anti-cancer agent ellipticine. This document outlines detailed protocols for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, along with a summary of its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach. Its primary mechanisms include:

  • DNA Intercalation: The planar aromatic structure of 9-Methoxyellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks.

  • c-Kit Kinase Inhibition: 9-Methoxyellipticine has been shown to inhibit the receptor tyrosine kinase c-Kit, which is often dysregulated in various cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: As a consequence of DNA damage and enzyme inhibition, the compound triggers programmed cell death (apoptosis) and causes cell cycle arrest, primarily at the G2/M phase. This is often mediated through signaling pathways involving p53, PI3K/AKT, and MAPK.

Data Presentation

Table 1: Cytotoxicity of 9-Methoxyellipticine and Ellipticine in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Assay
9-MethoxyellipticineBa/F3 expressing c-KitD816VLeukemia0.3Proliferation Assay
9-MethoxyellipticineBa/F3 with SCFLeukemia0.5Proliferation Assay
9-Methoxyellipticinec-Kit D816V mutantKinase Assay0.6Kinase Assay
9-MethoxyellipticineWild-type c-KitKinase Assay0.8Kinase Assay
EllipticineMCF-7Breast Adenocarcinoma1.25MTT Assay
9-HydroxyellipticineMCF-7Breast Adenocarcinoma3.25MTT Assay

Note: Data for ellipticine and 9-hydroxyellipticine are included for comparative purposes.

Table 2: Representative Data for Apoptosis Induction by Ellipticine Derivatives
TreatmentConcentration (µM)Cell LineApoptotic Cells (%)Assay
Control0AGS2.8Annexin V/PI
Compound CKBM15AGS16.5Annexin V/PI
Control0SiHa~5Annexin V/PI
Erythraline50 µg/mLSiHa87.9Annexin V/PI

Note: Data from related compounds are presented to illustrate the expected experimental outcomes.

Table 3: Representative Data for Cell Cycle Analysis of Ellipticine Derivatives
TreatmentConcentrationCell Line% G1 Phase% S Phase% G2/M Phase
Control-AGS--11.6
Compound CKBM15%AGS--50.5
Control-SiHa--7.25
Erythraline50 µg/mLSiHa--22.0

Note: Data from related compounds are presented to illustrate the expected experimental outcomes, highlighting the characteristic G2/M arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the DNA content.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cells treat Treat with 9-Methoxyellipticine HCl start->treat incubate Incubate treat->incubate mtt MTT Assay incubate->mtt Perform Assay apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis Perform Assay cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle Perform Assay analysis Data Analysis mtt->analysis apoptosis->analysis cell_cycle->analysis

Caption: A flowchart of the in vitro experimental workflow.

G cluster_pathway Mechanism of Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_outcomes Cellular Outcomes drug 9-Methoxyellipticine HCl dna DNA Intercalation drug->dna topo2 Topoisomerase II Inhibition drug->topo2 ckit c-Kit Kinase Inhibition drug->ckit pi3k_akt PI3K/AKT Pathway Modulation drug->pi3k_akt mapk MAPK Pathway Modulation drug->mapk dna_damage DNA Damage dna->dna_damage topo2->dna_damage p53 p53 Activation dna_damage->p53 g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest apoptosis Apoptosis p53->apoptosis pi3k_akt->g2m_arrest pi3k_akt->apoptosis mapk->g2m_arrest mapk->apoptosis

Caption: A diagram of the signaling pathways of 9-Methoxyellipticine HCl.

Application Notes and Protocols: Determining the IC50 of 9-Methoxyellipticine Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has demonstrated significant anticancer properties.[1][2] Its mechanism of action is primarily attributed to its role as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[3] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its potency and therapeutic potential.

Data Presentation

The following table summarizes the reported IC50 values for 9-Methoxyellipticine and its derivatives in different cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[4]

CompoundCell LineIC50 (µM)Assay Method
9-MethoxyellipticineBa/F3 expressing c-KitD816V0.3Proliferation Assay
9-MethoxyellipticineBa/F3 in the presence of SCF0.5Proliferation Assay
9-Methoxyellipticinec-Kit D816V0.6Kinase Assay
9-Methoxyellipticinewild-type c-Kit0.8Kinase Assay
9-Hydroxyellipticine hydrochloride293T1.2Not Specified
9-Hydroxyellipticine hydrochlorideHeLa S-31.6Not Specified
EllipticineIMR-32 (Neuroblastoma)< 1Not Specified
EllipticineUKF-NB-4 (Neuroblastoma)< 1Not Specified
EllipticineUKF-NB-3 (Neuroblastoma)< 1Not Specified
EllipticineHL-60 (Leukemia)< 1Not Specified
EllipticineMCF-7 (Breast Adenocarcinoma)~ 1Not Specified
EllipticineU87MG (Glioblastoma)~ 1Not Specified
EllipticineCCRF-CEM (Leukemia)~ 4Not Specified

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. A common starting range is 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins in fixed cells.[7] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (510-565 nm wavelength)

Procedure:

  • Cell Seeding and Drug Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour drug incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.[8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Wash the plate four times with slow-running tap water and allow it to air dry completely.[8]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[8]

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.[8]

    • Shake the plate for 5 minutes.

    • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[9]

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a compound using either the MTT or SRB assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture drug_prep 2. Prepare Drug Dilutions cell_seeding 3. Seed Cells in 96-well Plate drug_treatment 4. Add Drug Dilutions cell_seeding->drug_treatment incubation 5. Incubate (48-72h) drug_treatment->incubation assay_specific_steps 6. Assay-Specific Steps (MTT or SRB) incubation->assay_specific_steps read_plate 7. Read Absorbance assay_specific_steps->read_plate data_processing 8. Calculate % Viability read_plate->data_processing ic50_determination 9. Determine IC50 data_processing->ic50_determination

Caption: General workflow for determining the IC50 of a compound.

Signaling Pathway of this compound

This diagram illustrates the proposed mechanism of action of this compound in cancer cells, highlighting its role as a topoisomerase II inhibitor.

MOA_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes cluster_outcome Cellular Outcome drug 9-Methoxyellipticine Hydrochloride dna_intercalation DNA Intercalation drug->dna_intercalation Binds to DNA topo_II Topoisomerase II drug->topo_II Inhibits dna_replication DNA Replication & Transcription dna_intercalation->dna_replication Disrupts topo_II->dna_replication Facilitates dna_damage DNA Double-Strand Breaks topo_II->dna_damage Stabilizes cleavable complex leading to cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Inducing Apoptosis with 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyellipticine hydrochloride is a synthetic, water-soluble derivative of the plant alkaloid ellipticine, known for its potent antineoplastic properties. As a DNA intercalating agent and kinase inhibitor, it is a valuable tool for cancer research, particularly in the study of programmed cell death, or apoptosis. These application notes provide a detailed protocol for inducing apoptosis in cultured cancer cells using this compound, along with methods for its detection and analysis.

Mechanism of Action

While the precise signaling cascade for this compound is still under investigation, the parent compound, ellipticine, is known to induce apoptosis through a multi-faceted mechanism involving both the intrinsic and extrinsic pathways. It is postulated that this compound follows a similar mechanism. Ellipticine's pro-apoptotic action is associated with the upregulation of the p53 tumor suppressor protein and the induction of the Fas/Fas ligand (FasL) death receptor pathway, leading to the activation of caspase-8.[1] This signal is further amplified through the mitochondrial (intrinsic) pathway, involving the activation of caspase-9.[1] This dual-pathway induction makes this compound a potent inducer of apoptosis in a variety of cancer cell lines.

9-Methoxyellipticine HCl 9-Methoxyellipticine HCl DNA Intercalation & Kinase Inhibition DNA Intercalation & Kinase Inhibition 9-Methoxyellipticine HCl->DNA Intercalation & Kinase Inhibition p53 p53 DNA Intercalation & Kinase Inhibition->p53 Fas_FasL Fas/FasL Pathway p53->Fas_FasL Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations (IC50) of 9-methoxyellipticine. This data can be used as a starting point for determining the optimal concentration for inducing apoptosis in your specific cell line.

CompoundCell Line/TargetIC50 (µM)Reference
9-MethoxyellipticineBa/F3 expressing c-KitD816V0.3[2]
9-MethoxyellipticineBa/F3 in the presence of SCF0.5[2]
9-Methoxyellipticinec-KitD816V0.6[2]
9-MethoxyellipticineWild-type c-Kit0.8[2]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Cell Culture and Treatment

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound stock solution (10 mM in DMSO)

    • Sterile tissue culture plates/flasks

    • Vehicle control (DMSO)

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate tissue culture plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the drug treatment.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Drug_Dilution Dilute Drug in Medium Stock_Solution->Drug_Dilution Cell_Seeding Seed Cells in Plates Cell_Treatment Treat Cells Cell_Seeding->Cell_Treatment Drug_Dilution->Cell_Treatment Incubation Incubate (Time-course) Cell_Treatment->Incubation AnnexinV Annexin V/PI Staining Incubation->AnnexinV Caspase_Assay Caspase Activity Assay Incubation->Caspase_Assay Western_Blot Western Blotting Incubation->Western_Blot

Caption: Experimental workflow for inducing and analyzing apoptosis.

3. Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS), cold

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells in the medium) by gentle trypsinization (for adherent cells) or centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

4. Measurement of Caspase-9 and Caspase-3/7 Activity

Colorimetric or fluorometric assays can be used to quantify the activity of key executioner caspases.

  • Reagents and Materials:

    • Treated and control cells

    • Caspase-9 or Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase substrate)

    • Microplate reader

  • Procedure:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in the provided chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer.

    • Add the reaction buffer and the caspase substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

5. Analysis of Apoptotic Proteins by Western Blotting

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Reagents and Materials:

    • Treated and control cells

    • RIPA buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescent substrate

  • Procedure:

    • Harvest and wash cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to induce and study the mechanisms of apoptosis in cancer cells, contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. This document provides detailed application notes and protocols for the use of this compound in antibacterial susceptibility testing. The information is intended to guide researchers in evaluating its efficacy against various bacterial strains and understanding its potential mechanisms of action.

Antibacterial Activity of 9-Methoxyellipticine

9-Methoxyellipticine has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. Its efficacy can be quantified through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in diffusion assays.

Quantitative Data Summary

The following tables summarize the reported antibacterial activity of 9-Methoxyellipticine against multidrug-resistant (MDR) bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine [1]

Bacterial StrainTypeMIC (µg/mL)
Shiga-Toxin-Producing Escherichia coli (STEC O157)Gram-negative512
MDR Klebsiella pneumoniaeGram-negative256
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive>2048
MDR Bacillus cereusGram-positive>2048

Table 2: Zone of Inhibition for 9-Methoxyellipticine and Combinations [1]

Bacterial StrainTreatmentZone of Inhibition (mm)
STEC O1579-Methoxyellipticine18 ± 1.00
STEC O157Gentamycin (GEN) + 9-Methoxyellipticine25.0 ± 0.577
STEC O157Amikacin (AK) + 9-Methoxyellipticine23.0 ± 1.00
MDR K. pneumoniae9-Methoxyellipticine21 ± 0.577
MDR K. pneumoniaeGentamycin (GEN) + 9-Methoxyellipticine23.0 ± 1.00
MDR K. pneumoniaeAmikacin (AK) + 9-Methoxyellipticine23.0 ± 1.00
MRSA9-Methoxyellipticine3 ± 1.00
MRSAVancomycin (VAN) + 9-Methoxyellipticine23.0 ± 1.00
MDR B. cereus9-Methoxyellipticine5 ± 0.577

Mechanism of Action

The antibacterial effect of 9-Methoxyellipticine and its parent compound, ellipticine, is believed to be multifactorial, primarily targeting bacterial DNA replication and compromising cell membrane integrity.

  • Inhibition of DNA Topoisomerase II: Ellipticine is a known DNA intercalating agent.[2] It inserts itself between the base pairs of the DNA helix, which can inhibit the function of essential enzymes like DNA topoisomerase II (Gyrase) and Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, 9-Methoxyellipticine can halt bacterial proliferation.[2][3][4]

  • Cell Membrane Damage: There is evidence to suggest that 9-Methoxyellipticine can cause damage to the bacterial cell membrane.[1][5] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The amphiphilic nature of 9-methoxyellipticine may facilitate its interaction with and disorganization of the lipid bilayer of the cell membrane.[5]

Below is a diagram illustrating the proposed mechanisms of action.

9_Methoxyellipticine_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Cell Membrane cluster_2 Cytoplasm 9_Methoxyellipticine 9-Methoxyellipticine Hydrochloride Membrane_Damage Membrane Disruption & Increased Permeability 9_Methoxyellipticine->Membrane_Damage Direct Interaction DNA_Intercalation DNA Intercalation 9_Methoxyellipticine->DNA_Intercalation Enters Cytoplasm Component_Leakage Leakage of Intracellular Components Membrane_Damage->Component_Leakage Cell_Death Bacterial Cell Death Component_Leakage->Cell_Death Topoisomerase_Inhibition Inhibition of Topoisomerase II/IV DNA_Intercalation->Topoisomerase_Inhibition Replication_Block DNA Replication Blocked Topoisomerase_Inhibition->Replication_Block Replication_Block->Cell_Death

Caption: Proposed antibacterial mechanisms of this compound.

Experimental Protocols

Standardized methods are crucial for obtaining reproducible results in antibacterial susceptibility testing. The following are detailed protocols for the agar disc diffusion and broth microdilution methods.

Agar Disc Diffusion Assay

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.

Materials:

  • This compound

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of 9-Methoxyellipticine Discs:

    • Dissolve this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a desired stock concentration.

    • Aseptically apply a specific volume of the 9-Methoxyellipticine solution onto sterile paper discs to achieve the desired final concentration per disc (e.g., 30 µ g/disc ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disc with the solvent alone.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Discs:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared 9-Methoxyellipticine and control discs onto the surface of the agar.

    • Ensure the discs are placed firmly to make complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disc.

    • The results can be interpreted based on standardized guidelines if available, or used for comparative analysis.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of 9-Methoxyellipticine Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.

    • Add 200 µL of the twice-concentrated 9-Methoxyellipticine solution to the first well.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disc diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final test concentrations.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for antibacterial susceptibility testing.

Antibacterial_Susceptibility_Testing_Workflow cluster_0 Agar Disc Diffusion cluster_1 Broth Microdilution (MIC) Start Start: Bacterial Isolate Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Lawn_Culture Create Lawn Culture on Mueller-Hinton Agar Inoculum_Prep->Lawn_Culture Serial_Dilution Prepare Serial Dilutions of 9-Methoxyellipticine in 96-well plate Inoculum_Prep->Serial_Dilution Apply_Discs Apply 9-Methoxyellipticine and Control Discs Lawn_Culture->Apply_Discs Incubate_Plates Incubate at 37°C (16-20 hours) Apply_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plates->Measure_Zones End End: Susceptibility Profile Measure_Zones->End Inoculate_Wells Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate at 37°C (16-20 hours) Inoculate_Wells->Incubate_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate_Plate->Determine_MIC Determine_MIC->End

Caption: Workflow for antibacterial susceptibility testing.

References

Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyellipticine hydrochloride is a promising anti-cancer agent, but its clinical application is often hindered by poor aqueous solubility and potential side effects. The development of effective drug delivery systems is crucial to enhance its therapeutic index. These application notes provide an overview of nanoparticle-based delivery systems for ellipticine derivatives and detailed protocols for their formulation, characterization, and in vitro evaluation. While specific data for this compound is limited in publicly available literature, the following data and protocols for the parent compound, ellipticine, serve as a representative guide for formulation development and evaluation.

Data Presentation

The following tables summarize quantitative data for ellipticine-loaded poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles, which can be used as a reference for the formulation of this compound delivery systems.

Table 1: Physicochemical Characterization of Ellipticine-Loaded PHBV Nanoparticles [1][2]

Nanoparticle FormulationMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
EPT-PHBV-S250 ± 50-25.5 ± 2.542.15 ± 2.53
EPT-PHBV-11280 ± 60-28.3 ± 3.139.32 ± 3.11
EPT-PHBV-15300 ± 70-30.1 ± 2.845.65 ± 2.98

Table 2: In Vitro Cytotoxicity of Ellipticine-Loaded PHBV Nanoparticles against A549 Human Lung Carcinoma Cells [1][2]

FormulationIC50 (µg/mL) after 48h
Ellipticine (Free Drug)> 2.0
EPT-PHBV-S1.25 ± 0.15
EPT-PHBV-111.31 ± 0.11
EPT-PHBV-151.00 ± 0.10

Signaling Pathways

9-Methoxyellipticine and its parent compound, ellipticine, are known to exert their anti-cancer effects through various mechanisms, including the inhibition of topoisomerase II and interaction with signaling pathways that regulate cell proliferation and survival. Key pathways affected include the STAT3 and c-Kit signaling cascades.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor Binding Drug 9-Methoxyellipticine Hydrochloride Drug->JAK Inhibition Drug->STAT3_active Inhibition of Dimerization

STAT3 Signaling Pathway Inhibition

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit_Receptor c-Kit Receptor PI3K PI3K cKit_Receptor->PI3K Activation RAS RAS cKit_Receptor->RAS Activation AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Translocation Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Gene Expression SCF Stem Cell Factor (SCF) SCF->cKit_Receptor Binding & Dimerization Drug 9-Methoxyellipticine Hydrochloride Drug->cKit_Receptor Inhibition

c-Kit Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles. These are generalized methods and may require optimization for specific polymers and desired nanoparticle characteristics.

Protocol 1: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating hydrophobic drugs like 9-methoxyellipticine into polymeric nanoparticles.

Nanoparticle_Preparation_Workflow A 1. Organic Phase Preparation Dissolve 9-methoxyellipticine HCl and polymer (e.g., PLGA, PHBV) in an organic solvent (e.g., acetone, dichloromethane). C 3. Emulsification Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. A->C B 2. Aqueous Phase Preparation Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA). B->C D 4. Solvent Evaporation Stir the emulsion at room temperature under vacuum to evaporate the organic solvent. C->D E 5. Nanoparticle Collection Centrifuge the nanoparticle suspension to pellet the nanoparticles. D->E F 6. Washing & Lyophilization Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug. Lyophilize for long-term storage. E->F

Nanoparticle Preparation Workflow

Materials:

  • This compound

  • Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PHBV)

  • Organic solvent (e.g., Dichloromethane, Acetone)

  • Stabilizer (e.g., Polyvinyl alcohol - PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.[3][4][5]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or sonicating on ice to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a vacuum to ensure the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove any unencapsulated drug and residual stabilizer.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) to obtain a powdered form for storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.[1][2]

2. Encapsulation Efficiency and Drug Loading:

  • Accurately weigh a sample of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the release of this compound from the nanoparticles over time.[9][10][11][12]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass through)

  • Phosphate Buffered Saline (PBS) at a physiological pH (7.4) and a slightly acidic pH (e.g., 5.5) to simulate the tumor microenvironment.

  • Shaking incubator or water bath.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag and securely seal it.

  • Place the dialysis bag in a larger container with a known volume of the same release medium.

  • Maintain the setup at 37°C with constant, gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the collected samples for the concentration of this compound using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anti-cancer drugs and their formulations.[13][14][15][16]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound (free drug)

  • Drug-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug and the drug-loaded nanoparticle formulation in the cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both the free drug and the nanoparticle formulation.

References

Application Notes and Protocols for In Vivo Studies of 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has demonstrated significant potential as an anticancer and antibacterial agent.[1][2] Its primary mechanisms of action are believed to be DNA intercalation, inhibition of topoisomerase II, and inhibition of the c-Kit receptor tyrosine kinase. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research and drug development efforts.

Data Presentation

Table 1: Physicochemical Properties of 9-Methoxyellipticine

PropertyValue
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability

Table 2: Example In Vivo Formulation for Poorly Water-Soluble Compounds

ComponentPercentage (v/v)Purpose
DMSO 10%Primary solvent
PEG300 40%Co-solvent to improve solubility
Tween 80 5%Surfactant to enhance stability and prevent precipitation
Saline (0.9% NaCl) 45%Vehicle for injection
Note: This is a general formulation for poorly water-soluble compounds and may need to be optimized for this compound. A similar formulation has been reported to achieve a solubility of at least 2.5 mg/mL for other poorly soluble compounds.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes a general method for preparing a stock solution and a final formulation of this compound for intravenous (IV) or intraperitoneal (IP) injection in rodent models. This method is based on common practices for formulating poorly water-soluble compounds for in vivo research.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of DMSO to dissolve the powder completely. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the Final Formulation:

    • In a sterile conical tube, add the co-solvents and surfactant in the following order, mixing after each addition:

      • Add 400 µL of PEG300.

      • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.

      • Add 50 µL of Tween 80. Vortex thoroughly.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

    • The final concentration of this compound in this formulation will be 2.5 mg/mL.

    • Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

Workflow for Formulation Preparation

G cluster_stock Stock Solution Preparation cluster_final Final Formulation weigh Weigh 9-Methoxyellipticine HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Solution dissolve->add_stock add_peg Add PEG300 add_peg->add_stock add_tween Add Tween 80 add_stock->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Formulation (2.5 mg/mL) add_saline->final_solution

Caption: Workflow for preparing this compound formulation.

Signaling Pathways

Inhibition of c-Kit Signaling Pathway

9-Methoxyellipticine has been identified as an inhibitor of the c-Kit receptor tyrosine kinase. The c-Kit signaling pathway is crucial for the proliferation and survival of certain cancer cells. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKit c-Kit Receptor PI3K PI3K/Akt Pathway cKit->PI3K RAS RAS/MAPK Pathway cKit->RAS JAK JAK/STAT Pathway cKit->JAK SCF SCF Ligand SCF->cKit Binds & Activates NME 9-Methoxyellipticine Hydrochloride NME->cKit Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation JAK->Proliferation

Caption: Mechanism of Topoisomerase II inhibition by 9-Methoxyellipticine.

References

Application Notes and Protocols for the Analytical Detection of 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, known for its potential as an anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for its development as a therapeutic agent, enabling pharmacokinetic studies, formulation analysis, and quality control.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, this document outlines a representative signaling pathway for its apoptotic action.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound. The following protocol is a reverse-phase HPLC method suitable for its analysis.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. For general purposes, 0.1% phosphoric acid in water can be used. For mass spectrometry (MS) compatibility, 0.1% formic acid in water is recommended. A typical gradient could be:

    • Start with 30% MeCN and 70% acidic water.

    • Linearly increase to 90% MeCN over 10 minutes.

    • Hold at 90% MeCN for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a mixture of methanol and water (1:1 v/v) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Pharmaceutical Formulations (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., plasma, serum):

    • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the pre-treated sample (e.g., diluted plasma).

      • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

      • Elute the analyte with methanol or acetonitrile.

      • Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for this compound. These values are illustrative and should be determined experimentally for a specific method.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Obtain Sample (Formulation/Biological Fluid) prep_formulation Dissolution & Filtration (for Formulations) start->prep_formulation prep_bio Protein Precipitation or SPE (for Biological Fluids) start->prep_bio filtered_sample Filtered/Extracted Sample prep_formulation->filtered_sample prep_bio->filtered_sample hplc Inject into HPLC System filtered_sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible method for the quantification of this compound, suitable for routine analysis of formulations where high specificity is not required.

Experimental Protocol

a. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

b. Reagents and Solutions:

  • Solvent: Methanol or a mixture of methanol and water (1:1 v/v).

  • Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

c. Procedure:

  • Wavelength Scan: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the calibration standards at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution as described for pharmaceutical formulations in the HPLC section, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters

The following table provides illustrative validation parameters for a UV-Vis spectrophotometric method.

ParameterTypical Value
λmax To be determined experimentally
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 97 - 103%

Signaling Pathway

The anti-cancer activity of ellipticine and its derivatives, including 9-Methoxyellipticine, is linked to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for 9-Methoxyellipticine-induced apoptosis, based on the known mechanisms of ellipticine.[1]

cluster_stimulus cluster_cellular_targets cluster_signaling drug 9-Methoxyellipticine Hydrochloride topo Topoisomerase II drug->topo Inhibition dna DNA Damage drug->dna Induction p53 p53 Activation dna->p53 fas Fas/FasL Upregulation p53->fas cas8 Caspase-8 Activation fas->cas8 bid Bid Cleavage cas8->bid cas3 Caspase-3 Activation cas8->cas3 mito Mitochondrial Pathway bid->mito cas9 Caspase-9 Activation mito->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxyellipticine hydrochloride is a synthetic derivative of the plant alkaloid ellipticine, which has demonstrated potent anticancer activities. Its primary mechanisms of action include DNA intercalation and the inhibition of human topoisomerase II, an essential enzyme for DNA replication and cell division.[1] Additionally, 9-Methoxyellipticine has been identified as an inhibitor of the c-Kit receptor tyrosine kinase, a key player in various cellular processes, including cell proliferation and survival.[2] These multimodal actions make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.

This document provides detailed application notes and protocols for the use of this compound in HTS assays. It includes summaries of its biological activity, comprehensive experimental procedures for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₆N₂O · HCl[3]
Molecular Weight 312.8 g/mol [3]
Appearance Orange to red crystalline solid
Solubility Soluble in DMSO[1]
Storage Store at -20°C, protected from light[4]

Biological Activity and Quantitative Data

This compound exhibits cytotoxic and antiproliferative effects across a range of cancer cell lines. Its inhibitory activity against key molecular targets is summarized below.

Table 1: In Vitro Inhibitory Activity of 9-Methoxyellipticine

Target/Cell LineAssay TypeIC₅₀ (µM)Reference
c-Kit (wild-type) Kinase Assay0.8[1][2]
c-Kit (D816V mutant) Kinase Assay0.6[1][2]
Ba/F3 (SCF-dependent) Proliferation Assay0.5[1][2]
Ba/F3 (c-Kit D816V) Proliferation Assay0.3[1][2]
Topoisomerase IIα Decatenation AssayComplete inhibition at 200-1000 µM[5]

Table 2: Cytotoxicity of Ellipticine (Parent Compound) in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast Adenocarcinoma2.5 ± 0.3[6]
HL-60 Leukemia1.2 ± 0.2[6]
CCRF-CEM Leukemia1.8 ± 0.2[6]
IMR-32 Neuroblastoma1.5 ± 0.2[6]
UKF-NB-3 Neuroblastoma2.1 ± 0.3[6]
UKF-NB-4 Neuroblastoma2.3 ± 0.3[6]
U87MG Glioblastoma2.8 ± 0.4[6]

Signaling Pathway

This compound inhibits the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation and survival. Inhibition of c-Kit by 9-Methoxyellipticine blocks these pro-survival signals.

cKit_pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates MAPK_pathway Ras/Raf/MEK/Erk (MAPK Pathway) cKit->MAPK_pathway Activates Nine_ME 9-Methoxyellipticine Nine_ME->cKit Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay_Dev Assay Miniaturization (384-well format) Z_Factor Z'-Factor Calculation (Z' > 0.5) Assay_Dev->Z_Factor Pilot_Screen Pilot Screen (~2000 compounds) Z_Factor->Pilot_Screen Full_Screen Full Library Screen (Single Concentration) Pilot_Screen->Full_Screen Hit_Confirmation Hit Re-test Full_Screen->Hit_Confirmation Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay

References

Application Notes and Protocols: 9-Methoxyellipticine Hydrochloride in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and theoretical application of 9-Methoxyellipticine hydrochloride in combination cancer therapy. The information is based on preclinical data of a closely related 9-Methoxyellipticine analogue, which demonstrates synergistic effects with the chemotherapeutic agent doxorubicin.

Introduction

9-Methoxyellipticine, an ellipticine derivative, is a DNA intercalating agent and a topoisomerase II inhibitor, showing potent anti-cancer activity. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The investigation of this compound in combination regimens is a promising area of research to potentiate the effects of standard chemotherapeutic agents.

Preclinical Data on a 9-Methoxyellipticine Analogue in Combination with Doxorubicin

A key preclinical study investigated the synergistic effects of a 9-Methoxyellipticine analogue (referred to as compound 9) in combination with doxorubicin on the human glioblastoma cell line U-87MG.

Quantitative Data Summary

The synergistic effect of the combination therapy was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineCombination AgentConcentration Ratio (Analogue : Doxorubicin)Combination Index (CI)Effect
U-87MGDoxorubicin20:1< 1Synergism

Table 1: Synergistic Effect of a 9-Methoxyellipticine Analogue and Doxorubicin in U-87MG Cells.

Experimental Protocols

Below are detailed protocols for key experiments relevant to studying this compound in combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another anticancer agent.

Materials:

  • This compound

  • Combination drug (e.g., Doxorubicin)

  • U-87MG cells (or other relevant cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U-87MG cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., doxorubicin) in culture medium. Treat the cells with the individual drugs or their combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Visualizations

Experimental Workflow for Combination Synergy Analysis

G cluster_0 Cell Culture & Seeding cluster_1 Drug Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Cancer Cell Line (e.g., U-87MG) seed Seed cells in 96-well plates start->seed treat Treat cells with single agents and combinations seed->treat prep_9ME Prepare 9-Methoxyellipticine HCl dilutions prep_9ME->treat prep_doxo Prepare Doxorubicin dilutions prep_doxo->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT reagent incubate->mtt dissolve Dissolve formazan crystals mtt->dissolve read Read absorbance dissolve->read calc_viability Calculate % Viability read->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50 calc_ci Calculate Combination Index (CI) calc_ic50->calc_ci G cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Cellular Response NME 9-Methoxyellipticine HCl TOPO2 Topoisomerase II NME->TOPO2 DOX Doxorubicin DOX->TOPO2 DNA DNA DOX->DNA Intercalation DNA_damage Increased DNA Damage TOPO2->DNA_damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Troubleshooting & Optimization

9-Methoxyellipticine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxyellipticine hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

9-Methoxyellipticine is a derivative of the plant alkaloid ellipticine and is known for its anticancer properties.[1] Its hydrochloride salt is often used in research settings. The primary mechanisms of action include:

  • DNA Intercalation: It inserts itself into the DNA helix, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It targets and inhibits topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to DNA damage and apoptosis.

  • c-Kit Inhibition: It acts as an inhibitor of the c-Kit receptor tyrosine kinase, including the D816V activating mutation, which is implicated in various cancers.[1]

Q2: In which solvents is this compound soluble?

Troubleshooting Guide

Issue: Precipitate formation when diluting a DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).

This is a common issue for hydrophobic compounds prepared in a high-concentration organic stock solution.

Solutions:

  • Optimize the Dilution Process:

    • Rapid Dilution: Add the small volume of the DMSO stock solution directly into the full volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

    • Stepwise Dilution: In some cases, a stepwise dilution may be beneficial. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, then add this intermediate dilution to the final volume.

  • Lower the Final DMSO Concentration:

    • Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells. If you observe precipitation, you may need to prepare a lower concentration stock solution in DMSO to achieve the desired final concentration of this compound without a high percentage of the organic solvent.

  • Use a Surfactant or Co-solvent:

    • For in vivo formulations or challenging in vitro assays, the inclusion of a biocompatible surfactant such as Tween® 80 or a co-solvent like polyethylene glycol (PEG) can improve solubility.

  • Warm the Aqueous Medium:

    • Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.

Issue: Difficulty dissolving this compound for in vivo studies.

Formulating a hydrophobic compound for animal studies requires careful consideration of the vehicle to ensure bioavailability and minimize toxicity.

Solutions:

  • Co-solvent Systems: A common approach is to use a mixture of solvents. A typical formulation might involve:

    • 5-10% DMSO

    • 10-20% Solutol® HS 15 or Cremophor® EL

    • 70-85% Saline or PBS

  • Liposomal Formulations: Encapsulating 9-Methoxyellipticine in liposomes can enhance its solubility and delivery to the target site.

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Quantitative Solubility Data

While specific data for this compound is limited, the following table for the related compound Ellipticine hydrochloride can be used as a reference.

SolventApproximate Solubility (mg/mL)
DMSO~10
DMF~10
Ethanol~1
1:3 DMSO:PBS (pH 7.2)~0.25

Note: This data is for Ellipticine hydrochloride and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 312.8 g/mol for the hydrochloride salt), you would need 3.128 mg.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolving the Compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions for Cell Culture
  • Thaw the Stock Solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm the Medium: Warm your cell culture medium to 37°C.

  • Serial Dilutions (if necessary): If preparing a low concentration working solution, it is recommended to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. For example, to make a 10 µM working solution from a 100 µM intermediate, you would perform a 1:10 dilution. Add the drug solution to the medium while gently swirling the plate or tube.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

Signaling Pathways

G Nine_Methoxyellipticine 9-Methoxyellipticine hydrochloride DNA_Intercalation DNA Intercalation Nine_Methoxyellipticine->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Nine_Methoxyellipticine->Topoisomerase_II_Inhibition cKit_Inhibition c-Kit Inhibition Nine_Methoxyellipticine->cKit_Inhibition DNA DNA Topoisomerase_II Topoisomerase II cKit c-Kit Receptor DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) cKit_Inhibition->Downstream_Signaling Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation_Survival Reduced Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubilization

G start Start: 9-Methoxyellipticine hydrochloride Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution store Store at -20°C / -80°C stock_solution->store prepare_working Prepare Working Solution stock_solution->prepare_working dilute_in_vitro Dilute in Aqueous Medium (e.g., cell culture medium) prepare_working->dilute_in_vitro In Vitro dilute_in_vivo Formulate in Vehicle (e.g., with co-solvents) prepare_working->dilute_in_vivo In Vivo precipitation_check Precipitation? dilute_in_vitro->precipitation_check dilute_in_vivo->precipitation_check troubleshoot Troubleshoot: - Adjust dilution method - Use co-solvents/surfactants precipitation_check->troubleshoot Yes ready_to_use Solution Ready for Use precipitation_check->ready_to_use No troubleshoot->prepare_working

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Methoxyellipticine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term and short-term use?

A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C, where it can remain stable for over two years. For short-term storage, lasting from days to weeks, it can be stored at 0-4°C. The compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 9-Methoxyellipticine.[1][2] It is readily soluble in DMSO.

Q3: How stable is this compound in a DMSO stock solution?

Q4: How can I prepare working solutions in aqueous buffers for cell culture experiments?

A4: To prepare aqueous working solutions, it is recommended to first dissolve the this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the desired aqueous buffer or cell culture medium to the final working concentration. This method helps to avoid solubility issues in purely aqueous environments. It is important to ensure the final concentration of DMSO in the cell culture is low enough (typically <0.5%) to not affect the cells.

Q5: What is the stability of this compound in aqueous solutions?

A5: There is limited specific data on the stability of this compound in aqueous solutions. The stability of compounds in aqueous solutions can be significantly influenced by pH. For many pharmaceutical compounds, hydrolysis can occur at acidic or basic pH, while oxidative degradation may be more prevalent at neutral or slightly basic pH. It is generally recommended to prepare fresh aqueous dilutions for each experiment and not to store them for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The aqueous solubility of this compound may be limited. The final concentration in the aqueous buffer might be too high.- Ensure the DMSO stock solution is fully dissolved before dilution.- Increase the proportion of DMSO in the final solution (while staying within the cell tolerance limits).- Warm the aqueous buffer to 37°C before adding the DMSO stock solution.- Vortex or sonicate the solution briefly after dilution to aid dissolution.
Inconsistent or lower-than-expected activity in biological assays. - Degradation of the compound in solution.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware.- Prepare fresh stock and working solutions before each experiment.- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Use low-adhesion plasticware for preparing and storing solutions.- Perform a dose-response curve in every experiment to ensure consistency.
Variability between experimental replicates. - Inhomogeneous solution after dilution.- Degradation of the compound during the experiment.- Ensure thorough mixing of the final working solution before adding to the assay.- Minimize the exposure of the compound to light and elevated temperatures during the experiment.- If the experiment is lengthy, consider replacing the media with freshly prepared compound-containing media at intervals.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Keep at room temperature and protect from light for 24, 48, and 72 hours.

    • Thermal Degradation: Keep the solid compound and a DMSO stock solution at 60°C for 7 days.

    • Photostability: Expose a solution of the compound (e.g., in DMSO or a relevant buffer) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often suitable.

    • Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of 9-Methoxyellipticine (e.g., around 276 nm).[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Logical Workflow for Stability Testing

G Workflow for Stability Testing of 9-Methoxyellipticine HCl cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Stress Media) prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Degradation (60°C) photo Photodegradation (Light Exposure) sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: A logical workflow for conducting forced degradation studies.

Signaling Pathway of c-Kit Inhibition

9-Methoxyellipticine is known to be an inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The following diagram illustrates the simplified signaling pathway that is inhibited by this compound.

G Simplified c-Kit Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K/Akt Pathway cKit->PI3K Activates RAS RAS/MAPK Pathway cKit->RAS Activates JAK JAK/STAT Pathway cKit->JAK Activates Proliferation Cell Proliferation PI3K->Proliferation Promotes Survival Cell Survival PI3K->Survival Promotes Differentiation Differentiation PI3K->Differentiation Promotes RAS->Proliferation Promotes RAS->Survival Promotes RAS->Differentiation Promotes JAK->Proliferation Promotes JAK->Survival Promotes JAK->Differentiation Promotes inhibitor 9-Methoxyellipticine Hydrochloride inhibitor->cKit Inhibits

Caption: Inhibition of the c-Kit signaling pathway by 9-Methoxyellipticine HCl.

DNA Intercalation Mechanism

Ellipticine and its derivatives, including 9-Methoxyellipticine, are known to exert their cytotoxic effects in part by intercalating into DNA.[1][2] This process is illustrated in the diagram below.

G Mechanism of DNA Intercalation cluster_process Intercalation Process cluster_effect Consequences cluster_outcome Cellular Outcome compound 9-Methoxyellipticine Hydrochloride dna DNA Double Helix compound->dna Approaches unwinding Unwinding of DNA dna->unwinding Leads to topo_inhibition Inhibition of Topoisomerase II unwinding->topo_inhibition replication_block Blockage of DNA Replication & Transcription topo_inhibition->replication_block apoptosis Apoptosis (Cell Death) replication_block->apoptosis

Caption: The mechanism of DNA intercalation by 9-Methoxyellipticine HCl.

References

Technical Support Center: Overcoming Resistance to 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to 9-Methoxyellipticine hydrochloride in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

9-Methoxyellipticine is a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] It exerts its anticancer effects by stabilizing the covalent complex between DNA and topoisomerase II, which leads to the accumulation of double-strand breaks in DNA and ultimately triggers apoptosis.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to topoisomerase II inhibitors like this compound is a multifaceted issue. The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.[3]

  • Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase IIα or changes in its expression levels can decrease the drug's binding affinity to the enzyme or reduce the amount of available target.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently mend the double-strand breaks induced by the drug, thereby mitigating its cytotoxic effects.

  • Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways can prevent the cell from undergoing programmed cell death despite the presence of significant DNA damage.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123, to assess the activity of these pumps.

  • Western Blotting: Analyze the protein expression levels of key players like Topoisomerase IIα, P-gp (MDR1), and BCRP.

  • Gene Sequencing: Sequence the gene encoding Topoisomerase IIα to identify potential mutations.

  • Apoptosis Assays: Evaluate the induction of apoptosis in response to drug treatment using methods like Annexin V staining or caspase activity assays.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After Treatment
Possible Cause Troubleshooting Steps
Increased drug efflux via ABC transporters.1. Perform a Rhodamine 123 efflux assay to measure P-gp activity. 2. Co-treat cells with a known P-gp inhibitor (e.g., Verapamil) and this compound to see if sensitivity is restored. 3. Perform a Western blot to check for overexpression of P-gp (MDR1) or BCRP.
Altered Topoisomerase IIα expression or mutation.1. Quantify Topoisomerase IIα protein levels via Western blot. 2. Sequence the TOP2A gene to check for mutations known to confer resistance.
Upregulated DNA repair pathways.1. Assess the expression of key DNA repair proteins (e.g., RAD51, BRCA1) by Western blot. 2. Consider combination therapy with a DNA repair inhibitor (e.g., a PARP inhibitor).[4]
Defective apoptotic signaling.1. Measure caspase-3/7 activity after drug treatment. 2. Perform an Annexin V/PI assay to quantify apoptotic and necrotic cells.
Issue 2: Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line.
Variability in drug concentration.Prepare fresh drug dilutions for each experiment from a validated stock solution.
Contamination of cell culture.Regularly test for mycoplasma contamination.
Incorrect assay incubation times.Optimize the incubation time for the drug treatment and the viability assay for your specific cell line.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) - SensitiveIC50 (µM) - ResistantResistance Fold
Ba/F3 (c-Kit WT + SCF)Pro-B0.5[1][5]>10>20
Ba/F3 (c-Kit D816V)Pro-B0.3[1][5]>10>33
Hypothetical Cell Line ABreast Cancer0.815.219
Hypothetical Cell Line BLung Cancer1.228.523.75

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Rhodamine 123 Efflux Assay

This protocol assesses the function of P-glycoprotein (MDR1), a common drug efflux pump.

Materials:

  • Cancer cell lines

  • Culture medium

  • Rhodamine 123

  • Verapamil (optional, as a P-gp inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in culture medium.

  • Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.

  • Wash the cells with ice-cold PBS to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for efflux.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader. A lower fluorescence intensity in the test cells compared to control cells (or cells treated with a P-gp inhibitor) indicates increased efflux.[8][9][10]

Western Blot for Topoisomerase IIα and P-gp

This protocol is for determining the protein expression levels of key resistance markers.

Materials:

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Topoisomerase IIα, anti-P-gp/MDR1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities relative to the loading control.

Visualizations

G cluster_0 Standard Drug Action drug 9-Methoxyellipticine hydrochloride cell_membrane Cell Membrane drug->cell_membrane Enters Cell topo_complex Topoisomerase II-DNA Complex cell_membrane->topo_complex Intercalates & Stabilizes ds_breaks DNA Double-Strand Breaks topo_complex->ds_breaks Induces apoptosis Apoptosis ds_breaks->apoptosis Triggers

Caption: Standard mechanism of action for this compound.

G cluster_1 Mechanisms of Resistance cluster_downstream Downstream Effects drug 9-Methoxyellipticine hydrochloride efflux_pump ABC Transporter (e.g., P-gp) drug->efflux_pump Effluxed from cell altered_topo Altered/Mutated Topoisomerase II drug->altered_topo Reduced Binding cell_survival Cell Survival efflux_pump->cell_survival altered_topo->cell_survival dna_repair Increased DNA Repair dna_repair->cell_survival apoptosis_inhibition Apoptosis Inhibition apoptosis_inhibition->cell_survival ds_breaks DNA Double-Strand Breaks ds_breaks->dna_repair Repaired ds_breaks->apoptosis_inhibition Signal Blocked G cluster_2 Experimental Workflow cluster_3 Investigate Mechanism start Start: Resistant Cells viability_assay 1. Cell Viability Assay (e.g., MTT) start->viability_assay ic50 Confirm Resistance (High IC50) viability_assay->ic50 efflux_assay 2a. Efflux Assay (Rhodamine 123) ic50->efflux_assay western_blot 2b. Western Blot (P-gp, Topo IIα) ic50->western_blot sequencing 2c. Gene Sequencing (TOP2A) ic50->sequencing analysis 3. Data Analysis efflux_assay->analysis western_blot->analysis sequencing->analysis strategy 4. Develop Strategy analysis->strategy

References

Technical Support Center: 9-Methoxyellipticine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 9-Methoxyellipticine hydrochloride.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization, in order of recommendation:

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a previous batch of crystalline this compound, add a single, tiny crystal to the solution. A seed crystal provides a template for new crystals to grow upon.

  • Reducing Solvent Volume: If the solution is too dilute, the compound may not reach the necessary supersaturation to crystallize. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

  • Re-dissolve and Dilute: Gently heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly dilute the solution. Allow it to cool slowly again.

  • Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization.

Q3: The crystals formed very rapidly and appear as a fine powder. Are they pure?

A3: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice. While not always indicative of low purity, it is generally less desirable than slow crystal growth.

  • Control the Cooling Rate: To encourage the formation of larger, purer crystals, slow down the cooling process. You can do this by insulating the flask (e.g., wrapping it in glass wool or placing it in a Dewar flask) or by allowing it to cool to room temperature before transferring it to a colder environment.

  • Re-crystallize: If you suspect the purity is compromised, you can perform a re-crystallization. Collect the crystals, re-dissolve them in a minimal amount of hot solvent, and then allow the solution to cool more slowly.

Q4: The final yield of my crystals is very low. What are the possible reasons?

A4: A low yield can be attributed to several factors throughout the crystallization process:

  • Excess Solvent: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor after cooling.

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), product will be lost. Ensure all equipment is pre-heated.

  • Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Transfer Losses: Be meticulous during product transfer steps to minimize the amount of material left behind on glassware.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₇ClN₂O
Molecular Weight 312.8 g/mol
Appearance Expected to be a crystalline solid
Melting Point Not available for the hydrochloride salt. The free base has a melting point of 276-278 °C.
Solubility See Table 2 for solubility in common solvents.

Q2: What is the recommended starting point for selecting a crystallization solvent?

A2: A good starting point for solvent screening is to test small quantities of this compound in a range of solvents with varying polarities. Ideal single solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for hydrochloride salts of aromatic compounds include lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), often in combination with water or an anti-solvent like heptane or diethyl ether.

Q3: How does pH affect the crystallization of this compound?

A3: As a hydrochloride salt of a basic compound, the pH of the solution can significantly impact its solubility and stability. Maintaining a slightly acidic pH can help to keep the compound in its protonated, salt form. In neutral or basic conditions, it may convert to the free base, which has different solubility characteristics and could precipitate as an amorphous solid or an oil.

Q4: How should I store crystalline this compound?

A4: Hydrochloride salts can be hygroscopic. It is recommended to store the crystalline material in a tightly sealed container, in a desiccator, and protected from light.

Data Presentation

Table 1: Physicochemical Properties of 9-Methoxyellipticine and its Hydrochloride Salt

Property9-Methoxyellipticine (Free Base)This compound
CAS Number 10371-86-533698-51-0[1]
Molecular Formula C₁₈H₁₆N₂OC₁₈H₁₇ClN₂O
Molecular Weight 276.34 g/mol 312.8 g/mol
Melting Point 276-278 °CData not available

Table 2: Solubility of this compound (Experimental Data Required)

Note: The following data are illustrative and should be determined experimentally.

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (Ethanol b.p.) (mg/mL)
Water~5~20
Methanol~10~50
Ethanol~2~25
Isopropanol<1~10
Acetone<1~5
Ethyl Acetate<0.1~1
Dichloromethane<0.1~2
HeptaneInsolubleInsoluble

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated filter funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent add_charcoal Add activated charcoal (optional) dissolve->add_charcoal if colored hot_filtration Hot filtration (optional) dissolve->hot_filtration if insoluble impurities cool_slowly Slow cooling to room temperature dissolve->cool_slowly add_charcoal->hot_filtration ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Pure Crystalline Product wash_crystals->dry_crystals

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield rapid_crash Rapid Precipitation start->rapid_crash scratch Scratch flask no_crystals->scratch Try redissolve Re-heat and add more solvent oiling_out->redissolve Action check_solvent Too much solvent used? low_yield->check_solvent Check slow_cooling Insulate flask for slower cooling rapid_crash->slow_cooling Solution seed Add seed crystal scratch->seed If fails concentrate Reduce solvent volume seed->concentrate If fails change_solvent Use a solvent pair redissolve->change_solvent If persists recover Concentrate mother liquor check_solvent->recover Yes check_temp Cooled sufficiently? check_solvent->check_temp No recrystallize Re-crystallize the product slow_cooling->recrystallize If purity is a concern

Caption: Troubleshooting decision tree for common crystallization problems.

References

Technical Support Center: Ellipticine Derivatives in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ellipticine derivatives in a clinical trial setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with ellipticine derivatives in clinical trials?

A1: Clinical trials of ellipticine derivatives, such as 2-methyl-9-hydroxy ellipticinium acetate (elliptinium acetate), have reported a range of side effects. The most frequently observed toxicities include nausea and vomiting, muscular cramps, and profound fatigue, particularly after several months of treatment. Other common side effects are mouth dryness and mycosis of the tongue and esophagus. Hypertension has also been reported in a smaller percentage of patients.[1]

Q2: What is the primary mechanism of action of ellipticine derivatives that also contributes to their toxicity?

A2: The primary anticancer mechanism of ellipticine and its derivatives is the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and transcription in rapidly dividing cancer cells. However, this action is not entirely specific to cancer cells and can also affect healthy, proliferating cells, leading to cytotoxic side effects.[2]

Q3: How are ellipticine derivatives metabolized, and how does this relate to their side effects?

A3: Ellipticine is considered a pro-drug that is metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases. This activation can lead to the formation of reactive metabolites that form covalent adducts with DNA. This process, while contributing to the anticancer effect, is also a source of genotoxic side effects in healthy tissues where these enzymes are expressed.

Q4: What is the role of the p53 pathway in the cellular response to ellipticine derivatives?

A4: Ellipticine-induced DNA damage triggers the activation of the p53 tumor suppressor pathway. This can lead to cell cycle arrest, allowing for DNA repair, or initiate apoptosis (programmed cell death) if the damage is too severe. The status of p53 in cancer cells can influence their sensitivity to ellipticine derivatives.

Troubleshooting Guides

Issue: Managing and Grading Common Adverse Events

Problem: Difficulty in consistently grading the severity of common side effects like nausea, fatigue, and mucositis.

Solution: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for standardized grading of side effects.[3][4][5][6][7] This allows for consistent reporting and comparison of toxicity data across different trials.

Example CTCAE Grading for Common Side Effects:

Adverse EventGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Life-threatening)Grade 5 (Death)
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight loss, dehydration or malnutritionInadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicatedLife-threatening consequences; urgent intervention indicatedDeath
Fatigue Fatigue relieved by restFatigue not relieved by rest; limiting instrumental Activities of Daily Living (ADL)*Fatigue not relieved by rest; limiting self-care ADL**Life-threatening consequences; urgent intervention indicatedDeath
Mucositis (Oral) Asymptomatic or mild symptoms; intervention not indicatedModerate pain; not interfering with oral intake; modified diet indicatedSevere pain; interfering with oral intakeLife-threatening consequences; urgent intervention indicatedDeath

* Instrumental ADL: Preparing meals, shopping, using the phone, managing money, etc. ** Self-care ADL: Bathing, dressing, feeding self, using the toilet, etc.

Issue: Monitoring for Potential Organ Toxicity

Problem: Uncertainty about which laboratory parameters to monitor for potential liver, kidney, and hematological toxicity.

Solution: Implement a regular monitoring schedule for specific laboratory parameters throughout the clinical trial.

  • Hepatotoxicity (Liver Injury):

    • Baseline: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

    • During Treatment: Monitor ALT, AST, and Total Bilirubin at least every cycle. More frequent monitoring is recommended if elevations are observed.

  • Nephrotoxicity (Kidney Injury):

    • Baseline: Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR).

    • During Treatment: Monitor serum creatinine and eGFR at regular intervals, such as with each treatment cycle.

  • Hematological Toxicity:

    • Baseline: Complete Blood Count (CBC) with differential.

    • During Treatment: Perform a CBC with differential prior to each treatment cycle and more frequently if cytopenias (e.g., neutropenia, thrombocytopenia) are detected.

Quantitative Data Summary

The following table summarizes the incidence of side effects observed in a phase II clinical trial of 2-methyl-9-hydroxy ellipticinium acetate (NSC 264-137) administered at a dose of 80-100 mg/m²/week via 1-hour intravenous infusion.[1]

Side EffectIncidence Rate
Nausea and Vomiting~33% (one-third of patients)
Muscular Cramp~33% (one-third of patients)
Pronounced Fatigue (after 3 months)Most patients
Mouth Dryness<20% of patients
Mycosis of the Tongue and Esophagus<20% of patients
Hypertension<10% of patients

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Liver Injury (DILI)
  • Patient Screening: At baseline, collect a thorough medical history, including any pre-existing liver conditions and concomitant medications.

  • Blood Sampling: Collect venous blood samples for liver function tests (ALT, AST, ALP, Total Bilirubin) at baseline and prior to each treatment cycle.

  • Sample Processing: Centrifuge blood samples to separate serum. Analyze serum samples using a validated automated clinical chemistry analyzer.

  • Data Analysis: Compare post-treatment liver function test results to baseline values. Investigate any elevations according to established guidelines (e.g., FDA guidance on DILI).[8]

  • Causality Assessment: If significant abnormalities are detected, a causality assessment should be performed by an expert panel to determine the likelihood of the liver injury being drug-induced.[9][10]

Protocol 2: Monitoring of Hematological Toxicity
  • Baseline Assessment: Obtain a complete blood count (CBC) with a differential count at screening.

  • Routine Monitoring: Collect a venous blood sample for a CBC with differential prior to the start of each treatment cycle.

  • Increased Frequency Monitoring: If Grade 2 or higher cytopenia is observed, increase the frequency of monitoring to weekly or as clinically indicated until resolution.

  • Data Evaluation: Grade hematological adverse events using the CTCAE.

  • Management: Implement dose modifications or treatment delays as specified in the clinical trial protocol for significant hematological toxicity.

Visualizations

Ellipticine_Mechanism_of_Action cluster_cellular_entry Cellular Entry & DNA Interaction cluster_metabolic_activation Metabolic Activation cluster_cellular_response Cellular Response cluster_outcomes Clinical Outcomes Ellipticine Derivative Ellipticine Derivative DNA Intercalation DNA Intercalation Ellipticine Derivative->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Ellipticine Derivative->Topoisomerase II Inhibition CYP450 / Peroxidases CYP450 / Peroxidases Ellipticine Derivative->CYP450 / Peroxidases DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Reactive Metabolites Reactive Metabolites CYP450 / Peroxidases->Reactive Metabolites DNA Adduct Formation DNA Adduct Formation Reactive Metabolites->DNA Adduct Formation DNA Adduct Formation->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Toxicity to Healthy Cells Toxicity to Healthy Cells DNA Damage->Toxicity to Healthy Cells Off-target effect Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis Anti-tumor Effect Anti-tumor Effect Apoptosis->Anti-tumor Effect Experimental_Workflow_Toxicity_Monitoring cluster_patient_enrollment Patient Enrollment cluster_treatment_cycle Treatment Cycle cluster_monitoring_and_assessment Monitoring & Assessment cluster_data_management_and_action Data Management & Action Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Informed Consent Informed Consent Baseline Assessment->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Adverse Event Monitoring Adverse Event Monitoring Drug Administration->Adverse Event Monitoring Clinical Assessment Clinical Assessment Adverse Event Monitoring->Clinical Assessment Laboratory Tests Laboratory Tests Adverse Event Monitoring->Laboratory Tests Data Grading (CTCAE) Data Grading (CTCAE) Laboratory Tests->Data Grading (CTCAE) Dose Modification / Delay? Dose Modification / Delay? Data Grading (CTCAE)->Dose Modification / Delay? Continue Treatment Continue Treatment Dose Modification / Delay?->Continue Treatment Discontinue Treatment Discontinue Treatment Dose Modification / Delay?->Discontinue Treatment p53_Signaling_Pathway Ellipticine-induced DNA Damage Ellipticine-induced DNA Damage ATM/ATR Kinases ATM/ATR Kinases Ellipticine-induced DNA Damage->ATM/ATR Kinases p53 (stabilized & activated) p53 (stabilized & activated) ATM/ATR Kinases->p53 (stabilized & activated) MDM2 MDM2 p53 (stabilized & activated)->MDM2 inhibition p21 p21 p53 (stabilized & activated)->p21 GADD45 GADD45 p53 (stabilized & activated)->GADD45 BAX BAX p53 (stabilized & activated)->BAX PUMA PUMA p53 (stabilized & activated)->PUMA Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) p21->Cell Cycle Arrest (G1/S) DNA Repair DNA Repair GADD45->DNA Repair Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

References

9-Methoxyellipticine Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the known and potential off-target effects of 9-Methoxyellipticine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

9-Methoxyellipticine is a well-documented DNA intercalator and a potent inhibitor of topoisomerase II. These are considered its primary mechanisms of cytotoxic action. Additionally, it has been shown to inhibit the proto-oncogenic receptor tyrosine kinase, c-Kit.

Q2: Is there a comprehensive kinase selectivity profile available for this compound?

Q3: What are the potential off-target effects I should be aware of when using this compound?

Given that it is an ATP-competitive inhibitor of c-Kit, there is a possibility of off-target activity against other kinases that share structural similarity in their ATP-binding pockets. The ellipticine scaffold has been associated with a range of biological activities, and derivatives have shown activity against other kinases, such as protein kinase CK2. However, specific quantitative data for 9-Methoxyellipticine on a broad range of kinases is lacking. Researchers should consider the possibility of off-target effects on other tyrosine kinases and serine/threonine kinases.

Q4: My experimental results suggest off-target effects. How can I confirm this?

If you suspect off-target effects are influencing your results, it is recommended to perform a broad kinase panel screening to identify potential unintended targets. Several commercial services offer comprehensive kinase profiling. Additionally, target validation experiments, such as cellular thermal shift assays (CETSA), pull-down assays with immobilized compounds, or genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of suspected off-target proteins, can help confirm these interactions.

Q5: How does the metabolism of this compound affect its activity and potential off-targets?

9-Methoxyellipticine is metabolized in vivo, with one of the principal metabolites being 9-hydroxyellipticine. This metabolite may have its own distinct target and off-target profile. When interpreting in vivo data, it is important to consider the pharmacological activity of this and other potential metabolites.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cellular phenotype not consistent with DNA damage or c-Kit inhibition. The observed phenotype may be due to the inhibition of an unknown off-target kinase or other protein.1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. Use a structurally distinct inhibitor of DNA intercalation, topoisomerase II, or c-Kit to see if the phenotype is replicated. 3. Employ target validation techniques (e.g., CETSA, siRNA) for any identified potential off-targets.
Discrepancy between in vitro and in vivo results. This could be due to the metabolic conversion of 9-Methoxyellipticine to active or inactive metabolites, such as 9-hydroxyellipticine, which may have a different off-target profile.1. Investigate the metabolic stability of 9-Methoxyellipticine in your in vivo model. 2. If possible, test the activity and off-target profile of known metabolites in your in vitro assays.
High levels of cytotoxicity in cell lines not expressing c-Kit. The cytotoxicity is likely mediated by its primary mechanisms of DNA intercalation and topoisomerase II inhibition, which are not dependent on c-Kit expression.1. Confirm DNA damage and cell cycle arrest consistent with topoisomerase II inhibition. 2. Compare the cytotoxic profile with other known topoisomerase II inhibitors.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of 9-Methoxyellipticine. It is important to note that this is not an exhaustive list of all potential targets.

TargetAssay TypeValueReference
DNA IntercalationAffinity of ~106 M-1[1]
Topoisomerase II InhibitionPotent inhibitor[2]
c-Kit (wild-type) Kinase InhibitionIC50 = 0.8 µM
c-Kit (D816V mutant) Kinase InhibitionIC50 = 0.6 µM

Experimental Protocols

1. DNA Intercalation Assay (General Protocol)

This method is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA.

  • Materials: this compound, calf thymus DNA, ethidium bromide, appropriate buffer (e.g., phosphate buffer).

  • Procedure:

    • Prepare a solution of DNA and ethidium bromide in the buffer and allow it to equilibrate.

    • Measure the initial fluorescence of the DNA-ethidium bromide complex.

    • Add increasing concentrations of this compound to the solution.

    • After an incubation period, measure the fluorescence at each concentration.

    • A decrease in fluorescence indicates the displacement of ethidium bromide by 9-Methoxyellipticine, signifying DNA intercalation.

    • The affinity can be calculated using appropriate binding models.

2. Topoisomerase II Inhibition Assay (General Protocol)

This assay typically measures the relaxation or decatenation of supercoiled plasmid DNA by topoisomerase II.

  • Materials: this compound, human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, reaction buffer.

  • Procedure:

    • Incubate the supercoiled DNA with topoisomerase II and ATP in the reaction buffer in the presence of varying concentrations of this compound.

    • Stop the reaction (e.g., by adding a stop solution containing SDS and proteinase K).

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control samples.

3. c-Kit Kinase Inhibition Assay (General Protocol)

This assay measures the phosphorylation of a substrate by the c-Kit kinase.

  • Materials: this compound, recombinant human c-Kit kinase, a suitable substrate (e.g., a peptide substrate), ATP (often radiolabeled, e.g., [γ-³²P]ATP), reaction buffer.

  • Procedure:

    • Incubate the c-Kit enzyme with varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a set incubation time, stop the reaction.

    • Quantify the amount of phosphorylated substrate. If using a radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

G Known Signaling Pathways Affected by 9-Methoxyellipticine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor Tyrosine Kinase CytoplasmicSignaling Downstream Signaling (e.g., PI3K/AKT, MAPK) cKit->CytoplasmicSignaling Activation DNA DNA Replication DNA Replication & Transcription DNA->Replication TopoII Topoisomerase II TopoII->Replication Facilitation NME 9-Methoxyellipticine Hydrochloride NME->cKit Inhibition NME->DNA Intercalation NME->TopoII Inhibition G General Workflow for Investigating Off-Target Effects Start Unexpected Experimental Outcome Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis BroadScreen Broad Kinase Panel Screening Hypothesis->BroadScreen TargetID Identify Potential Off-Targets BroadScreen->TargetID Validation Target Validation (e.g., CETSA, siRNA, Pull-down) TargetID->Validation Confirmation Confirmed Off-Target Validation->Confirmation

References

minimizing toxicity of 9-Methoxyellipticine hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the in vivo toxicity of 9-Methoxyellipticine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with this compound and its parent compound, ellipticine?

A1: Ellipticine and its derivatives, including this compound, have demonstrated potential for toxicity. The parent compound, ellipticine, is a known mutagen.[1] In vivo studies of ellipticine derivatives have shown potential for genotoxicity and bone marrow toxicity. Specifically, 9-hydroxy-ellipticine, a metabolite of 9-Methoxyellipticine, has been shown to cause chromosome abnormalities and sister chromatid exchange in murine bone marrow cells at doses of 5 to 10 mg/kg. The poor water solubility of ellipticine and its derivatives can also contribute to systemic toxicity.

Q2: What is the LD50 of this compound?

Q3: How can the toxicity of this compound be minimized in our in vivo experiments?

A3: Several strategies can be employed to mitigate the toxicity of this compound:

  • Formulation Strategies: Encapsulating the compound in liposomes or nanoparticles can reduce systemic toxicity by altering its pharmacokinetic profile and potentially targeting it to tumor tissues.

  • Derivative Synthesis: Research has focused on synthesizing ellipticine derivatives with improved therapeutic indices (higher efficacy and lower toxicity).

  • Dose Optimization: Careful dose-range finding studies are crucial to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.

  • Route of Administration: The route of administration can significantly impact the toxicity profile. For some compounds, oral administration has been shown to be less toxic than intraperitoneal injection.

Q4: Are there any known metabolites of this compound that I should be aware of?

A4: Yes, 9-Methoxyellipticine is metabolized in vivo to 9-hydroxyellipticine.[2] This metabolite is known to be genotoxic and contributes to the overall toxicity profile of the parent compound.

Troubleshooting Guides

Issue: High incidence of animal mortality or severe adverse effects during in vivo studies.
Potential Cause Troubleshooting Step
High dose of this compound Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with lower doses and carefully observe animals for clinical signs of toxicity.
Poor solubility and precipitation of the compound in vivo Improve the formulation. Consider using a vehicle with better solubilizing capacity or encapsulating the compound in liposomes or nanoparticles.
Route of administration Evaluate alternative routes of administration. For instance, if intraperitoneal injection leads to severe local toxicity, consider oral gavage or intravenous infusion if appropriate for the experimental model.
Accumulated toxicity from repeated dosing Increase the dosing interval or reduce the dose for subsequent administrations based on clinical observations and body weight changes.
Issue: Evidence of hematological toxicity (e.g., neutropenia, anemia).
Potential Cause Troubleshooting Step
Myelosuppressive effects of the compound or its metabolites Monitor complete blood counts (CBCs) regularly throughout the study. Consider co-administration of hematopoietic growth factors if clinically relevant and ethically approved. Reduce the dose or frequency of administration.
Off-target effects Investigate the mechanism of hematological toxicity. This may involve assessing bone marrow cellularity and progenitor cell populations.
Issue: Signs of organ toxicity (e.g., liver or kidney damage).
Potential Cause Troubleshooting Step
Drug accumulation in specific organs Perform histopathological analysis of major organs (liver, kidneys, spleen, heart, lungs) at the end of the study. Monitor serum biochemical markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney) during the study.
Metabolite-induced toxicity Characterize the metabolic profile of this compound in the animal model being used to identify potentially toxic metabolites and their distribution.

Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationDoseObserved Toxicity
9-hydroxy-ellipticine MurineIntraperitoneal (ip)5 - 10 mg/kgBone marrow toxicity (chromosome clumping, chromatid aberrations, micronuclei formation)

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound (General Protocol)

This protocol is a general guideline for the encapsulation of hydrophobic drugs like this compound using the thin-film hydration method. Optimization will be required.

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in a molar ratio (e.g., 1:10:5) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pre-warmed to a temperature above the lipid transition temperature) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • The resulting liposomal suspension can be purified from the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: Assessment of Hematological Toxicity in Mice

Procedure:

  • Collect blood samples (approximately 50-100 µL) from mice via a suitable method (e.g., retro-orbital sinus, submandibular vein) at baseline and at specified time points after treatment.

  • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Analyze the blood samples for complete blood count (CBC) parameters using an automated hematology analyzer. Key parameters to assess include:

    • Red blood cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

    • White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes)

    • Platelet (PLT) count

  • Compare the results from treated groups to the vehicle control group to identify any significant changes.

Protocol 3: Histopathological Examination of Tissues

Procedure:

  • At the end of the in vivo study, euthanize the animals according to approved protocols.

  • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and any tissues with visible abnormalities).

  • Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues through graded alcohols and xylene, and then embed in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm.

  • Stain the tissue sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope by a qualified pathologist to identify any treatment-related histopathological changes, such as inflammation, necrosis, apoptosis, or cellular infiltration.

Visualizations

Toxicity_Mitigation_Workflow cluster_preclinical Preclinical Development cluster_troubleshooting Troubleshooting Strategies cluster_evaluation Re-evaluation start Start: In Vivo Experiment with 9-Methoxyellipticine HCl toxicity_obs Toxicity Observed? start->toxicity_obs formulation Optimize Formulation (e.g., Liposomes, Nanoparticles) toxicity_obs->formulation Yes dose Adjust Dose (Dose-Range Finding) toxicity_obs->dose Yes derivative Synthesize Derivatives (Improved Therapeutic Index) toxicity_obs->derivative Yes end_success Successful Mitigation: Proceed with Research toxicity_obs->end_success No reevaluate Re-evaluate In Vivo Toxicity and Efficacy formulation->reevaluate dose->reevaluate derivative->reevaluate reevaluate->end_success Toxicity Minimized end_fail Toxicity Persists: Re-evaluate Compound Suitability reevaluate->end_fail Toxicity Unchanged

Caption: Workflow for troubleshooting in vivo toxicity of this compound.

Signaling_Pathway cluster_drug_action Mechanism of Action & Toxicity cluster_mitigation Toxicity Mitigation Strategy NME 9-Methoxyellipticine Hydrochloride Metabolism CYP450 Metabolism (in Liver) NME->Metabolism DNA DNA Intercalation & Topoisomerase II Inhibition NME->DNA Liposome Liposomal Formulation NME->Liposome NHE 9-Hydroxyellipticine (Metabolite) Metabolism->NHE NHE->DNA Toxicity Systemic Toxicity (e.g., Myelosuppression) DNA->Toxicity Reduced_Toxicity Reduced Systemic Exposure & Altered Pharmacokinetics Liposome->Reduced_Toxicity Reduced_Toxicity->Toxicity Inhibits

Caption: Signaling pathway illustrating the metabolism of 9-Methoxyellipticine and a strategy for toxicity mitigation.

References

Technical Support Center: 9-Methoxyellipticine Hydrochloride Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 9-Methoxyellipticine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic stage.

Stage 1: Fischer Indole Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole

Question: Low yield of the carbazole intermediate.

Possible Causes & Solutions:

  • Incomplete Reaction: The Fischer indole synthesis is sensitive to reaction parameters. On a larger scale, heat and mass transfer limitations can lead to incomplete conversion.

    • Solution: Monitor the reaction closely using in-process controls (e.g., TLC, HPLC). Ensure adequate mixing and efficient heat distribution throughout the reactor. A gradual increase in temperature might be necessary to maintain a steady reaction rate.

  • Side Reactions: Unsymmetric ketones can lead to regioisomeric indole products. While cyclohexanone is symmetric, impurities or degradation products could lead to unexpected side reactions.[1]

    • Solution: Use high-purity starting materials. Analyze the crude product to identify any major byproducts, which can help in optimizing reaction conditions to minimize their formation.

  • Exothermic Reaction Control: The Fischer indole synthesis can be exothermic, and poor temperature control on a large scale can lead to runaway reactions and decomposition of products.[2]

    • Solution: Implement robust temperature control systems. For large-scale reactions, consider a semi-batch process where one reactant is added portion-wise to manage the exotherm.

Question: Difficulty in isolating the carbazole intermediate.

Possible Causes & Solutions:

  • Product Solubility: The product might be more soluble in the reaction mixture at the higher temperatures used for the reaction, making precipitation upon cooling inefficient.

    • Solution: Experiment with anti-solvents to induce precipitation. Ensure the mixture is cooled to a sufficiently low temperature for an adequate duration to maximize crystal formation.

  • Impurity Interference: Tarry byproducts, common in Fischer indole synthesis, can interfere with crystallization.

    • Solution: Perform a work-up procedure to remove soluble impurities before crystallization. This could involve liquid-liquid extraction or treatment with activated carbon.

Stage 2: Pictet-Spengler Reaction to form the Pyrido[4,3-b]carbazole Core

Question: Low yield of the cyclized product.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, and its formation can be sluggish.[3]

    • Solution: Ensure acidic conditions are maintained. The choice of acid catalyst can be critical; Brønsted acids like HCl or H₂SO₄, or Lewis acids like BF₃·OEt₂ are commonly used.[4][5] The optimal acid and its concentration may differ at scale compared to lab experiments.

  • Poor Nucleophilicity of the Indole Ring: The electron-richness of the indole ring is crucial for the cyclization step.

    • Solution: While the methoxy group on the precursor is electron-donating, other factors might reduce nucleophilicity. Ensure the reaction medium is not overly acidic, which could lead to undesired side reactions on the indole nucleus.

  • Steric Hindrance: On a larger scale, improper mixing can lead to localized high concentrations of reactants, potentially favoring side reactions over the desired intramolecular cyclization.

    • Solution: Optimize the stirring rate and reactor geometry to ensure homogeneous mixing.

Question: Formation of significant amounts of byproducts.

Possible Causes & Solutions:

  • Intermolecular Reactions: If the concentration of the iminium ion intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Control the rate of addition of the aldehyde or ketone component to maintain a low steady-state concentration of the intermediate.

  • Oxidation of the Product: The pyrido[4,3-b]carbazole core can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Stage 3: Aromatization and Hydrochloride Salt Formation

Question: Incomplete aromatization.

Possible Causes & Solutions:

  • Inefficient Dehydrogenation Catalyst: The activity of the palladium on carbon (Pd/C) catalyst can be variable.

    • Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from previous steps. The catalyst loading may need to be optimized for the larger scale.

  • Mass Transfer Limitations: In a heterogeneous catalytic reaction, efficient contact between the substrate, catalyst, and hydrogen acceptor (if used) is crucial.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. The choice of solvent can also impact the reaction rate.

Question: Issues with hydrochloride salt formation and crystallization.

Possible Causes & Solutions:

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect the salt's crystallinity and purity.

    • Solution: Carefully control the addition of HCl. The pH of the solution should be monitored and adjusted to the optimal range for crystallization.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can be influenced by the crystallization conditions.[6]

    • Solution: Develop a robust crystallization protocol with controlled cooling rates, solvent systems, and seeding strategies to ensure consistent formation of the desired polymorph.

  • Impurities Inhibiting Crystallization: Even small amounts of impurities can hinder crystal growth or lead to the formation of an oil.

    • Solution: Ensure the crude 9-Methoxyellipticine base is of high purity before attempting salt formation. An additional purification step, such as a charcoal treatment or a quick filtration through a silica plug, might be necessary.

Data Presentation

Table 1: Illustrative Comparison of Key Parameters in Lab-Scale vs. Scale-Up Synthesis

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Challenges in Scale-Up
Fischer Indole Synthesis Yield 80-90%65-75%Heat and mass transfer limitations, exotherm control.
Pictet-Spengler Reaction Yield 70-80%55-65%Mixing efficiency, byproduct formation.
Aromatization Yield >95%85-95%Catalyst activity and mass transfer.
Overall Yield ~50-65%~30-45%Cumulative losses from each step are magnified.
Final Purity (API) >99.5%>99.0%More complex impurity profile, purification challenges.
Typical Batch Time 8-12 hours24-48 hoursSlower heating/cooling, longer addition times.

Table 2: Common Impurities and their Potential Sources

ImpurityPotential SourceStage of FormationMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionAll stagesOptimize reaction time, temperature, and stoichiometry.
RegioisomersUse of unsymmetrical ketonesFischer Indole SynthesisUse of symmetric ketones like cyclohexanone.
Over-alkylated productsSide reaction with alkylating agentsIf N-alkylation is performedCareful control of stoichiometry and temperature.
Oxidation productsExposure to air at high temperaturesAromatizationConduct reaction under an inert atmosphere.
Residual SolventsInefficient dryingFinal API isolationUse appropriate drying techniques (e.g., vacuum oven).

Experimental Protocols

Protocol 1: Scale-Up of Fischer Indole Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole
  • Reactor Setup: A 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with a solution of p-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., acetic acid or a high-boiling alcohol).

  • Reactant Addition: Cyclohexanone is added portion-wise to the stirred solution at a controlled rate to manage the initial exotherm.

  • Reaction: The mixture is heated to reflux (typically 110-140°C, depending on the solvent) and maintained at this temperature for 4-6 hours. The reaction progress is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled to 0-5°C to induce crystallization. The precipitated product is isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Protocol 2: Large-Scale Pictet-Spengler Cyclization
  • Reactor Setup: A 100L reactor is charged with the 6-methoxy-1,2,3,4-tetrahydrocarbazole intermediate and a suitable solvent (e.g., toluene or dichloromethane).

  • Acid Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) is added.

  • Aldehyde Addition: An aldehyde source (e.g., paraformaldehyde or a solution of formaldehyde) is added slowly to the reaction mixture at a controlled temperature (e.g., 20-25°C).

  • Reaction and Monitoring: The reaction is stirred at ambient or slightly elevated temperature for 12-24 hours, with progress monitored by HPLC.

  • Quenching and Extraction: The reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude cyclized product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Exothermic Reactions: Both the Fischer indole synthesis and potentially the Pictet-Spengler reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.[7][8]

  • Handling of Hazardous Reagents: The synthesis may involve corrosive acids (HCl, H₂SO₄), flammable solvents, and potentially toxic intermediates. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of air. It should be handled with care, preferably in a wetted state.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in:

  • Reaction Kinetics: The polarity and boiling point of the solvent can influence reaction rates and equilibrium positions.

  • Solubility: The solvent must be able to dissolve the reactants at the reaction temperature and ideally allow for the product to crystallize upon cooling for easy isolation.

  • Work-up and Purification: The solvent should be easily separable from the product and not form azeotropes that are difficult to remove.

  • Safety and Environmental Impact: On an industrial scale, the use of toxic or environmentally harmful solvents should be minimized.

Q3: What are the key considerations for the final crystallization of this compound as an Active Pharmaceutical Ingredient (API)?

A3: For the final API crystallization, the following are crucial:

  • Purity: The crystallization process must be able to purge residual impurities to meet stringent pharmaceutical standards.

  • Crystal Size and Morphology: These properties affect the bulk density, flowability, and dissolution rate of the API, which are critical for formulation into a final drug product.[6][9]

  • Polymorphic Form: Different polymorphs can have different stabilities and bioavailabilities. The crystallization process must consistently produce the desired polymorphic form.

  • Residual Solvents: The final API must have residual solvent levels below the limits set by regulatory guidelines (e.g., ICH Q3C).

Q4: Can continuous flow chemistry be a viable alternative for the scale-up of this synthesis?

A4: Yes, continuous flow chemistry offers several potential advantages for this synthesis:

  • Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control of exotherms, enhancing safety.[7]

  • Precise Control of Reaction Parameters: Residence time, temperature, and stoichiometry can be precisely controlled, potentially leading to higher yields and fewer byproducts.

  • Scalability: Scaling up a flow process often involves running the reactor for a longer time or using parallel reactors, which can be more straightforward than scaling up a batch reactor.

  • Safety: The small reaction volumes at any given time in a flow reactor minimize the risk associated with hazardous reactions.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Fischer Indole Synthesis cluster_stage2 Stage 2: Pictet-Spengler Reaction cluster_stage3 Stage 3: Aromatization & Salt Formation a p-methoxyphenylhydrazine + Cyclohexanone b Fischer Indole Synthesis (Acid Catalyst, Heat) a->b c 6-methoxy-1,2,3,4- tetrahydrocarbazole b->c e Pictet-Spengler Reaction (Acid Catalyst) c->e d Aldehyde Source d->e f Crude Pyrido[4,3-b]carbazole Intermediate e->f g Aromatization (Pd/C, Heat) f->g h 9-Methoxyellipticine (Base) g->h i HCl Addition & Crystallization h->i j 9-Methoxyellipticine HCl (API) i->j

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic A Low Yield in Fischer Indole Synthesis B Check Reaction Completion (TLC/HPLC) A->B C Incomplete B->C No D Complete B->D Yes E Increase Reaction Time/ Temperature C->E F Analyze for Byproducts D->F I Check Exotherm Control D->I G Byproducts Present F->G Yes H Optimize Conditions/ Purify Starting Materials G->H J Poor Control I->J Yes K Improve Heat Transfer/ Slow Reagent Addition J->K

Caption: Troubleshooting decision tree for low yield in Stage 1.

Purification_Pathway start Crude 9-Methoxyellipticine HCl dissolution Dissolution in appropriate solvent system start->dissolution filtration Hot filtration to remove insoluble impurities dissolution->filtration crystallization Controlled cooling/ Anti-solvent addition filtration->crystallization isolation Filtration and washing of crystals crystallization->isolation drying Drying under vacuum to remove residual solvents isolation->drying final_product Purified 9-Methoxyellipticine HCl (API) drying->final_product

Caption: Final purification workflow for the API.

References

Technical Support Center: 9-Methoxyellipticine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9-Methoxyellipticine hydrochloride. It offers troubleshooting advice and frequently asked questions (FAQs) regarding its degradation pathways and stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years.[1] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is stable enough for shipping at ambient temperatures for a few weeks.[1]

Q2: What is the primary metabolic degradation pathway for 9-Methoxyellipticine?

In biological systems, a key metabolic pathway is the O-demethylation of the methoxy group at the 9-position. This reaction results in the formation of 9-hydroxyellipticine. This metabolite can then be further conjugated, for instance, by forming a glucuronide.

Q3: Can 9-Methoxyellipticine undergo oxidative degradation?

Yes, 9-Methoxyellipticine is susceptible to oxidative degradation. In the presence of a peroxidase system and hydrogen peroxide, it can undergo oxidative O-demethylation. This process leads to the formation of a reactive quinone-imine derivative and methanol. This pathway is significant as it suggests a potential for in vitro formation of electrophilic species.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of solvent or glassware. Photodegradation during sample preparation.Use high-purity solvents and thoroughly clean all glassware. Prepare samples under low-light conditions or use amber vials.
Significant degradation observed under mild acidic or basic conditions. The ellipticine core is known to be sensitive to pH changes.Perform initial stability trials at lower acid/base concentrations (e.g., 0.01 M) and lower temperatures. Gradually increase the stress to achieve the desired level of degradation.
Poor mass balance in forced degradation studies. Degradation products may be non-chromophoric, highly retained on the column, or volatile.Use a universal detector like a mass spectrometer (LC-MS) in parallel with a UV detector. Employ a gradient elution that goes to a high organic phase percentage to ensure all compounds are eluted. Check for precipitation of degradants in the sample.
Inconsistent degradation profiles between experimental repeats. Variability in stress conditions (temperature, light exposure, reagent concentration). Inconsistent sample handling.Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters). Follow a standardized sample preparation and analysis protocol.

Potential Chemical Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the following pathways are proposed based on the chemical structure of the ellipticine core and known reactions of similar compounds. These should be experimentally verified.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group may be susceptible to hydrolysis, leading to the formation of 9-hydroxyellipticine.

  • Alkaline Hydrolysis: The pyridinium nitrogen in the ellipticine ring system could potentially be involved in reactions under strong alkaline conditions, but the core structure is generally stable. The methoxy group is less likely to be hydrolyzed under basic conditions compared to acidic conditions.

  • Oxidative Degradation: As confirmed by enzymatic studies, oxidation is a key degradation pathway. Chemical oxidation (e.g., with hydrogen peroxide) is expected to yield the 9-quinone-imine derivative through oxidative O-demethylation. N-oxidation at the pyridinic nitrogen is also a possibility.

  • Photodegradation: Aromatic systems and compounds with heteroatoms are often susceptible to photodegradation. Exposure to UV or high-intensity visible light could lead to the formation of radicals and subsequent complex degradation products, including potential N-oxides or products of ring cleavage.

  • Thermal Degradation: When subjected to dry heat, degradation is likely to be slower. If degradation occurs, it may involve oxidation if oxygen is present.

Below is a diagram illustrating the confirmed oxidative and proposed hydrolytic degradation pathways.

Degradation_Pathways 9-Methoxyellipticine 9-Methoxyellipticine 9-Hydroxyellipticine 9-Hydroxyellipticine 9-Methoxyellipticine->9-Hydroxyellipticine Acidic Hydrolysis (Proposed) 9-Quinone-imine 9-Quinone-imine 9-Methoxyellipticine->9-Quinone-imine Oxidative Degradation (Confirmed)

Confirmed and proposed degradation pathways of 9-Methoxyellipticine.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in water or a water/organic mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the samples before HPLC analysis.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Take samples at intermediate time points. Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at intermediate time points.

    • Thermal Degradation: Store the solid drug substance in a thermostatic oven at 70°C for 48 hours. Also, expose a solution of the drug to the same conditions.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Sampling Sample at Time Points Acid->Sampling Base Base Base->Sampling Oxidation Oxidation Oxidation->Sampling Heat Heat Heat->Sampling Light Light Light->Sampling Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Application Apply Stress Conditions Stock_Solution->Stress_Application Neutralization Neutralize (if needed) Sampling->Neutralization HPLC_Analysis Analyze by HPLC Neutralization->HPLC_Analysis

Workflow for a forced degradation study.
Stability-Indicating HPLC Method Development Protocol

Objective: To develop a robust HPLC method capable of separating 9-Methoxyellipticine from its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Example Gradient: 10% to 90% organic phase over 20 minutes.

  • Method Optimization:

    • Inject a mixture of the control and stressed samples to observe the separation of the parent peak and degradation products.

    • Adjust the gradient slope, flow rate, and mobile phase pH to achieve adequate resolution (>1.5) between all peaks.

    • Optimize the detection wavelength by running a PDA scan of the parent compound and degradation products to find a wavelength with a good response for all components.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Analyze a series of dilutions of the standard to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.

This technical support guide provides a starting point for investigating the degradation of this compound. All proposed pathways and experimental conditions should be confirmed through rigorous in-laboratory studies.

References

Validation & Comparative

A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of 9-Methoxyellipticine hydrochloride and the widely-used chemotherapeutic agent, doxorubicin, with a focus on their effects on breast cancer cells. The information presented is collated from various scientific studies to support research and drug development efforts in oncology.

Executive Summary

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This compound, a derivative of the plant alkaloid ellipticine, is also known to target topoisomerase II and exhibits potent anti-cancer activity. This guide delves into a comparative analysis of their cytotoxicity, impact on apoptosis, and effects on the cell cycle in common breast cancer cell lines, MCF-7 and MDA-MB-231.

Note on this compound Data: Direct comparative studies between this compound and doxorubicin in MCF-7 and MDA-MB-231 cells are limited in the currently available literature. Therefore, data for the parent compound, ellipticine, is used as a proxy to provide the most relevant comparison. This should be taken into consideration when interpreting the presented data.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for doxorubicin and ellipticine in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.

CompoundCell LineIC50 (µM)Citation
Doxorubicin MCF-78.306[1]
4[2]
9.908[3]
MDA-MB-2316.602[1]
1[2]
0.69[3]
Ellipticine MCF-7~1.0[4]

Mechanism of Action: A Comparative Overview

Both doxorubicin and this compound (and its parent compound, ellipticine) exert their anti-cancer effects through multiple mechanisms, primarily targeting DNA replication and cell division.

Doxorubicin:

Doxorubicin's cytotoxic effects are attributed to several mechanisms[5]:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA and RNA synthesis.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

This compound (Ellipticine):

The anti-cancer activity of ellipticine and its derivatives is also multifaceted:

  • Topoisomerase II Inhibition: Similar to doxorubicin, it poisons topoisomerase II, leading to DNA damage.

  • DNA Adduct Formation: Ellipticine can be metabolically activated to form reactive intermediates that bind covalently to DNA, forming DNA adducts that disrupt DNA replication.

  • Intercalation: It can also intercalate into DNA, contributing to its cytotoxic effects.

Impact on Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate tumor cells.

Doxorubicin:

Doxorubicin induces apoptosis in breast cancer cells through both the intrinsic and extrinsic pathways. In MCF-7 cells, it has been shown to increase the Bax/Bcl-2 ratio, leading to the activation of caspases[1]. Specifically, doxorubicin treatment leads to the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-8 and caspase-3, while downregulating the anti-apoptotic protein Bcl-2[2].

Ellipticine:

Ellipticine has also been demonstrated to be a potent inducer of apoptosis in breast cancer cells. In MDA-MB-231 cells, ellipticine treatment leads to an increase in Bax expression and a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and -3.

Effects on the Cell Cycle

The cell cycle is a series of events that leads to cell division and replication. Disruption of the cell cycle is a key strategy in cancer therapy.

Doxorubicin:

Doxorubicin's effect on the cell cycle in breast cancer cells is cell-line dependent. In MCF-7 cells, doxorubicin induces cell cycle arrest at both the G1/S and G2/M checkpoints. In contrast, in MDA-MB-231 cells, it primarily causes a G2/M arrest.

Ellipticine:

Ellipticine has been shown to cause a G2/M phase cell cycle arrest in both MCF-7 and MDA-MB-231 cells. This arrest is associated with a decrease in the levels of key G2/M transition proteins such as cyclin B1 and Cdc2.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.

Ellipticine_Mechanism Ellipticine 9-Methoxyellipticine HCl (Ellipticine) DNA DNA Ellipticine->DNA Intercalation & Adduct Formation Topoisomerase_II Topoisomerase II Ellipticine->Topoisomerase_II Inhibition DNA_Adducts DNA Adduct Formation DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of 9-Methoxyellipticine HCl (via ellipticine) in breast cancer cells.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis C1 Seed Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 A1 Treat Cells A2 Harvest & Wash Cells A1->A2 A3 Stain with Annexin V & PI A2->A3 A4 Flow Cytometry Analysis A3->A4 CC1 Treat Cells CC2 Fix Cells CC1->CC2 CC3 Stain with PI CC2->CC3 CC4 Flow Cytometry Analysis CC3->CC4

References

A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Other Ellipticine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncology drug development, ellipticine and its derivatives have long been a subject of intense research due to their potent anti-cancer properties. This guide provides a comprehensive comparison of 9-Methoxyellipticine hydrochloride with other key ellipticine derivatives, including the parent compound ellipticine, 9-hydroxyellipticine, and 9-aminoellipticine. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

The primary mechanism of action for ellipticine and its derivatives is the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and cell division.[1][2][3] By targeting this enzyme, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This guide delves into the comparative efficacy of these derivatives in terms of their cytotoxicity against various cancer cell lines and their potency in inhibiting topoisomerase II.

Comparative Cytotoxicity

The in vitro cytotoxicity of ellipticine derivatives is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values of this compound and other ellipticine derivatives against a panel of human cancer cell lines.

CompoundMCF-7 (Breast)HL-60 (Leukemia)CCRF-CEM (Leukemia)IMR-32 (Neuroblastoma)UKF-NB-3 (Neuroblastoma)UKF-NB-4 (Neuroblastoma)U87MG (Glioblastoma)
Ellipticine1.25 µM[4]< 1 µM[2]~4 µM[2]< 1 µM[2]< 1 µM[2]< 1 µM[2]~1 µM[2]
9-Hydroxyellipticine3.25 µM[4]------
9-Methoxyellipticine-------
9-Aminoellipticine-------

Topoisomerase II Inhibition

The potency of ellipticine derivatives as topoisomerase II inhibitors is another critical parameter. The IC50 values for the inhibition of this enzyme provide a direct measure of their on-target activity.

CompoundTopoisomerase II Inhibition (IC50)
EllipticineData not available
9-HydroxyellipticineData not available
9-MethoxyellipticineData not available
9-AminoellipticineData not available

Note: Specific IC50 values for topoisomerase II inhibition in a comparative format are not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ellipticine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[2]

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: Add the ellipticine derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA (minicircles) will migrate faster than the catenated kDNA network.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of ellipticine derivatives are mediated through complex signaling pathways. Their primary action of topoisomerase II inhibition leads to the formation of DNA double-strand breaks, which in turn activates DNA damage response pathways. This can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis.

Below are diagrams illustrating the key signaling pathways and experimental workflows.

ellipticine_pathway Ellipticine Ellipticine Derivatives TopoII Topoisomerase II Ellipticine->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induction DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DNA_DSB->DDR Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Induction Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Signaling pathway of ellipticine-induced apoptosis.

mtt_workflow Start Start SeedCells Seed Cancer Cells Start->SeedCells Treat Treat with Ellipticine Derivatives SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT Incubate Incubate (4 hours) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow of the MTT cytotoxicity assay.

topo_decatenation_workflow Start Start ReactionMix Prepare Reaction Mix (kDNA, Topo II, Buffer) Start->ReactionMix AddCompound Add Ellipticine Derivative ReactionMix->AddCompound Incubate Incubate at 37°C AddCompound->Incubate StopReaction Stop Reaction (SDS, Proteinase K) Incubate->StopReaction GelElectrophoresis Agarose Gel Electrophoresis StopReaction->GelElectrophoresis Visualize Stain and Visualize DNA GelElectrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

Caption: Workflow of the Topoisomerase II DNA decatenation assay.

Conclusion

References

9-Methoxyellipticine Hydrochloride: A Comparative Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 9-Methoxyellipticine hydrochloride as a potential anticancer agent. It offers an objective comparison with other established alternatives, supported by experimental data, to aid in research and development decisions.

Abstract

9-Methoxyellipticine, a naturally occurring alkaloid, has demonstrated notable anticancer properties. This document synthesizes available preclinical data on its efficacy and mechanism of action, comparing it with its parent compound, ellipticine, and clinically relevant topoisomerase II inhibitors, etoposide and doxorubicin. The primary mechanism of action for 9-Methoxyellipticine and its analogs is the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis. This guide presents a comparative analysis of its cytotoxic activity across various cancer cell lines and details the experimental protocols for key assays.

Comparative Cytotoxicity Analysis

The in vitro efficacy of this compound and its comparators is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following tables summarize the available IC50 data. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell seeding density and drug exposure time.

Table 1: IC50 Values of this compound and Ellipticine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
9-Methoxyellipticine Ba/F3 (c-Kit wild-type)Pro-B cell line0.5[1][2]
9-Methoxyellipticine Ba/F3 (c-Kit D816V)Pro-B cell line0.3[1][2]
EllipticineIMR-32NeuroblastomaNot specified, sensitive[3][4]
EllipticineUKF-NB-4NeuroblastomaNot specified, sensitive[3][4]

Table 2: IC50 Values of Clinically Used Topoisomerase II Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
Etoposide N592Small Cell Lung CancerLower than H146[5]
Etoposide H146Small Cell Lung CancerHigher than N592[5]
Doxorubicin IMR-32NeuroblastomaMore effective than ellipticine[3][4]
Doxorubicin UKF-NB-4NeuroblastomaSimilar to ellipticine[3][4]
Doxorubicin BT-20 (monolayer)Triple-Negative Breast Cancer0.310[6]
Doxorubicin BT-20 (spheroid)Triple-Negative Breast Cancer>3[6]

Mechanism of Action: Topoisomerase II Inhibition

9-Methoxyellipticine, like other ellipticine derivatives, primarily functions as a topoisomerase II inhibitor. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, ellipticine and its analogs lead to the accumulation of DNA double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway for topoisomerase II inhibitors leading to cancer cell death.

TopoisomeraseII_Inhibition_Pathway Drug 9-Methoxyellipticine (Topoisomerase II Inhibitor) TopoII_DNA Topoisomerase II-DNA Cleavage Complex Drug->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Accumulation CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest->Apoptosis Cytotoxicity_Assay_Workflow Start Start Seeding Seed Cells in 96-well Plate Start->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Add Drug Dilutions Incubation1->Treatment Incubation2 Incubate 48-72h Treatment->Incubation2 MTT Add MTT Reagent Incubation3 Incubate 2-4h MTT->Incubation3 Solubilize Add Solubilization Buffer Incubation3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analysis Calculate IC50 Values Read->Analysis End End Analysis->End Incubating2 Incubating2 Incubating2->MTT TopoII_Decatenation_Assay cluster_0 Control (No Inhibitor) cluster_1 With 9-Methoxyellipticine kDNA_ctrl Catenated kDNA (in well) TopoII_ctrl Topoisomerase II Decatenated_ctrl Decatenated DNA (migrates into gel) TopoII_ctrl->Decatenated_ctrl Decatenation kDNA_inhib Catenated kDNA (in well) TopoII_inhib Topoisomerase II No_Decatenation Inhibition of Decatenation TopoII_inhib->No_Decatenation Inhibitor 9-Methoxyellipticine Inhibitor->TopoII_inhib Inhibits

References

A Comparative Guide to the Mechanisms of Action: 9-Methoxyellipticine hydrochloride vs. Camptothecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two potent anti-cancer compounds: 9-Methoxyellipticine hydrochloride and Camptothecin. Both are naturally derived alkaloids that function as DNA topoisomerase inhibitors, yet they exhibit distinct molecular targets and modes of action. Understanding these differences is critical for their application in cancer research and the development of targeted therapeutics.

Overview of Primary Mechanisms

The fundamental difference between 9-Methoxyellipticine and Camptothecin lies in their primary enzymatic targets. Camptothecin is a specific inhibitor of DNA Topoisomerase I (Topo I), while ellipticine and its derivatives, including 9-Methoxyellipticine, primarily target DNA Topoisomerase II (Topo II) and also function as DNA intercalating agents.

  • Camptothecin (CPT): CPT and its derivatives are highly specific "topoisomerase poisons" that target Topo I.[1][2] The enzyme Topo I relieves torsional stress in DNA by creating a transient single-strand break.[3][4] CPT acts by binding to the Topo I-DNA complex and stabilizing it.[3][5] This prevents the enzyme from re-ligating the DNA strand, trapping it in a "cleavable complex".[1][6] The collision of a DNA replication fork with this trapped complex during the S-phase of the cell cycle converts the single-strand break into a lethal double-strand break, triggering cell cycle arrest and apoptosis.[5][7][8]

  • This compound (9-ME): As a derivative of ellipticine, 9-Methoxyellipticine exhibits a dual mechanism of action. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[9][10] This intercalation physically unwinds and lengthens the DNA, distorting its structure.[10][11] Furthermore, ellipticine derivatives are established inhibitors of Topoisomerase II.[12] Topo II alters DNA topology by creating and resealing transient double-strand breaks.[4][13] Similar to CPT's effect on Topo I, 9-ME poisons Topo II by stabilizing the enzyme-DNA cleavable complex, leading to an accumulation of permanent double-strand breaks and subsequent cell death.[12][13]

FeatureThis compoundCamptothecin
Primary Enzyme Target DNA Topoisomerase II[12]DNA Topoisomerase I[1][5][]
Secondary Mechanism DNA Intercalation[9][10]None
Initial DNA Lesion Double-Strand Breaks (via Topo II)Single-Strand Breaks (via Topo I)[2][4]
Mode of Inhibition Topoisomerase Poison & IntercalatorTopoisomerase Poison[1][15]
Cell Cycle Specificity Active, but S-phase collision enhances cytotoxicityS-phase dependent cytotoxicity[1][7]

Comparative Data on Molecular Interactions

The distinct mechanisms of these compounds are reflected in their biochemical and cellular activities. Camptothecin's potency is directly linked to its ability to inhibit Topo I, while 9-Methoxyellipticine's activity stems from both DNA binding and Topo II inhibition.

ParameterThis compoundCamptothecin
DNA Binding Affinity (K) ~ 10⁶ M⁻¹[10]Does not bind significantly to DNA alone[7]
Target Enzyme IC₅₀ Data not available for Topo II679 nM (for Topo I)[16]
Cellular Cytotoxicity (IC₅₀) Varies by cell line10 nM (in HT-29 cells)[17]

Downstream Cellular Signaling Pathways

The induction of DNA double-strand breaks (DSBs) by both compounds, either directly by 9-ME via Topo II inhibition or indirectly by CPT following replication fork collision, activates the cellular DNA Damage Response (DDR). This triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.

Camptothecin-Induced Signaling

CPT-induced DSBs lead to the activation of ATM and ATR kinases, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[5][16] This cascade activates p53, a key tumor suppressor, resulting in cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of apoptosis.[8][][16] Other pathways, including NF-κB and p73, can also be involved in the cellular response to CPT.[5][18]

G CPT Camptothecin TopoI_DNA Topo I-DNA Complex CPT->TopoI_DNA Binds to Ternary Stabilized Ternary Cleavable Complex TopoI_DNA->Ternary Stabilizes Replication Replication Fork Collision (S-Phase) Ternary->Replication DSB Double-Strand Breaks (DSBs) Replication->DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR Activates p53 p53 Activation DDR->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Camptothecin signaling pathway. (Within 100 characters)
9-Methoxyellipticine-Induced Signaling

As a Topo II poison and DNA intercalator, 9-ME directly generates DSBs, which robustly activate the DDR pathway. The subsequent signaling cascade is similar to that induced by CPT, involving ATM/ATR activation and leading to cell cycle arrest and apoptosis. The direct intercalation into DNA can also independently contribute to cellular stress and trigger cell death pathways.

G NME 9-Methoxyellipticine Intercalation DNA Intercalation NME->Intercalation TopoII Topo II Inhibition NME->TopoII Distortion Helix Distortion Intercalation->Distortion DSB Double-Strand Breaks (DSBs) TopoII->DSB DDR DNA Damage Response (ATM/ATR) Distortion->DDR DSB->DDR Activates Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: 9-Methoxyellipticine signaling pathway. (Within 100 characters)

Key Experimental Protocols

The distinct mechanisms of action of these compounds can be verified using specific biochemical assays. Below are detailed protocols for key experiments.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled DNA and the inhibition of this activity by compounds like Camptothecin.[4][19]

G cluster_0 Preparation cluster_1 Reaction & Analysis A Prepare Reaction Mix: - Supercoiled Plasmid DNA - Assay Buffer - Test Compound (e.g., CPT) B Add Topoisomerase I Enzyme A->B C Incubate at 37°C for 30 min B->C D Stop Reaction (e.g., add SDS/Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (e.g., Ethidium Bromide) E->F

Caption: Workflow for Topoisomerase I DNA Relaxation Assay. (Within 100 characters)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with 10x Topo I assay buffer and sterile water. Add the test compound (Camptothecin) at various concentrations. A no-drug control should be included.

  • Enzyme Addition: Add a sufficient amount of purified human Topoisomerase I to the reaction mixture. The amount should be optimized to achieve complete relaxation of the substrate in the no-drug control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and Proteinase K (to digest it), along with a gel loading dye.

  • Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will show a higher proportion of the supercoiled form compared to the no-drug control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topo II to separate interlocked rings of kinetoplast DNA (kDNA) and its inhibition by compounds like 9-Methoxyellipticine.[4][20]

G cluster_0 Preparation cluster_1 Reaction & Analysis A Prepare Reaction Mix: - Catenated kDNA - Assay Buffer with ATP - Test Compound (e.g., 9-ME) B Add Topoisomerase II Enzyme A->B C Incubate at 37°C for 30 min B->C D Stop Reaction (e.g., add SDS/EDTA) C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands E->F

Caption: Workflow for Topoisomerase II DNA Decatenation Assay. (Within 100 characters)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA) with 10x Topo II assay buffer (which must contain ATP) and sterile water. Add the test compound (9-Methoxyellipticine) at various concentrations.

  • Enzyme Addition: Add purified human Topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Load the samples onto a 1% agarose gel. Catenated kDNA is unable to enter the gel and remains in the well, while decatenated (unlinked) DNA minicircles can migrate into the gel.

  • Visualization: Stain the gel and visualize. An effective inhibitor will prevent the release of minicircles, resulting in a stronger band in the well compared to the no-drug control.

DNA Intercalation Viscometry Assay

This biophysical assay measures the lengthening of DNA caused by the insertion of an intercalating agent, such as 9-Methoxyellipticine.[11]

G A Prepare solution of linear DNA fragments (200-250 bp) in buffer B Place solution in capillary viscometer at constant temp (25°C) A->B C Measure flow time of DNA solution alone (t₀) B->C D Add test compound (e.g., 9-ME) to the solution C->D E Measure flow time of the DNA-compound mixture (t) D->E F Calculate relative viscosity: (t/t₀) E->F G Plot (t/t₀) vs. compound concentration. An increase indicates intercalation. F->G

Caption: Workflow for DNA Intercalation Viscometry Assay. (Within 100 characters)

Methodology:

  • DNA Preparation: Prepare a solution of short, linear DNA fragments (e.g., sonicated calf thymus DNA, 200-250 bp) in a suitable buffer.[11]

  • Viscometer Setup: Add the DNA solution to a capillary viscometer maintained at a constant temperature (e.g., 25°C) in a water bath.

  • Initial Measurement: Measure the time it takes for the solution to flow between two marked points. This is the initial flow time (t₀). Repeat for accuracy.

  • Compound Addition: Add a small, known amount of the test compound (9-Methoxyellipticine) to the DNA solution in the viscometer and mix gently.

  • Subsequent Measurements: After equilibration, measure the new flow time (t).

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the test compound.

  • Analysis: Calculate the relative specific viscosity at each concentration. Intercalation lengthens the DNA helix, which increases the viscosity of the solution. A plot of relative viscosity versus the drug/DNA ratio will show a positive slope for an intercalating agent.

Conclusion

While both this compound and Camptothecin are potent cytotoxic agents that interfere with DNA topology, their mechanisms are fundamentally distinct. Camptothecin is a highly specific poison of Topoisomerase I, whose lethality is primarily realized during DNA replication. In contrast, 9-Methoxyellipticine possesses a dual mechanism, acting as both a DNA intercalator and a Topoisomerase II poison, allowing it to induce DNA damage more directly. These differences in molecular targets and modes of action have significant implications for their therapeutic potential, spectrum of activity, and potential for drug resistance, making them valuable but distinct tools for cancer research and therapy.

References

A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Etoposide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, both natural and synthetic compounds are rigorously evaluated for their potential to combat malignancies. This guide provides a detailed comparative study of two such compounds: 9-Methoxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, and Etoposide, a semi-synthetic derivative of podophyllotoxin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for its development. The table below summarizes the key properties of this compound and Etoposide.

PropertyThis compoundEtoposide
Molecular Formula C₁₈H₁₇ClN₂OC₂₉H₃₂O₁₃
Molecular Weight 312.8 g/mol 588.6 g/mol
Appearance SolidWhite to yellow-brown crystalline powder[1]
Solubility Soluble in DMSOSparingly soluble in water; soluble in methanol, ethanol, chloroform, and DMSO[1]
Melting Point 276-278 °C236-251 °C

Mechanism of Action: A Tale of Two DNA Damaging Agents

Both this compound and Etoposide exert their anticancer effects by inducing DNA damage, albeit through distinct primary mechanisms.

This compound: This compound primarily acts as a DNA intercalating agent . Its planar structure allows it to insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This interference with the DNA template can inhibit DNA replication and transcription, ultimately leading to cell death. Additionally, 9-Methoxyellipticine has been identified as an inhibitor of the proto-oncogene c-Kit, a receptor tyrosine kinase involved in the proliferation of certain cancer cells. Some evidence also suggests that, similar to its parent compound ellipticine, it may act as a catalytic inhibitor of topoisomerase II , preventing the enzyme from completing its catalytic cycle without stabilizing the DNA-enzyme cleavage complex.

Etoposide: In contrast, Etoposide is a well-characterized topoisomerase II poison . It stabilizes the transient covalent complex formed between topoisomerase II and DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, which, if the damage is too extensive to be repaired, activates the apoptotic pathway, leading to programmed cell death. Etoposide's activity is cell cycle-dependent, with cells in the late S and G2 phases being most susceptible.

Mechanism_of_Action cluster_9MEH 9-Methoxyellipticine HCl cluster_Etoposide Etoposide 9MEH 9-Methoxyellipticine HCl DNA_Intercalation DNA Intercalation 9MEH->DNA_Intercalation cKit_Inhibition c-Kit Inhibition 9MEH->cKit_Inhibition TopoII_Cat_Inhibition Topoisomerase II Catalytic Inhibition 9MEH->TopoII_Cat_Inhibition Replication_Inhibition Inhibition of Replication/Transcription DNA_Intercalation->Replication_Inhibition Apoptosis_9MEH Apoptosis cKit_Inhibition->Apoptosis_9MEH TopoII_Cat_Inhibition->Apoptosis_9MEH Replication_Inhibition->Apoptosis_9MEH Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Cleavable_Complex Stabilization of Cleavable Complex TopoII->Cleavable_Complex DSBs DNA Double-Strand Breaks Cleavable_Complex->DSBs DDR DNA Damage Response DSBs->DDR Apoptosis_Eto Apoptosis DDR->Apoptosis_Eto

Figure 1: Comparative Mechanism of Action

In Vitro Efficacy: A Quantitative Comparison

The cytotoxic potential of both compounds has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency.

This compound: While extensive IC50 data for a wide range of cancer cell lines is not as readily available as for Etoposide, studies have shown its activity. It inhibits the proliferation of Ba/F3 cells expressing the c-Kit D816V mutation with an IC50 of 0.3 µM[2][3].

Etoposide: Etoposide has been extensively studied, and its IC50 values are well-documented across numerous cancer cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Etoposide IC₅₀ (µM)
Ba/F3 (c-Kit D816V)Murine Pro-B0.3[2][3]-
A549Lung Carcinoma-3.49 (72h)
MCF-7Breast Adenocarcinoma-~1.0 (48h)[1]
HL-60Promyelocytic Leukemia-< 1.0 (48h)[1]
CCRF-CEMAcute Lymphoblastic Leukemia-~3.8 (48h)[1]
IMR-32Neuroblastoma-< 1.0 (48h)[1]
U87MGGlioblastoma-~1.0 (48h)[1]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Etoposide for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Drug_Treatment 3. Treat with serial dilutions of compound Incubate_24h->Drug_Treatment Incubate_48_72h 4. Incubate for 48-72h Drug_Treatment->Incubate_48_72h Add_MTT 5. Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 2: MTT Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Etoposide for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow Treat_Cells 1. Treat cells with compound Harvest_Cells 2. Harvest cells Treat_Cells->Harvest_Cells Wash_PBS 3. Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer 4. Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Stain_AnnexinV_PI 5. Stain with Annexin V-FITC and PI Resuspend_Binding_Buffer->Stain_AnnexinV_PI Incubate_Dark 6. Incubate in the dark Stain_AnnexinV_PI->Incubate_Dark Flow_Cytometry 7. Analyze by flow cytometry Incubate_Dark->Flow_Cytometry

Figure 3: Annexin V/PI Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • PI Staining: Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathways

The induction of apoptosis by both compounds involves complex signaling cascades.

This compound: The signaling pathways activated by 9-Methoxyellipticine are less defined but are thought to be initiated by DNA damage and c-Kit inhibition, leading to the activation of intrinsic apoptotic pathways.

Etoposide: Etoposide-induced DNA double-strand breaks activate the DNA damage response (DDR) pathway, which involves the activation of kinases such as ATM and ATR. This leads to the phosphorylation of p53, which in turn can induce cell cycle arrest and apoptosis through the transcriptional activation of pro-apoptotic genes like BAX and PUMA.

Apoptotic_Signaling_Pathways cluster_9MEH_pathway 9-Methoxyellipticine HCl Pathway cluster_Etoposide_pathway Etoposide Pathway 9MEH_stimulus 9-Methoxyellipticine HCl DNA_Damage_9MEH DNA Damage / c-Kit Inhibition 9MEH_stimulus->DNA_Damage_9MEH Intrinsic_Pathway_9MEH Intrinsic Apoptotic Pathway DNA_Damage_9MEH->Intrinsic_Pathway_9MEH Caspase_Activation_9MEH Caspase Activation Intrinsic_Pathway_9MEH->Caspase_Activation_9MEH Apoptosis_Result_9MEH Apoptosis Caspase_Activation_9MEH->Apoptosis_Result_9MEH Etoposide_stimulus Etoposide DSBs_Eto DNA Double-Strand Breaks Etoposide_stimulus->DSBs_Eto DDR_Activation ATM/ATR Activation DSBs_Eto->DDR_Activation p53_Activation p53 Phosphorylation DDR_Activation->p53_Activation BAX_PUMA_Upregulation BAX/PUMA Upregulation p53_Activation->BAX_PUMA_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway BAX_PUMA_Upregulation->Mitochondrial_Pathway Caspase_Activation_Eto Caspase Activation Mitochondrial_Pathway->Caspase_Activation_Eto Apoptosis_Result_Eto Apoptosis Caspase_Activation_Eto->Apoptosis_Result_Eto

Figure 4: Apoptotic Signaling Pathways

Conclusion

Both this compound and Etoposide are potent inducers of DNA damage and apoptosis in cancer cells, positioning them as valuable tools in cancer research. Etoposide is a well-established chemotherapeutic agent with a clearly defined mechanism of action as a topoisomerase II poison. This compound, a less-studied derivative of ellipticine, shows promise with a multi-faceted mechanism that includes DNA intercalation and c-Kit inhibition. Further research is warranted to fully elucidate its anticancer potential, particularly through comprehensive in vitro studies across a broader range of cancer cell lines to establish a more complete efficacy profile. This comparative guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these and similar compounds.

References

Navigating Chemotherapeutic Resistance: A Comparative Analysis of 9-Methoxyellipticine Hydrochloride Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of 9-Methoxyellipticine hydrochloride reveals a complex interplay of molecular mechanisms that can influence its efficacy in the presence of pre-existing resistance to other chemotherapeutic agents. This guide provides a comparative analysis of its performance, supported by available experimental data, to aid researchers and drug development professionals in understanding its potential and limitations in oncology.

9-Methoxyellipticine, a derivative of the plant alkaloid ellipticine, exerts its anticancer effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[1] However, the emergence of drug resistance is a significant hurdle in cancer therapy. Understanding the cross-resistance patterns of this compound is crucial for its strategic development and clinical application.

Quantitative Analysis of Cytotoxicity and Cross-Resistance

Direct and comprehensive quantitative data on the cross-resistance of this compound in a wide range of drug-resistant cancer cell lines remains an area of ongoing research. However, studies on the parent compound, ellipticine, and its derivatives provide valuable insights into potential cross-resistance profiles.

For instance, a study on puromycin-resistant HeLa cells demonstrated a significant level of cross-resistance to ellipticine. This suggests that cell lines with established multidrug resistance (MDR) phenotypes, particularly those overexpressing efflux pumps like P-glycoprotein, may exhibit reduced sensitivity to ellipticine derivatives.

To illustrate the concept of cross-resistance, the following table presents hypothetical IC50 values (the concentration of a drug that inhibits 50% of cell growth) for this compound and other common chemotherapeutics in a sensitive parental cancer cell line and a derived multidrug-resistant subline. It is important to note that these are representative values and actual IC50s can vary significantly between different cell lines and experimental conditions.

CompoundDrug ClassParental Cell Line IC50 (µM)Multidrug-Resistant Cell Line IC50 (µM)Resistance Factor (Fold-Increase)
9-Methoxyellipticine HCl Topoisomerase II Inhibitor 0.5 5.0 10
DoxorubicinTopoisomerase II Inhibitor / Anthracycline0.110.0100
VincristineVinca Alkaloid / Mitotic Inhibitor0.011.0100
PaclitaxelTaxane / Mitotic Inhibitor0.0050.5100
CisplatinAlkylating-like Agent1.01.51.5
MethotrexateAntimetabolite0.020.031.5

Note: The data in this table is illustrative and intended to demonstrate the concept of cross-resistance. Actual values will vary based on the specific cell lines and experimental protocols used.

This hypothetical data suggests that a multidrug-resistant cell line overexpressing a broad-spectrum efflux pump would likely show significant cross-resistance to this compound, although potentially to a lesser extent than to classic MDR substrates like doxorubicin and vinca alkaloids. The low resistance factor to cisplatin and methotrexate is typical as they are not usually substrates for P-glycoprotein.

Mechanisms of Resistance and Signaling Pathways

The development of resistance to this compound can be multifactorial. The primary mechanisms are often shared with other ellipticine derivatives and topoisomerase II inhibitors.

1. Overexpression of ABC Transporters: The most well-characterized mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). These transporters act as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration to sub-lethal levels.

cluster_cell Cancer Cell Drug_Extracellular 9-Methoxyellipticine HCl (Extracellular) Drug_Intracellular 9-Methoxyellipticine HCl (Intracellular) Drug_Extracellular->Drug_Intracellular Passive Diffusion Pgp P-glycoprotein (ABC Transporter) Drug_Intracellular->Pgp Binding Topoisomerase_II Topoisomerase II Drug_Intracellular->Topoisomerase_II Inhibition Pgp->Drug_Extracellular ATP-dependent Efflux DNA DNA Topoisomerase_II->DNA Prevents DNA re-ligation Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signal

Figure 1. P-glycoprotein mediated efflux of 9-Methoxyellipticine HCl.

2. Alterations in Topoisomerase II: Modifications in the target enzyme, topoisomerase II, can also confer resistance. This can include mutations in the gene encoding topoisomerase II that reduce the binding affinity of the drug, or a decrease in the overall expression level of the enzyme.

cluster_resistance_mechanisms Mechanisms of Resistance to 9-Methoxyellipticine HCl cluster_target_alteration Target Alteration cluster_drug_efflux Increased Drug Efflux Drug 9-Methoxyellipticine HCl TopoII_Mutation Topoisomerase II Mutation Drug->TopoII_Mutation Reduced Binding TopoII_Expression Decreased Topoisomerase II Expression Drug->TopoII_Expression Reduced Target Pgp P-glycoprotein Overexpression Drug->Pgp Increased Efflux Reduced_Efficacy Reduced Drug Efficacy TopoII_Mutation->Reduced_Efficacy TopoII_Expression->Reduced_Efficacy Pgp->Reduced_Efficacy

Figure 2. Key resistance pathways for 9-Methoxyellipticine HCl.

Experimental Protocols

1. Development of Drug-Resistant Cell Lines:

A standard method for developing drug-resistant cell lines involves continuous exposure of a parental cancer cell line to a specific chemotherapeutic agent.

Start Parental Cancer Cell Line Step1 Expose to low dose of selecting drug Start->Step1 Step2 Culture until stable growth Step1->Step2 Step3 Gradually increase drug concentration Step2->Step3 Step4 Isolate and expand resistant clones Step3->Step4 End Resistant Cell Line Step4->End

References

9-Methoxyellipticine Hydrochloride: A Comparative Analysis in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, rendering many conventional chemotherapeutic agents ineffective. This guide provides a comparative analysis of 9-methoxyellipticine hydrochloride, an aza-ellipticine derivative, and its potential efficacy in overcoming drug resistance in cancer. By examining available experimental data, this document aims to offer an objective comparison with standard-of-care alternatives and shed light on its mechanism of action in resistant cancer models.

Executive Summary

Ellipticine and its derivatives have long been recognized for their potent anti-cancer properties, primarily attributed to their multi-modal mechanism of action which includes DNA intercalation, inhibition of topoisomerase II, and modulation of the p53 tumor suppressor protein.[1][2] This guide focuses on this compound, a derivative with substitutions at the C-9 position that have been shown to substantially increase cytotoxic activity.[1] While direct comparative data for this compound in a wide range of drug-resistant cancer models is limited in publicly available literature, compelling evidence from studies on its parent compound, ellipticine, suggests a significant potential to circumvent common resistance mechanisms that plague conventional chemotherapies like doxorubicin.

Efficacy in Doxorubicin-Resistant Neuroblastoma

A key study provides a direct comparison of the cytotoxic effects of ellipticine and doxorubicin in both sensitive and doxorubicin-resistant human neuroblastoma cell lines. The findings indicate that while the doxorubicin-resistant cell line (UKF-NB-4/DOX20) exhibits a significant 5.4-fold increase in resistance to doxorubicin, its sensitivity to ellipticine is only minimally affected (1.3-fold decrease).[3] This suggests that ellipticine and its derivatives may not be major substrates for the drug efflux pumps, such as P-glycoprotein (P-gp), that are commonly responsible for doxorubicin resistance.

Table 1: Comparative Cytotoxicity of Ellipticine and Doxorubicin in Neuroblastoma Cell Lines [3]

Cell LineCompoundIC50 (µM) ± SDResistance Index
UKF-NB-4 (Sensitive)Doxorubicin0.13 ± 0.021.0
Ellipticine0.9 ± 0.11.0
UKF-NB-4/DOX20 (Resistant)Doxorubicin0.70 ± 0.095.4
Ellipticine1.2 ± 0.21.3

Performance in Other Drug-Resistant Models

Table 2: Cytotoxicity of Standard Chemotherapeutics in Resistant Cancer Cell Lines

Cancer TypeCell LineResistant ToStandard DrugIC50 in Resistant Cells (µM)Reference
Breast CancerMCF-7/ADR (or MCF-7/Dox)DoxorubicinDoxorubicin1.9 - 128.5[4][5]
Lung CancerA549/TaxolPaclitaxelPaclitaxel>5 (approx.)[6]

The high IC50 values observed for doxorubicin and paclitaxel in their respective resistant cell lines highlight the need for novel agents that can overcome these resistance mechanisms. Based on the data from the neuroblastoma model, it is plausible that this compound could demonstrate significantly lower IC50 values in these and other resistant cell lines.

Mechanism of Action in the Context of Drug Resistance

The efficacy of ellipticine derivatives in drug-resistant models can be attributed to their complex and multi-faceted mechanism of action, which may circumvent or be unaffected by common resistance pathways.

  • DNA Intercalation and Topoisomerase II Inhibition: As a primary mode of action, ellipticine and its derivatives intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This mechanism is distinct from the targets of some other chemotherapeutic agents and may be less susceptible to resistance mechanisms that involve target modification.

  • Interaction with p53: Ellipticine and its derivatives have been shown to activate the transcriptional function of both wild-type and some mutant forms of the p53 tumor suppressor protein. This can lead to the induction of apoptosis and cell cycle arrest, pathways that are often dysregulated in cancer and can be reactivated by these compounds.

  • Potential Evasion of P-glycoprotein (P-gp) Mediated Efflux: The data from doxorubicin-resistant neuroblastoma cells suggests that ellipticine is not a significant substrate for the P-gp efflux pump.[3] P-gp is a major contributor to multidrug resistance, actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[7][8] Compounds that are not recognized or transported by P-gp have a significant advantage in treating MDR tumors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway of ellipticine derivatives and a typical experimental workflow for assessing cytotoxicity.

G Generalized Signaling Pathway of Ellipticine Derivatives Ellipticine 9-Methoxyellipticine Hydrochloride DNA DNA Ellipticine->DNA Intercalation TopoII TopoII Ellipticine->TopoII p53 p53 Ellipticine->p53 Activation DNA->TopoII Inhibition CellCycleArrest CellCycleArrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Generalized signaling pathway of ellipticine derivatives.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Assay cluster_4 Data Analysis SeedCells Seed drug-sensitive and -resistant cancer cells AddDrug Add 9-methoxyellipticine HCl and alternative drugs at varying concentrations SeedCells->AddDrug Incubate Incubate for 48-72 hours AddDrug->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilizing agent IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cultured cancer cells.[3]

  • Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the alternative chemotherapeutic agents (e.g., doxorubicin, paclitaxel) in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for P-glycoprotein Expression

This protocol outlines the general steps for assessing the expression levels of P-glycoprotein (MDR1) in cancer cells.[9][10][11][12]

  • Cell Lysis: Treat cancer cells with this compound or a control vehicle for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (MDR1) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the P-glycoprotein expression to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells following drug treatment.[13][14][15][16]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or a control vehicle for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While further direct comparative studies are warranted, the existing evidence for ellipticine, the parent compound of this compound, strongly suggests its potential as an effective agent against drug-resistant cancers. Its multimodal mechanism of action, particularly its apparent ability to evade P-gp-mediated efflux, positions it as a promising candidate for further investigation and development. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the challenging landscape of drug-resistant malignancies.

References

Synergistic Antibacterial Efficacy of 9-Methoxyellipticine Hydrochloride with Vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced antibacterial activity achieved by combining 9-Methoxyellipticine Hydrochloride with Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), supported by experimental data and protocols.

9-Methoxyellipticine, a derivative of the plant alkaloid ellipticine, has demonstrated notable biological activity, including potential as an anticancer agent through mechanisms like DNA intercalation and topoisomerase II inhibition. While its primary focus has been in oncology, recent research has unveiled a significant synergistic interaction in the antibacterial domain. This guide provides a comparative analysis of the synergistic effects of this compound when combined with the antibiotic Vancomycin against the formidable pathogen, Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis of Antibacterial Activity

An in vitro study investigating the antibacterial properties of 9-Methoxyellipticine revealed a remarkable synergistic effect when combined with Vancomycin against an MRSA strain.[1] While 9-Methoxyellipticine alone showed minimal activity against MRSA, its combination with Vancomycin resulted in a significant increase in the inhibition of bacterial growth.

Treatment Agent(s)Zone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine (µg/mL)
9-Methoxyellipticine3 ± 1.00> 2048
Vancomycin18 ± 1.00Not Applicable
9-Methoxyellipticine + Vancomycin23 ± 1.00Not Applicable

The data clearly indicates that the combination of 9-Methoxyellipticine and Vancomycin leads to a larger zone of inhibition than either compound individually, demonstrating a synergistic interaction.[1]

Proposed Mechanism of Synergy

The observed synergy may be attributed to the ability of 9-Methoxyellipticine to compromise the bacterial cell membrane.[1] This disruption of the membrane integrity could facilitate the entry of Vancomycin into the bacterial cell, thereby enhancing its efficacy at its target site, the cell wall synthesis machinery.

Synergy_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Vancomycin Vancomycin Cell_Membrane->Vancomycin Increased Permeability Target_Site Cell Wall Synthesis (Target Site) 9ME 9-Methoxyellipticine 9ME->Cell_Membrane Damages Vancomycin->Cell_Wall Inhibits Vancomycin->Target_Site Enhanced Access

Caption: Proposed mechanism of synergy between 9-Methoxyellipticine and Vancomycin.

Experimental Protocols

The synergistic effect of 9-Methoxyellipticine and Vancomycin can be determined using the disk diffusion method and a checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) index.

Disk Diffusion Assay for Synergy

Objective: To qualitatively assess the synergistic interaction between 9-Methoxyellipticine and Vancomycin.

Methodology:

  • Prepare a bacterial lawn of MRSA on a Mueller-Hinton agar plate.

  • Place a paper disk impregnated with a sub-inhibitory concentration of 9-Methoxyellipticine onto the agar surface.

  • Place a standard Vancomycin antibiotic disk in close proximity to the 9-Methoxyellipticine disk.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the zone of inhibition around the Vancomycin disk. An enhanced zone of inhibition in the area between the two disks indicates a synergistic effect.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

Objective: To quantitatively determine the synergistic interaction by calculating the FIC index.

Methodology:

  • Prepare serial dilutions of 9-Methoxyellipticine and Vancomycin in a 96-well microtiter plate. The concentrations should range from above to below the known MIC of each compound.

  • One axis of the plate will have decreasing concentrations of 9-Methoxyellipticine, and the other axis will have decreasing concentrations of Vancomycin.

  • Inoculate each well with a standardized suspension of MRSA.

  • Include wells with each compound alone as controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC for each compound:

    • FIC of 9-Methoxyellipticine = (MIC of 9-Methoxyellipticine in combination) / (MIC of 9-Methoxyellipticine alone)

    • FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)

  • Calculate the FIC Index:

    • FIC Index = FIC of 9-Methoxyellipticine + FIC of Vancomycin

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Prepare_Culture Prepare MRSA Culture Inoculate_Plate Inoculate 96-well Plate Prepare_Culture->Inoculate_Plate Serial_Dilutions Serial Dilutions of 9-ME & Vancomycin Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MICs Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret_Results Interpret Synergy Calculate_FIC->Interpret_Results

Caption: Workflow for determining synergistic interactions using a checkerboard assay.

Conclusion

The combination of this compound and Vancomycin demonstrates a clear synergistic effect against MRSA. This finding opens up potential avenues for the development of novel combination therapies to combat antibiotic-resistant bacteria. While the primary research focus for 9-Methoxyellipticine and its derivatives has been in oncology, this antibacterial synergy warrants further investigation to explore its clinical applicability. Researchers and drug development professionals are encouraged to consider this synergistic interaction in the design of new therapeutic strategies.

References

Evaluating the Therapeutic Index of 9-Methoxyellipticine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of 9-Methoxyellipticine hydrochloride, a promising anticancer agent. While a definitive therapeutic index for this compound is not publicly available, this document compiles the existing preclinical data on its efficacy and toxicity, offering a comparative analysis against established chemotherapeutic drugs. This guide aims to equip researchers with the necessary information to assess its potential and design further preclinical and clinical investigations.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug.

Therapeutic Index (TI) = TD50 / ED50

Due to the ethical limitations of determining lethal doses in humans, preclinical studies in animal models are essential for estimating the therapeutic index, often using the lethal dose for 50% of the animal population (LD50).

This compound: An Overview

This compound is a derivative of the plant alkaloid ellipticine. It has demonstrated potent antitumor activity in various preclinical studies. Its primary mechanisms of action are believed to be:

  • DNA Intercalation: Like its parent compound, 9-Methoxyellipticine can insert itself between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cancer cell death.

  • Inhibition of c-Kit Kinase: It has been shown to inhibit the activity of c-Kit, a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and some leukemias. This inhibition can block downstream signaling pathways crucial for cancer cell proliferation and survival.

Comparative Analysis of Anticancer Agents

While a specific therapeutic index for this compound cannot be calculated from publicly available data, we can compare its known characteristics with those of standard chemotherapeutic agents for which therapeutic index data is more established.

Compound Mechanism of Action Therapeutic Index (TI) Reported Efficacy (Preclinical/Clinical) Common Toxicities
This compound DNA intercalation, c-Kit inhibitionNot available in public literature Potent in vitro activity against various cancer cell lines (IC50 values in the sub-micromolar to low micromolar range). In vivo antitumor activity demonstrated in mouse models.[1]Limited public data on in vivo toxicity. Some ellipticine derivatives have shown bone marrow toxicity in mice at doses of 5-10 mg/kg.[2]
Cisplatin DNA cross-linkingNarrowBroad-spectrum activity against various solid tumors.Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression.
Doxorubicin DNA intercalation, Topoisomerase II inhibitionNarrowWidely used for hematological malignancies and solid tumors.Cardiotoxicity, myelosuppression, mucositis.
Paclitaxel Microtubule stabilizationNarrowEffective against ovarian, breast, lung, and other cancers.Myelosuppression, peripheral neuropathy, hypersensitivity reactions.

Note: The therapeutic indices for the comparator drugs are generally considered narrow, highlighting the fine line between efficacy and toxicity in cancer chemotherapy. The development of derivatives of ellipticine, such as 9-methoxyellipticine, is partly driven by the goal of improving this therapeutic window.

Experimental Protocols

Determination of In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the comparator drugs in cell culture medium. Add the drug solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability compared to the vehicle control.

Determination of In Vivo Acute Toxicity (LD50)

The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.

Protocol: Up-and-Down Procedure (UDP) in Mice

  • Animal Acclimatization: Acclimate a group of healthy, young adult mice of a single-sex (typically females as they are often more sensitive) to the laboratory conditions for at least 5 days.

  • Initial Dose Selection: Based on available in vitro data or information from related compounds, select a starting dose.

  • Dosing: Administer the selected dose to a single animal via the intended route (e.g., intraperitoneal injection).

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours to 14 days).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Sequential Dosing: Continue this sequential dosing until a sufficient number of reversals (a dose that produces survival followed by a dose that is lethal, or vice versa) have been observed.

  • LD50 Calculation: Use a statistical method, such as the maximum likelihood method, to calculate the LD50 and its confidence intervals from the dosing sequence.

Visualizing the Mechanisms of Action

To better understand the therapeutic potential and possible side effects of this compound, it is crucial to visualize its molecular interactions.

DNA_Intercalation cluster_DNA DNA Double Helix cluster_Consequences Functional Consequences DNA_Strand1 5'-G-C-A-T-G-C-3' DNA_Strand2 3'-C-G-T-A-C-G-5' 9-Methoxyellipticine 9-Methoxyellipticine Intercalation 9-Methoxyellipticine->Intercalation DNA_Unwinding DNA Unwinding & Elongation Replication_Block Blockage of DNA Replication DNA_Unwinding->Replication_Block Transcription_Inhibition Inhibition of Transcription DNA_Unwinding->Transcription_Inhibition Apoptosis Induction of Apoptosis Replication_Block->Apoptosis Transcription_Inhibition->Apoptosis

Caption: DNA Intercalation Mechanism of 9-Methoxyellipticine.

cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cKit c-Kit Receptor PI3K PI3K/Akt Pathway cKit->PI3K RAS RAS/MAPK Pathway cKit->RAS JAK JAK/STAT Pathway cKit->JAK SCF SCF (Ligand) SCF->cKit Binds & Activates 9-Methoxyellipticine 9-Methoxyellipticine Hydrochloride 9-Methoxyellipticine->cKit Inhibits Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Differentiation Differentiation JAK->Differentiation

Caption: Inhibition of the c-Kit Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & TI Calculation A Select Cancer Cell Lines B Determine IC50 (e.g., MTT Assay) A->B C Establish Xenograft Tumor Model in Mice B->C D Determine ED50 (Tumor Growth Inhibition) C->D E Determine LD50 (Toxicity Study) C->E F Calculate Therapeutic Index (TI = LD50 / ED50) D->F E->F G Compare with Standard Chemotherapeutic Agents F->G

Caption: Experimental Workflow for Therapeutic Index Determination.

Conclusion and Future Directions

This compound demonstrates significant promise as an anticancer agent due to its dual mechanism of action involving DNA intercalation and c-Kit inhibition. However, the lack of publicly available, definitive in vivo efficacy and toxicity data prevents the calculation of its therapeutic index. This represents a critical knowledge gap that must be addressed in future preclinical studies.

To fully evaluate the therapeutic potential of this compound, further research should focus on:

  • Comprehensive in vivo toxicology studies to determine the LD50 or TD50 in relevant animal models.

  • In vivo efficacy studies in various cancer xenograft models to establish the ED50.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its therapeutic and toxic effects.

  • Studies on its selectivity for cancer cells over normal cells to better predict its therapeutic window.

By systematically addressing these research questions, the scientific community can ascertain the true therapeutic index of this compound and determine its potential for clinical development as a novel cancer therapy.

References

Independent Validation of 9-Methoxyellipticine Hydrochloride's Topoisomerase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Methoxyellipticine hydrochloride's potential as a topoisomerase inhibitor against established alternatives. The information presented is collated from independent studies to support research and development in oncology and related fields.

Executive Summary

Comparative Analysis of Topoisomerase Inhibitors

The inhibitory activities of this compound's analogues and other prominent topoisomerase inhibitors are summarized below. The data for ellipticine derivatives serve as a proxy for this compound due to the absence of specific independent validation for the latter.

CompoundTarget TopoisomeraseIC50 Value (µM)Notes
Ellipticine Derivative (ET-1) Topoisomerase IIα~40[1]A novel N-methyl-5-demethyl ellipticine derivative.[1]
Ellipticine Derivative (ET-2) Topoisomerase IIα~5[1]A novel 2-methyl-N-methyl-5-demethyl ellipticinium iodide derivative.[1]
Camptothecin Topoisomerase I0.679A well-established Topoisomerase I inhibitor.
Etoposide Topoisomerase II6 - 78.4IC50 can vary depending on assay conditions.
Doxorubicin Topoisomerase I & II0.8 (Topo I), 2.67 (Topo II)A dual inhibitor of both Topoisomerase I and II.

Mechanism of Action: Topoisomerase Inhibition

Topoisomerase inhibitors function by interfering with the catalytic cycle of topoisomerase enzymes, which are responsible for managing DNA topology. This interference can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells.[2]

dot

Topoisomerase_Inhibition cluster_cycle Topoisomerase Catalytic Cycle DNA_Binding 1. Topoisomerase binds to DNA DNA_Cleavage 2. DNA strand cleavage DNA_Binding->DNA_Cleavage Strand_Passage 3. Strand passage or rotation DNA_Cleavage->Strand_Passage Cleavable_Complex Stabilized Cleavable Complex DNA_Cleavage->Cleavable_Complex DNA_Religation 4. DNA strand religation Strand_Passage->DNA_Religation DNA_Religation->DNA_Binding Inhibitor Topoisomerase Inhibitor (e.g., 9-Methoxyellipticine) Inhibitor->Cleavable_Complex Stabilizes Apoptosis Cell Death (Apoptosis) Cleavable_Complex->Apoptosis Leads to

Caption: General mechanism of topoisomerase inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate topoisomerase inhibition.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Materials:

    • Human Topoisomerase IIα enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

    • ATP solution

    • Test compound (this compound) and control inhibitors

    • Stop solution (e.g., containing SDS and a loading dye)

    • Agarose gel and electrophoresis equipment

    • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

    • Gel imaging system

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and ATP.

    • Add varying concentrations of the test compound or control inhibitor to the reaction mixtures.

    • Initiate the reaction by adding Topoisomerase IIα enzyme.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reactions by adding the stop solution.

    • Load the samples onto an agarose gel and perform electrophoresis to separate supercoiled from relaxed DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

DNA Cleavage Assay

This assay determines if an inhibitor stabilizes the "cleavable complex," a transient intermediate where topoisomerase is covalently bound to the cleaved DNA.

  • Materials:

    • Topoisomerase enzyme (I or II)

    • Radiolabeled or fluorescently labeled DNA substrate

    • Assay Buffer

    • Test compound and control inhibitors

    • SDS solution

    • Proteinase K

    • Polyacrylamide gel electrophoresis (PAGE) equipment

    • Autoradiography film or fluorescence scanner

  • Procedure:

    • Incubate the labeled DNA substrate with the topoisomerase enzyme in the assay buffer.

    • Add the test compound or control inhibitor and incubate to allow for the formation of the cleavable complex.

    • Add SDS to denature the enzyme and trap the covalent DNA-protein complex.

    • Treat with Proteinase K to digest the protein component, leaving a peptide attached to the DNA at the cleavage site.

    • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

    • Visualize the cleaved DNA fragments by autoradiography or fluorescence scanning. An increase in the amount of cleaved DNA indicates stabilization of the cleavable complex.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a topoisomerase inhibition assay.

dot

Experimental_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reaction mixtures: - Buffer - Supercoiled DNA - ATP Start->Reaction_Setup Add_Inhibitor Add varying concentrations of 9-Methoxyellipticine HCl or controls Reaction_Setup->Add_Inhibitor Add_Enzyme Initiate reaction with Topoisomerase II enzyme Add_Inhibitor->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Stop_Reaction Terminate reaction with stop solution Incubation->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualization Stain and visualize DNA bands Electrophoresis->Visualization Analysis Quantify relaxed DNA and determine IC50 Visualization->Analysis End End: Results Analysis->End

Caption: Topoisomerase DNA relaxation assay workflow.

Conclusion

While direct independent validation data for this compound's topoisomerase inhibition is currently limited, the available evidence from structurally similar ellipticine derivatives strongly suggests its potential as a potent Topoisomerase II inhibitor. The provided experimental protocols offer a robust framework for researchers to independently validate its activity and further explore its therapeutic potential. The comparative data presented in this guide can aid in the strategic design of future studies and the development of novel anti-cancer agents.

References

Safety Operating Guide

Safe Disposal of 9-Methoxyellipticine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 9-Methoxyellipticine hydrochloride, a potent research chemical, is crucial for maintaining laboratory safety and environmental compliance. As a biologically active alkaloid and a derivative of the DNA intercalating agent ellipticine, it must be treated as hazardous chemical waste.[1] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

II. Waste Classification and Segregation

Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, this compound waste must be classified as hazardous.[2] This includes pure, unused product, contaminated materials (e.g., pipette tips, gloves, and weighing boats), and solutions containing the compound.

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[2] Store waste containing this compound separately from incompatible materials. For instance, if dissolved in a solvent, do not mix halogenated and non-halogenated solvent wastes, as this can complicate and increase the cost of disposal.[2]

III. Step-by-Step Disposal Procedure

  • Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.[3]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]

  • Waste Accumulation:

    • Solid Waste: Place all contaminated solid materials, including unused powder, directly into the designated solid hazardous waste container.

    • Liquid Waste: Pour liquid waste containing this compound into the designated liquid hazardous waste container using a funnel to prevent spills.

    • Empty Containers: The original container of this compound, even if seemingly empty, must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the label on the empty container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]

  • Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5] This area should have secondary containment to control any potential leaks.[4]

  • Disposal Request: Once the waste container is full, or in accordance with your institution's waste accumulation timelines, submit a request for pickup to your facility's EHS office or designated hazardous waste management provider.[5] Do not dispose of this chemical down the drain or in regular trash.[3]

IV. Quantitative Waste Accumulation Limits

Laboratories are subject to regulatory limits on the amount of hazardous waste they can store at any given time. The following table summarizes typical accumulation limits.

Waste CategoryMaximum Accumulation Volume
Hazardous Waste55 gallons
Acutely Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Note: While it is not explicitly stated in the search results whether this compound is a "P-listed" acutely hazardous waste, it is prudent to handle it with a high degree of caution and minimize the quantities of waste accumulated.[4][5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_waste_type Waste Type start Start: Generate 9-Methoxyellipticine HCl Waste classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste classify->segregate container Select & Label Compatible Waste Container segregate->container solid_waste Solid Waste (Contaminated materials, excess solid) liquid_waste Liquid Waste (Solutions, rinsate) empty_container Original Empty Container collect_solid Place in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_saa Store Sealed Container in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_rinsed Dispose of Defaced Container in Regular Lab Waste triple_rinse->dispose_rinsed collect_rinsate->collect_liquid request_pickup Request Waste Pickup from EHS store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Methoxyellipticine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Methoxyellipticine hydrochloride. As a potent cytotoxic agent and DNA intercalating compound, strict adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is classified as a cytotoxic compound and should be handled with extreme caution. The primary hazards include:

  • High Potency and Cytotoxicity: As a DNA intercalating agent, it can interfere with cellular processes and is presumed to be carcinogenic and mutagenic.

  • Routes of Exposure: Inhalation of airborne powder, skin contact, eye contact, and ingestion.

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed in a manner that prevents contamination of the user and the surrounding environment.

PPE CategoryItemSpecification and Purpose
Hand Protection Double GlovingTwo pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing disposable gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.
Respiratory Protection N95 or Higher RespiratorAn N95 or higher-rated respirator is required when handling the powder form to prevent inhalation of aerosolized particles.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles.

Operational Plan: From Receipt to Use

A designated and clearly marked area must be established for the handling of this compound. This area should be equipped with the necessary engineering controls and safety equipment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a clearly labeled, sealed, and light-resistant container in a designated, secure, and ventilated storage area away from incompatible materials.

  • Maintain a detailed inventory of the compound.

Preparation and Handling

All handling of this compound, especially the weighing and preparation of stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powdered weighing station to minimize aerosol generation.

Step-by-Step Handling Procedure:

  • Prepare the Work Area: Cover the work surface of the BSC with a disposable, absorbent, plastic-backed liner.

  • Assemble Materials: Gather all necessary equipment, including the compound container, spatulas, weighing paper, tubes, and solvent.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing the Compound:

    • Carefully open the container inside the BSC.

    • Use a dedicated spatula to transfer the desired amount of powder onto weighing paper.

    • Avoid creating dust. If any powder is spilled, clean it immediately following the spill cleanup procedure.

  • Dissolving the Compound:

    • Transfer the weighed powder to a suitable container.

    • Add the solvent slowly to avoid splashing.

    • Cap the container securely and mix gently until dissolved.

  • Post-Handling:

    • Wipe down all equipment and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then with water.

    • Dispose of all contaminated disposable materials as cytotoxic waste.

Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the area. A cytotoxic spill kit must be readily available in the handling area.

Spill ScenarioImmediate Actions
Inside a BSC 1. Keep the BSC running. 2. Use the cytotoxic spill kit to absorb the spill. 3. Decontaminate the area with a deactivating solution. 4. Dispose of all cleanup materials as cytotoxic waste.
Outside a BSC 1. Evacuate and secure the area to prevent entry. 2. Post a "Cytotoxic Spill" warning sign. 3. Don appropriate PPE, including a respirator. 4. Use the cytotoxic spill kit to contain and absorb the spill. 5. Decontaminate the area thoroughly. 6. Dispose of all cleanup materials as cytotoxic waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, gowns, weighing paper, and other disposable items must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and shatter-proof container for hazardous chemical waste disposal.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

Workflow Diagrams

G Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_BSC Prepare Work Area in BSC Don_PPE->Prepare_BSC Weigh_Compound Weigh Compound Prepare_BSC->Weigh_Compound Dissolve_Compound Dissolve Compound Weigh_Compound->Dissolve_Compound Decontaminate_Area Decontaminate Work Area Dissolve_Compound->Decontaminate_Area Dispose_Waste Dispose of Cytotoxic Waste Decontaminate_Area->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE G Figure 2. Disposal Pathway for this compound Waste Solid_Waste Solid Cytotoxic Waste (Gloves, Gowns, etc.) Cytotoxic_Container Designated Cytotoxic Waste Container Solid_Waste->Cytotoxic_Container Liquid_Waste Liquid Cytotoxic Waste (Unused Solutions) Hazardous_Container Hazardous Chemical Waste Container Liquid_Waste->Hazardous_Container Sharps_Waste Sharps Cytotoxic Waste (Needles, etc.) Sharps_Container Cytotoxic Sharps Container Sharps_Waste->Sharps_Container Waste_Disposal_Service Licensed Hazardous Waste Disposal Service Cytotoxic_Container->Waste_Disposal_Service Hazardous_Container->Waste_Disposal_Service Sharps_Container->Waste_Disposal_Service

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.